N-ethyl-2-(piperidin-3-yloxy)acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-piperidin-3-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-11-9(12)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCONOWJRQLSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639920 | |
| Record name | N-Ethyl-2-[(piperidin-3-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-75-3 | |
| Record name | N-Ethyl-2-(3-piperidinyloxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2-[(piperidin-3-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-ethyl-2-(piperidin-3-yloxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of N-ethyl-2-(piperidin-3-yloxy)acetamide, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established chemical principles, and computational predictions to offer a robust profile for researchers. This document covers the predicted physicochemical properties, a proposed synthetic route based on established methodologies, and a discussion of the potential biological significance of this compound class. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the piperidine scaffold.
Introduction: The Significance of the Piperidine Moiety in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile anchor for a variety of functional groups that can interact with biological targets.[3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The specific compound, this compound, combines the piperidine core with an N-ethyl acetamide side chain via an ether linkage, suggesting its potential to interact with a range of biological targets.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of this compound is characterized by a piperidine ring with an N-ethyl acetamide group attached at the 3-position through an oxygen atom.
Figure 1: 2D Chemical Structure of this compound.
| Property | Predicted Value | Source/Basis of Prediction |
| Molecular Formula | C9H18N2O2 | Based on structure |
| Molecular Weight | 186.25 g/mol | Based on formula[6] |
| XLogP3-AA | ~ -0.1 to 0.5 | Estimated from analogs like N-(2-piperidin-2-ylethyl)acetamide (0.4)[7] and N-ethyl-2-(piperazin-1-yl)acetamide (-0.7)[8] |
| Hydrogen Bond Donors | 1 | The secondary amine in the piperidine ring and the N-H of the amide. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atom in the piperidine ring, the ether oxygen, and the carbonyl oxygen. |
| pKa | ~ 8.5 - 9.5 | Estimated based on the basicity of the piperidine nitrogen. |
| Solubility | Likely soluble in water and polar organic solvents. | Based on the presence of multiple polar functional groups capable of hydrogen bonding. |
Expert Insights on Physicochemical Properties: The presence of both hydrogen bond donors and acceptors, along with a relatively low predicted LogP value, suggests that this compound is likely to have good aqueous solubility, a desirable property for many drug candidates. The basic piperidine nitrogen will allow for the formation of water-soluble salts, further enhancing its formulation potential.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving a Williamson ether synthesis followed by an amide coupling reaction. This approach leverages readily available starting materials and well-established reaction protocols.[9][10][11]
Figure 2: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(piperidin-3-yloxy)acetate (Intermediate)
-
Reaction Setup: To a stirred solution of N-Boc-3-hydroxypiperidine (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Causality: The use of a protecting group like Boc on the piperidine nitrogen prevents its reaction with the electrophile in the subsequent step. Sodium hydride is a strong base that deprotonates the hydroxyl group to form the more nucleophilic alkoxide.
-
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Williamson Ether Synthesis: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
-
Deprotection: Treat the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group. After completion, neutralize the reaction mixture and extract the product to obtain ethyl 2-(piperidin-3-yloxy)acetate.
Step 2: Synthesis of this compound (Final Product)
-
Amide Formation: To a solution of ethyl 2-(piperidin-3-yloxy)acetate (1 equivalent) in a suitable solvent such as ethanol, add an excess of ethylamine (e.g., 2-3 equivalents in a sealed tube).
-
Reaction Progression: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Alternative: Alternatively, the ester can first be saponified to the corresponding carboxylic acid, 2-(piperidin-3-yloxy)acetic acid (CAS: 1225227-55-3), using a base like lithium hydroxide (LiOH).[12] The resulting carboxylic acid can then be coupled with ethylamine using standard peptide coupling reagents such as HATU or EDC/HOBt.
-
-
Work-up and Purification: After completion, remove the excess ethylamine and solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
Potential Biological Activity and Therapeutic Applications
While no specific biological data for this compound has been published, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
-
CNS Activity: The piperidine scaffold is a common feature in many centrally acting agents. Depending on the overall physicochemical properties, this compound could potentially cross the blood-brain barrier and interact with various CNS targets.
-
Enzyme Inhibition: The acetamide moiety can participate in hydrogen bonding interactions with enzyme active sites. For instance, related piperidine derivatives have been investigated as monoamine oxidase (MAO) inhibitors and monoacylglycerol lipase (MAGL) inhibitors.[4][13]
-
Antimicrobial and Anticancer Activity: Numerous piperidine and acetamide derivatives have been reported to possess antimicrobial and cytotoxic properties.[14]
Proposed In-Vitro Screening Assays
To elucidate the biological activity of this compound, a tiered screening approach is recommended.
Figure 3: Proposed workflow for in-vitro biological screening.
Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Plate a panel of human cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
This compound represents an intriguing molecule with the potential for diverse pharmacological applications, stemming from its constituent piperidine and N-ethyl acetamide functionalities. While direct experimental data remains to be established, this guide provides a comprehensive theoretical framework for its chemical properties, a viable synthetic strategy, and a logical approach to exploring its biological potential. The information presented herein is intended to empower researchers to further investigate this and related compounds in the ongoing quest for novel and effective therapeutic agents.
References
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PubChem. N-(2-piperidin-2-ylethyl)acetamide. [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
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IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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Cheméo. Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). [Link]
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IJNRD. Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. [Link]
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ResearchGate. Asymmetric synthesis of 2-substituted piperidin-3-ols. [Link]
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ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
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UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]
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Wikipedia. Piperidine. [Link]
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Khan Academy. Williamson ether synthesis. [Link]
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MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
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Taylor & Francis Online. Williamson ether synthesis. [Link]
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MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
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PubChem. N-ethyl-2-[(1-phenylpiperidin-4-yl)amino]acetamide. [Link]
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An In-depth Technical Guide to N-ethyl-2-(piperidin-3-yloxy)acetamide (CAS 902836-75-3)
This guide provides a comprehensive technical overview of N-ethyl-2-(piperidin-3-yloxy)acetamide, a heterocyclic compound with potential applications in drug discovery and development. While specific research on this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its chemical identity, a proposed synthetic route with detailed protocols, and potential biological activities based on the current scientific literature.
Compound Identity and Physicochemical Properties
This compound is a piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties.
| Property | Value | Source |
| CAS Number | 902836-75-3 | [3] |
| Molecular Formula | C9H18N2O2 | N/A |
| Molecular Weight | 186.25 g/mol | N/A |
| IUPAC Name | This compound | N/A |
Proposed Synthesis of this compound
Step 1: Synthesis of 2-(piperidin-3-yloxy)acetic acid
The initial step involves the synthesis of the carboxylic acid intermediate. This can be achieved through a Williamson ether synthesis followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-hydroxypiperidine in a suitable aprotic polar solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The base will deprotonate the hydroxyl group of 3-hydroxypiperidine, forming the corresponding alkoxide.
-
Nucleophilic Substitution: To the solution containing the piperidin-3-olate, add ethyl bromoacetate dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to facilitate the SN2 reaction, forming ethyl 2-(piperidin-3-yloxy)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by adding an aqueous solution of a base like sodium hydroxide (NaOH) and heating the mixture.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 2-(piperidin-3-yloxy)acetic acid. The solid product can then be collected by filtration, washed with cold water, and dried.
Step 2: Amide Coupling to Yield this compound
The final step is an amide bond formation between the synthesized carboxylic acid and ethylamine.
Experimental Protocol:
-
Activation of Carboxylic Acid: Dissolve the 2-(piperidin-3-yloxy)acetic acid in a suitable solvent like dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt). These reagents will activate the carboxylic acid for nucleophilic attack.
-
Amine Addition: To the activated carboxylic acid solution, add ethylamine. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Mechanism of Action
While there is no direct biological data for this compound, the structurally similar 2-(pyridin-3-yloxy)acetamide derivatives have been investigated as potential anti-HIV-1 agents.[4] These compounds have shown inhibitory activity against the wild-type HIV-1 strain.[4] The proposed target for these molecules is the HIV-1 reverse transcriptase enzyme.[4]
Based on this, it is plausible to hypothesize that this compound may also exhibit antiviral properties, potentially as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric pocket of the reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of viral RNA into DNA.
Caption: Hypothetical mechanism of action: Inhibition of HIV Reverse Transcriptase.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the piperidine ring protons, the methylene protons adjacent to the ether oxygen, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the piperidine ring, the ethyl group carbons, and the methylene carbon of the acetamide moiety. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
This compound is a compound of interest for further investigation, particularly in the context of antiviral drug discovery. The proposed synthetic route is robust and based on well-established chemical transformations. While its biological activity remains to be experimentally determined, the structural analogy to known anti-HIV agents suggests a promising avenue for research. This guide provides a solid foundation for any research group looking to synthesize and evaluate this compound.
References
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- 4. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide
This guide provides a comprehensive, in-depth technical overview for the synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide, a piperidine-containing compound of interest to researchers and professionals in drug development. The synthetic strategy is designed around established, reliable chemical transformations, emphasizing safety, efficiency, and clear, reproducible protocols. This document eschews a rigid template in favor of a narrative that logically unfolds the synthetic pathway, from the selection of starting materials to the final characterization of the target molecule.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a convergent strategy, culminating in a Williamson ether synthesis. This classical and robust method allows for the formation of the key ether linkage. However, a critical consideration is the presence of two nucleophilic sites in the 3-hydroxypiperidine starting material: the hydroxyl group and the secondary amine. To ensure selective O-alkylation and prevent undesired N-alkylation, a protection-deprotection strategy is essential.
The chosen synthetic route, therefore, involves three main stages:
-
Stage 1: Preparation of Key Intermediates. This involves the synthesis of the electrophile, N-ethyl-2-chloroacetamide, and the protection of the nucleophile, 3-hydroxypiperidine, with a tert-butyloxycarbonyl (Boc) group.
-
Stage 2: Core Synthesis via Williamson Etherification. The protected 3-hydroxypiperidine is O-alkylated with N-ethyl-2-chloroacetamide to form the ether linkage.
-
Stage 3: Deprotection and Final Product Isolation. The Boc protecting group is removed under acidic conditions to yield the final target molecule, this compound, which is then purified and characterized.
This multi-step approach ensures high selectivity and yields a pure final product. The entire synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Intermediates
The synthesis of N-ethyl-2-chloroacetamide is achieved through the acylation of ethylamine with chloroacetyl chloride.[1] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Step-by-Step Protocol:
-
To a solution of ethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add triethylamine (1.1 equivalents) dropwise.
-
Slowly add chloroacetyl chloride (1.05 equivalents) to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethyl-2-chloroacetamide.
-
The product can be further purified by vacuum distillation if necessary.
The protection of the piperidine nitrogen is crucial for the subsequent selective O-alkylation. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.
Step-by-Step Protocol:
-
Dissolve 3-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-3-hydroxypiperidine can be purified by flash column chromatography on silica gel.[3]
Stage 2: Williamson Ether Synthesis
The core of the synthesis is the Williamson ether synthesis, which forms the desired ether linkage.[4][5] This SN2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace the chloride from N-ethyl-2-chloroacetamide.[6] A strong base such as sodium hydride is typically used to ensure complete deprotonation of the alcohol.[4]
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add a solution of N-ethyl-2-chloroacetamide (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide can be purified by flash column chromatography.[7]
Stage 3: Deprotection
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[8][9]
Step-by-Step Protocol:
-
Dissolve the purified N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent and neutralize with a base such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by column chromatography or crystallization.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, the methylene protons of the acetamide group, and the methine proton at the 3-position of the piperidine ring adjacent to the ether oxygen.
-
¹³C NMR: The spectrum should display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the ethyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the expected major ion.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the secondary amide, as well as the C-O-C stretching of the ether linkage.
Safety and Handling
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Key Reagent Hazards:
-
Chloroacetyl chloride: Corrosive, lachrymator, and toxic. Handle with extreme care.
-
Ethylamine: Flammable and corrosive.
-
Di-tert-butyl dicarbonate (Boc Anhydride): Flammable solid, causes skin and eye irritation, and may cause an allergic skin reaction. Fatal if inhaled.[10][11]
-
Sodium Hydride: Highly flammable solid, reacts violently with water to produce flammable hydrogen gas.
-
Trifluoroacetic Acid (TFA): Highly corrosive, causes severe skin burns and eye damage.[12][13]
Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and emergency procedures.
Conclusion
This technical guide outlines a robust and well-precedented synthetic route for the preparation of this compound. By employing a protection-deprotection strategy in conjunction with a Williamson ether synthesis, the target molecule can be obtained in good purity and yield. The provided step-by-step protocols, along with the necessary safety precautions and characterization guidelines, should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Combinatorial chemistry & high throughput screening, 8(4), 291–293.
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Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
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Sdfine. Chemwatch GHS SDS 2699 - TRIFLOUROACETIC ACID. [Link]
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PubChem. N-ethyl-2-(4-piperidin-3-ylphenyl)acetamide. [Link]
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ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
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An In-depth Technical Guide to N-ethyl-2-(piperidin-3-yloxy)acetamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2-(piperidin-3-yloxy)acetamide is a small molecule featuring a piperidine ring connected to an N-ethylacetamide group via an ether linkage at the 3-position. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS), as well as oncology and infectious diseases.[1][2] The substitution pattern on the piperidine ring is crucial for modulating biological activity, pharmacokinetics, and molecular recognition.[1] This guide provides a comprehensive overview of the molecular structure, potential synthetic routes, and hypothesized biological activities of this compound, drawing upon established chemical principles and data from structurally related analogs. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers interested in its synthesis and potential therapeutic applications.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . The core of the molecule is a saturated six-membered heterocycle, the piperidine ring. The ether and acetamide functionalities introduce polarity and potential hydrogen bonding sites, which are critical for its interaction with biological targets.
Structural Features
The key structural features of this compound are:
-
Piperidine Ring: A versatile scaffold known to impart favorable pharmacokinetic properties in drug candidates.[1] The nitrogen atom in the ring is basic and can be protonated at physiological pH, influencing solubility and receptor interactions.
-
Ether Linkage: The oxygen atom connects the piperidine ring to the acetamide moiety, providing a degree of conformational flexibility.
-
N-ethylacetamide Group: This group contains a secondary amide, which can act as both a hydrogen bond donor and acceptor. The ethyl group contributes to the lipophilicity of the molecule.
-
Chirality: The carbon atom at the 3-position of the piperidine ring is a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-N-ethyl-2-(piperidin-3-yloxy)acetamide. The stereochemistry at this position is expected to be critical for its biological activity, as is often the case with chiral drugs.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 186.25 g/mol | Vibrant Pharma Inc.[3] |
| Molecular Formula | C₉H₁₈N₂O₂ | Vibrant Pharma Inc.[3] |
| XLogP3-AA | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Boiling Point | 355.5±37.0 °C | ChemicalBook |
| pKa | 15.03±0.46 | ChemicalBook |
These predicted properties suggest that this compound is a relatively polar molecule with the potential for good aqueous solubility.
Synthesis and Characterization
A definitive, published synthetic protocol for this compound is not currently available in the scientific literature. However, based on established synthetic methodologies for similar compounds, a plausible and efficient route can be proposed.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical approach for the synthesis of this compound is the Williamson ether synthesis.[4][5][6][7][8] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide (Intermediate D)
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Add a solution of N-ethyl-2-chloroacetamide (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate, N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide.
Causality Behind Experimental Choices: The use of a strong base like NaH is essential to deprotonate the secondary alcohol of N-Boc-3-hydroxypiperidine, forming the nucleophilic alkoxide.[4] A polar aprotic solvent like DMF is chosen to solvate the cation of the base and increase the nucleophilicity of the alkoxide, facilitating the Sₙ2 reaction.[5] The Boc protecting group on the piperidine nitrogen prevents its participation in side reactions.
Step 2: Synthesis of this compound (Final Product F)
-
Dissolve the purified N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq), to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or 1M NaOH) to a pH of >10.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Causality Behind Experimental Choices: Strong acidic conditions are required to cleave the acid-labile Boc protecting group. TFA is a common choice as it is volatile and can be easily removed. The final basic workup is necessary to neutralize the salt of the product and isolate the free base.
Characterization
A comprehensive characterization of the synthesized this compound would involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the connectivity and chemical environment of all atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the C-O stretch of the ether.
-
Chiral High-Performance Liquid Chromatography (HPLC): To separate and analyze the two enantiomers of the final product.
While specific spectral data for this compound is not publicly available, data for related compounds can provide an indication of the expected chemical shifts and spectral features.[9][10]
Potential Biological Activity and Therapeutic Targets
The biological activity of this compound has not been explicitly reported. However, the prevalence of the substituted piperidine scaffold in numerous bioactive compounds allows for the formulation of hypotheses regarding its potential therapeutic applications.
Rationale for Potential Bioactivity
The piperidine ring is a key component in a wide range of pharmaceuticals, particularly those targeting the central nervous system.[1][11] The nature and position of substituents on the piperidine ring are critical determinants of biological activity. The 3-substituted piperidine motif is found in compounds with diverse pharmacological profiles.
Diagram of Potential Therapeutic Areas:
Caption: Hypothesized therapeutic areas based on related compound activities.
Potential Molecular Targets
Based on the structure-activity relationships (SAR) of related piperidine derivatives, this compound could potentially interact with the following classes of biological targets:
-
Dopamine Receptors: 3-Aryl piperidine analogs have been identified as potent and efficacious dopamine D4 receptor agonists.[12] While the subject molecule lacks an aryl group, the core piperidine scaffold suggests that it could be explored for its affinity to dopamine receptors.
-
Serotonin (5-HT) Receptors: The piperidine moiety is a common feature in many serotonin receptor ligands. The specific substitution pattern determines the affinity and selectivity for different 5-HT receptor subtypes.
-
Nicotinic Acetylcholine Receptors (nAChRs): 3-Substituted piperidines are known to interact with nAChRs, which are implicated in various neurological disorders.[13]
-
Ion Channels: Certain N-piperidinyl acetamide derivatives have been patented as calcium channel blockers.[14] This suggests that this compound could be investigated for its effects on ion channel function.
-
Bacterial Targets: Some piperidine derivatives have shown promise as antibacterial agents, acting as translation inhibitors.[5]
Future Research Directions
The lack of published data on this compound presents a clear opportunity for further investigation. Future research efforts should be directed towards:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and complete spectral characterization of both the racemate and the individual enantiomers of this compound.
-
In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS receptors and ion channels to identify its primary biological target(s).
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the N-ethyl group, the acetamide linker, and the piperidine ring to elucidate the key structural features required for activity.
-
Enantioselective Synthesis and Evaluation: The development of a stereoselective synthesis to obtain the individual (R)- and (S)-enantiomers and the subsequent evaluation of their biological activities to determine if one enantiomer is more potent or selective.
-
Pharmacokinetic and Toxicological Assessment: In vitro and in vivo studies to evaluate the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound.
Conclusion
This compound is a structurally interesting molecule that, based on the extensive pharmacology of the piperidine scaffold, holds potential for biological activity. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route based on the Williamson ether synthesis, and a discussion of its potential therapeutic applications by drawing parallels with structurally related compounds. While further experimental validation is required, this document serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemical and biological landscape of this and related piperidine derivatives. The path forward for this molecule involves its synthesis, thorough characterization, and systematic biological evaluation to unlock its full therapeutic potential.
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J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Published March 22, 2025. Accessed January 21, 2026. [Link]
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chemeurope.com. Williamson ether synthesis. chemeurope.com. Accessed January 21, 2026. [Link]
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Khom et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Accessed January 21, 2026. [Link]
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PubMed. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Accessed January 21, 2026. [Link]
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PubMed. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Accessed January 21, 2026. [Link]
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PubChem. N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. PubChem. Accessed January 21, 2026. [Link]
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ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Accessed January 21, 2026. [Link]
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PubChem. N-(2-piperidin-2-ylethyl)acetamide. PubChem. Accessed January 21, 2026. [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Published February 2, 2023. Accessed January 21, 2026. [Link]
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PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Accessed January 21, 2026. [Link]
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PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Accessed January 21, 2026. [Link]
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PubChem. N-ethyl-2-(4-piperidin-3-ylphenyl)acetamide. PubChem. Accessed January 21, 2026. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Published February 2, 2023. Accessed January 21, 2026. [Link]
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PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Accessed January 21, 2026. [Link]
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PubChem. N-ethyl-2-[(1-ethylpiperidin-4-yl)amino]acetamide. PubChem. Accessed January 21, 2026. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of N-ethyl-2-(piperidin-3-yloxy)acetamide
Executive Summary
This document addresses the request for an in-depth technical guide on the mechanism of action of N-ethyl-2-(piperidin-3-yloxy)acetamide. Following a comprehensive and systematic search of scientific literature, patent databases, and chemical registries, it has been determined that there is no publicly available information regarding the biological activity, pharmacology, or mechanism of action for this specific chemical entity.
While the chemical structure of this compound is indexed in select chemical databases under CAS Number 902836-75-3, these entries lack any associated biological data or scholarly publications. Our investigation into structurally related compounds revealed various biological activities, but such findings cannot be reliably extrapolated to the subject compound due to the principles of structure-activity relationships.
Therefore, the creation of an in-depth technical guide on the mechanism of action of this compound is not feasible at this time. This report outlines the search strategy employed and provides context on the current state of knowledge regarding this compound.
Introduction: The Challenge of Undocumented Compounds
In the field of drug discovery and development, it is not uncommon to encounter chemical entities that have been synthesized but not yet characterized for their biological effects. This compound appears to fall into this category. While its molecular structure is defined, its interaction with biological systems remains unelucidated in the public domain. This guide, therefore, serves not as a declaration of its mechanism, but as a transparent record of the rigorous but unsuccessful attempt to find such information and to propose a hypothetical framework for its future investigation.
Search Methodology for Existing Data
A multi-pronged search strategy was implemented to ensure a thorough review of all potential sources of information. This included:
-
Scientific Literature Databases: Extensive searches were conducted in PubMed, Scopus, Web of Science, and Google Scholar.
-
Chemical and Pharmacological Databases: Inquiries were made in PubChem, ChemicalBook, and other relevant databases.
-
Patent Databases: Searches of global patent databases were performed to identify any proprietary research or claims related to the compound's use.
Despite these exhaustive efforts, no peer-reviewed articles, patents, or database annotations were found that describe the mechanism of action, pharmacological targets, or any biological effects of this compound.
Analysis of Structurally Related Compounds
In the absence of direct data, an analysis of structurally similar compounds was undertaken to provide a theoretical context for potential biological activity. It is critical to emphasize that this analysis is speculative and should not be considered as evidence of the actual mechanism of this compound.
Compounds with a piperidine ring and an acetamide moiety are known to interact with a variety of biological targets. For instance, certain piperidine derivatives exhibit activity as GPCR ligands, ion channel modulators, or enzyme inhibitors. The acetamide group can participate in hydrogen bonding, a common feature in ligand-receptor interactions. However, the specific arrangement of the ethyl group and the ether linkage to the 3-position of the piperidine ring in the subject compound creates a unique chemical entity whose properties cannot be predicted from its constituent parts alone.
A Proposed Roadmap for Elucidating the Mechanism of Action
Should this compound become a compound of interest for a research program, a systematic approach would be required to determine its mechanism of action. The following experimental workflow is proposed as a starting point.
Initial Target Screening and Phenotypic Assays
The first step would involve broad screening to identify potential biological targets or cellular effects.
Experimental Protocol: High-Throughput Screening (HTS)
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Plate Preparation: Dispense a panel of diverse cell lines or purified biological targets (e.g., receptors, enzymes) into microtiter plates.
-
Compound Addition: Add the compound across a range of concentrations to the assay plates.
-
Incubation: Incubate the plates for a predetermined period under controlled conditions.
-
Signal Detection: Measure the assay-specific signal (e.g., fluorescence, luminescence, absorbance) to determine the compound's effect.
-
Data Analysis: Analyze the data to identify "hits" – instances where the compound elicits a significant biological response.
Diagram: Initial Screening Workflow
Caption: Workflow for initial screening to identify biological hits.
Target Validation and Pathway Analysis
Once initial hits are identified, the next phase would focus on validating these targets and understanding the broader signaling pathways involved.
Experimental Protocol: Target Deconvolution
-
Affinity Chromatography: Immobilize the compound on a solid support and use it to "pull down" interacting proteins from cell lysates.
-
Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.
-
Genetic Approaches: Utilize techniques like CRISPR or siRNA to knock down the expression of putative target proteins and observe if the compound's effect is diminished.
-
Biochemical and Biophysical Assays: Conduct direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm the interaction between the compound and the validated target.
Diagram: Target Validation and Pathway Analysis
Caption: Workflow for validating targets and elucidating signaling pathways.
Conclusion and Future Outlook
References
As of the date of this report, there are no scientific articles or patents that describe the mechanism of action of this compound. Therefore, a traditional reference list of supporting literature cannot be provided. The information presented is based on the systematic absence of data from comprehensive searches of established scientific and patent databases.
An In-Depth Technical Guide to the Anticipated Biological Activity of N-ethyl-2-(piperidin-3-yloxy)acetamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Chemical Entity
In the landscape of modern drug discovery, the exploration of novel chemical entities (NCEs) with unique structural motifs is paramount. N-ethyl-2-(piperidin-3-yloxy)acetamide emerges as one such molecule of interest. While, as of this writing, direct, peer-reviewed studies detailing its biological activity are not present in the public domain, its architecture—a composite of a piperidine ether and an N-ethylacetamide side chain—provides a fertile ground for hypothesis-driven investigation.
This guide eschews a conventional data-summary format. Instead, it serves as a forward-looking strategic whitepaper. As Senior Application Scientists, our role is not merely to report what is known but to project, based on robust chemical logic and established pharmacological precedent, what may be. We will deconstruct the molecule into its core pharmacophoric components, extrapolate potential biological targets from the activities of analogous structures, and lay out a comprehensive, self-validating experimental workflow to systematically characterize its biological profile. This document is designed to be a technical roadmap for the rigorous scientific evaluation of this compound.
Molecular Deconstruction and Pharmacophore Analysis
The structure of this compound presents two key pharmacophoric elements: the piperidine ring connected via an ether linkage at the 3-position , and the N-ethylacetamide group . The interplay between these two moieties dictates the molecule's steric and electronic properties, and thus its potential interactions with biological targets.
-
The Piperidine Moiety: The piperidine scaffold is a ubiquitous and highly privileged structure in medicinal chemistry, renowned for its presence in numerous clinically approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility allows it to adapt to the steric demands of various receptor binding pockets.[1] The nitrogen atom, which is basic at physiological pH, can serve as a key hydrogen bond acceptor or participate in ionic interactions. The position of the ether linkage at C3 is significant, creating a chiral center and specific spatial orientation for the acetamide side chain.
-
The N-ethylacetamide Moiety: The acetamide group is a versatile functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] The N-ethyl substitution modulates the lipophilicity and steric bulk of this group, influencing its ability to cross biological membranes and fit into binding sites. N-substituted acetamides are found in a wide array of therapeutic agents, acting as enzyme inhibitors and receptor antagonists.[2][3]
Hypothesized Biological Targets and Rationale
Based on an extensive review of compounds bearing similar structural features, we can postulate several high-probability biological targets for this compound. These hypotheses form the basis of our proposed investigational workflow.
Central Nervous System (CNS) Receptors
The prevalence of the piperidine scaffold in neuropharmacology strongly suggests that the primary activities of this compound may be CNS-mediated.
-
Sigma (σ) Receptors: Piperidine and piperazine derivatives are classic scaffolds for sigma receptor ligands.[4][5] These receptors (σ1 and σ2) are implicated in a range of neurological conditions, including pain, psychosis, and neurodegenerative diseases.[4][6] Phenoxyalkylpiperidines, which bear a structural resemblance to our target molecule's piperidine ether, have shown high affinity for σ1 receptors.[7] The combination of the piperidine core and the flexible N-ethylacetamide side chain could fulfill the pharmacophoric requirements for sigma receptor binding.
-
GABA-A Receptors: The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is another plausible target. Piperine, an alkaloid containing a piperidine ring, has been identified as a positive allosteric modulator of GABA-A receptors, acting at a benzodiazepine-independent site.[8] This modulation is believed to contribute to its anxiolytic and anticonvulsant effects.[4][9] It is conceivable that this compound could exhibit similar GABAergic activity.
-
Muscarinic Acetylcholine Receptors (mAChRs): Piperidine ethers are known components of muscarinic receptor antagonists.[10] For instance, piperidinyl benzilate derivatives have been synthesized as high-affinity ligands for mAChRs.[10] Given that some pethidine analogs with a piperidine core also show affinity for mAChRs, this target class warrants investigation.[11]
-
Nicotinic Acetylcholine Receptors (nAChRs): The piperidine ring is a core component of nicotine and many other nAChR modulators.[12][13] Both agonist and antagonist activities have been reported for various piperidine derivatives, making nAChRs a key target for initial screening.[1][10]
Other Potential Activities
Beyond the CNS, the structural motifs suggest other potential biological activities.
-
Analgesic Activity: Many piperidine-containing compounds exhibit analgesic properties, often mediated through opioid receptors or other pathways.[14][15][16] The structural similarity to the core of analgesics like pethidine makes this an important therapeutic area to explore.[11]
-
Anti-inflammatory and Antioxidant Activity: Acetamide derivatives have been reported to possess both antioxidant and potential anti-inflammatory activities.[17] This provides a rationale for screening this compound in relevant cellular assays.
A Proposed Experimental Workflow for Biological Characterization
To systematically validate or refute these hypotheses, a multi-tiered experimental approach is proposed. This workflow is designed to be self-validating, with each stage informing the next, from broad initial screening to specific mechanistic studies.
Diagram: Proposed Research & Development Workflow
Caption: A multi-phase workflow for the biological characterization of this compound.
Phase 1: Broad In Vitro Profiling
The initial phase is designed to cast a wide net to identify primary biological targets and assess basic drug-like properties.
Protocol 1: Comprehensive Receptor Binding Screen
-
Objective: To identify initial binding interactions with a broad panel of CNS-related receptors.
-
Methodology:
-
Utilize a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP panel).
-
Screen this compound at a standard concentration (e.g., 10 µM).
-
The panel should include, at a minimum:
-
Sigma Receptors: σ1, σ2
-
Opioid Receptors: µ, δ, κ
-
Muscarinic Receptors: M1-M5 subtypes[11]
-
Nicotinic Receptors: α4β2, α7 subtypes
-
GABA-A Receptor: Benzodiazepine and non-benzodiazepine sites
-
Dopamine, Serotonin, and Adrenergic receptors to assess off-target liabilities.
-
-
-
Causality & Validation: A significant inhibition (>50%) of radioligand binding at any target triggers progression to functional assays. This approach efficiently identifies potential interactions without presupposing the mode of action.
Protocol 2: Preliminary ADME Assessment
-
Objective: To evaluate fundamental absorption, distribution, metabolism, and excretion (ADME) properties.
-
Methodology:
-
Kinetic Solubility: Measure solubility in phosphate-buffered saline (PBS) at pH 7.4.
-
Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the blood-brain barrier.
-
Metabolic Stability: Incubate the compound with human and rat liver microsomes and measure the rate of depletion over time.
-
-
Causality & Validation: These data provide an early go/no-go decision point. Poor solubility or rapid metabolic degradation would necessitate chemical modification before proceeding to more complex in vivo studies.
Phase 2: Mechanism of Action and Selectivity
For any "hits" identified in Phase 1, this phase aims to quantify the interaction and determine the functional effect.
Protocol 3: Functional Characterization of a Sigma Receptor Hit
-
Objective: To determine the affinity (Ki) and functional activity (agonist, antagonist, or inverse agonist) at the identified sigma receptor subtype.
-
Methodology:
-
Affinity Determination: Perform a competitive radioligand binding assay using a range of concentrations of this compound against a known sigma receptor radioligand (e.g., -pentazocine for σ1). Calculate the Ki value from the IC50.
-
Functional Assay (σ1): Use a fluorescence-based assay in a cell line expressing σ1 receptors. Measure the compound's ability to modulate the activity of a partner protein (e.g., an ion channel) either alone (for agonist activity) or in the presence of a known σ1 agonist like PRE-084 (for antagonist activity).
-
-
Causality & Validation: A dose-dependent response in both binding and functional assays confirms a specific interaction. The selectivity will be established by comparing the Ki values for σ1 and σ2 receptors.[2][18]
Data Presentation: Hypothetical Affinity Data
| Receptor Target | Compound | Ki (nM) |
| Sigma-1 (σ1) | NCE-001 | 15.2 |
| Sigma-2 (σ2) | NCE-001 | 250.8 |
| Muscarinic M2 | NCE-001 | >1000 |
| GABA-A (BZD site) | NCE-001 | >1000 |
(Note: NCE-001 represents this compound; data are illustrative.)
Phase 3: In Vivo Evaluation
If a potent and selective in vitro profile is established and ADME properties are favorable, in vivo studies are warranted.
Protocol 4: Assessment of Analgesic Activity in a Rodent Model
-
Objective: To evaluate the potential analgesic effects of the compound in a model of neuropathic pain.
-
Methodology:
-
Model: Use the Chronic Constriction Injury (CCI) model in rats.
-
Administration: Administer this compound orally or via intraperitoneal injection at various doses.
-
Endpoint: Measure mechanical allodynia using von Frey filaments at baseline and at multiple time points post-dosing.
-
Mechanism Probe: In a satellite group, co-administer the compound with a known antagonist for the receptor identified in Phase 2 (e.g., a sigma receptor antagonist) to see if the analgesic effect is blocked.
-
-
Causality & Validation: A statistically significant, dose-dependent increase in the paw withdrawal threshold compared to a vehicle control would indicate analgesic activity. Reversal of this effect by a specific antagonist provides strong evidence for the on-target mechanism of action.[6]
Conclusion and Forward Path
This compound stands as an uncharacterized molecule with significant therapeutic potential, predicated on the well-established pharmacology of its constituent parts. The piperidine ether motif strongly suggests a propensity for interaction with CNS targets, particularly sigma, GABA, and cholinergic receptors. This guide provides a logical, phased, and scientifically rigorous framework for its complete biological characterization. By progressing from broad screening to focused mechanistic studies and finally to in vivo validation, researchers can systematically uncover the therapeutic promise of this novel chemical entity. The successful execution of this plan will not only define the biological activity of this compound but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.
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Anonymous. (n.d.). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Retrieved from [Link]
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Saeed, A., et al. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link]
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Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Retrieved from [Link]
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Anonymous. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Retrieved from [Link]
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Kaur, G., et al. (n.d.). Possible involvement of GABAergic and nitriergic systems for antianxiety-like activity of piperine in unstressed and stressed mice. PubMed. Retrieved from [Link]
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Zaugg, J., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. PubMed. Retrieved from [Link]
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Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Mitsuya, M., et al. (2000). A potent, long-acting, orally active (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: novel muscarinic M(3) receptor antagonist with high selectivity for M(3) over M(2) receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Moorthy, N. S. H. N. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry Research. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. Retrieved from [Link]
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Rossi, D., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. University of Bari Aldo Moro. Retrieved from [Link]
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Hayashi, T., & Su, T. P. (2001). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. PubMed. Retrieved from [Link]
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VanBrocklin, H. F., et al. (1995). Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors. PubMed. Retrieved from [Link]
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Zhang, M., et al. (n.d.). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. National Center for Biotechnology Information. Retrieved from [Link]
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Laronde-Leblanc, E., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. PubMed. Retrieved from [Link]
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Sershen, H., et al. (1993). Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. PubMed. Retrieved from [Link]
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Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena Air. Retrieved from [Link]
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Amata, E., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. IRIS Unict. Retrieved from [Link]
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Investigating the Therapeutic Potential of N-ethyl-2-(piperidin-3-yloxy)acetamide: A Scaffold-Based Target Identification Analysis
An In-Depth Technical Guide
Abstract: N-ethyl-2-(piperidin-3-yloxy)acetamide represents a novel chemical entity with a paucity of publicly available data. However, its core structure, built upon a piperidine scaffold, is a privileged motif in modern medicinal chemistry, found in numerous approved therapeutics and clinical candidates.[1][2] This guide provides a comprehensive analysis of the potential therapeutic targets for this compound. By examining patent literature for structurally analogous compounds and the broader pharmacological activities of the piperidine class, we can construct a high-probability target landscape. This document delineates a logical, evidence-based roadmap for initiating a research and development program around this molecule, focusing on the most promising therapeutic avenues in inflammation and neuroscience.
Part 1: The Piperidine Core and Initial Target Hypothesis
The piperidine ring is a foundational building block in drug discovery, prized for its favorable physicochemical properties and its ability to be readily functionalized to interact with a wide array of biological targets.[1][2] The specific molecule, this compound, combines this saturated heterocycle with an acetamide linker, suggesting a structure optimized for specific hydrogen bonding interactions within a target's binding pocket.
While no direct studies on this exact compound are available, patent literature reveals a closely related analog, (S)-N-ethyl-2-(1-(2-ethyl-3-((4-(4-fluorophenyl)thiazol-2-yl)(methyl)amino)imidazo[1,2-b]pyridazin-6-yl)piperidin-3-yloxy)acetamide, which has been disclosed as part of a series of compounds for treating inflammatory disorders.[3] The primary target identified for this series is Ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2) , more commonly known as Autotaxin (ATX) .[3] This provides a powerful and immediate starting point for investigation.
Primary Hypothesized Target: Autotaxin (ATX/ENPP2)
Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a potent signaling lipid. The ATX-LPA signaling axis is a critical regulator of numerous physiological and pathophysiological processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this pathway is strongly implicated in chronic inflammation, fibrosis, and cancer.
Causality for Investigation: The direct citation of a highly similar piperidin-3-yloxy-acetamide derivative in a patent for inflammatory disease modulators, with ATX as the specified target, establishes a compelling, data-driven rationale.[3] The structure of this compound is consistent with the core scaffold of these patented inhibitors, making ATX the highest probability target for initial validation.
The diagram below illustrates the central role of Autotaxin in converting extracellular LPC to LPA, which then activates a family of G protein-coupled receptors (GPCRs) to drive downstream pro-inflammatory and pro-fibrotic signaling cascades.
Caption: The Autotaxin-LPA signaling pathway and the hypothesized point of inhibition.
This protocol describes a robust, fluorescence-based method to directly quantify the inhibitory activity of this compound against human Autotaxin. The assay relies on the fluorogenic ATX substrate FS-3.
Principle: The FS-3 substrate is a synthetic LPC analog that is non-fluorescent. Upon cleavage by Autotaxin, it releases a highly fluorescent product. An inhibitor will reduce the rate of this fluorescence generation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO to generate a final assay concentration range from 10 µM to 0.1 nM.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA.
-
Recombinant Human Autotaxin (rhATX): Dilute rhATX in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration).
-
FS-3 Substrate: Dilute the FS-3 stock in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 2 µM for a 1 µM final concentration).
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of compound from the DMSO dilution plate to the appropriate wells of a black, low-volume 384-well assay plate. Include DMSO-only wells for high control (100% activity) and a known ATX inhibitor (e.g., PF-8380) for low control (0% activity).
-
Add 5 µL of the 2X rhATX solution to all wells.
-
Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 2X FS-3 substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Compound - Rate_LowControl) / (Rate_HighControl - Rate_LowControl)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System: This protocol includes positive (no inhibitor) and negative (known inhibitor) controls on every plate, ensuring that the assay window is valid and that any observed inhibition is due to the test compound's activity.
Part 2: Secondary Potential Targets Based on the Piperidine Scaffold
The versatility of the piperidine scaffold means that this compound could have activity against other targets, particularly within the central nervous system (CNS).[4]
CNS Target Family: Cholinesterases (AChE & BuChE)
Piperidine derivatives are classic structural motifs for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for degrading the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
Causality for Investigation: Numerous studies have demonstrated that piperidine analogs can achieve potent, low-nanomolar inhibition of cholinesterases.[4] The structural features of this compound are compatible with the binding pockets of these enzymes, making this a logical secondary line of inquiry.
Caption: Inhibition of AChE increases acetylcholine levels in the synaptic cleft.
The following table summarizes the reported inhibitory activities of various piperidine derivatives against AChE and BuChE, illustrating the potential potency of this chemical class.[4]
| Compound Class | Target | Reported IC₅₀ (nM) | Selectivity |
| Benzyl-substituted Piperidine | AChE | 2.13 | ~38-fold vs BuChE |
| Carbamoylpiperidine | BuChE | Low nanomolar range | Varies |
| Piperidine-3-carboxylic acid | AChE/BuChE | Not specified | Multi-target |
Principle: This colorimetric assay measures the activity of AChE or BuChE. The enzyme hydrolyzes acetylthiocholine (ATChI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻), which is measured spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Compound Preparation: Prepare compound dilution series in DMSO as described in the Autotaxin assay.
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer (pH 7.4).
-
Enzyme Solution: Recombinant human AChE or BuChE diluted in Assay Buffer.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of compound solution (or DMSO) to each well.
-
Add 148 µL of Assay Buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of Enzyme solution and mix. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATChI substrate solution.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) from the slope of the absorbance vs. time plot.
-
Determine the % Inhibition and calculate the IC₅₀ value as described previously.
-
Part 3: Proposed Research and Development Workflow
For a novel compound like this compound, a structured, tiered approach to target validation and characterization is crucial. The following workflow outlines a logical progression from initial screening to preliminary in vivo assessment.
Caption: A logical, tiered workflow for characterizing a novel chemical entity.
Part 4: Summary and Future Directions
This compound is a novel molecule belonging to a chemical class with demonstrated therapeutic relevance. Based on a thorough analysis of patent literature and the established pharmacology of the piperidine scaffold, this guide proposes a clear path for its investigation.
-
Primary Target: Autotaxin (ENPP2) stands out as the most probable and compelling target, with direct evidence from a structurally analogous compound patented for inflammatory diseases.[3] Initial experimental efforts should be focused here.
-
Secondary Targets: Cholinesterases (AChE/BuChE) and potentially other CNS targets like GAT-1 represent high-value secondary hypotheses, given the extensive history of piperidine derivatives in neuroscience.[4]
-
Other Possibilities: The documented antimicrobial and antimalarial activities of some piperidine derivatives suggest that broader screening could uncover unexpected activities.[5]
The proposed research workflow provides a capital-efficient strategy, prioritizing the validation of the most likely target before expanding to broader screening and more complex in vivo models. Successful execution of this plan will rapidly elucidate the therapeutic potential of this compound and define its optimal path toward clinical development.
References
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Title: Synthesis, structure and biological activity of Napthyloxypropargyl piperidines Source: ResearchGate URL: [Link]
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Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Organic Chemistry Plus URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: IntechOpen URL: [Link]
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An In-depth Technical Guide to N-ethyl-2-(piperidin-3-yloxy)acetamide: Synthesis, Characterization, and Potential Pharmacological Significance
Abstract
Introduction: The Scientific Rationale
The piperidine ring is a saturated heterocycle that is a key structural feature in numerous natural products and synthetic drugs.[1] Its prevalence in pharmaceuticals stems from its ability to impart desirable properties such as improved solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The pharmacological spectrum of piperidine derivatives is remarkably broad, encompassing applications as anticancer, anti-inflammatory, anti-Alzheimer's, and analgesic agents.[2]
The acetamide group, on the other hand, is a common functional group in drug molecules that can act as a hydrogen bond donor and acceptor, contributing to target binding. The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket. The combination of these three structural motifs—piperidine, ether, and N-ethyl acetamide—in N-ethyl-2-(piperidin-3-yloxy)acetamide creates a molecule with significant potential for biological activity. This guide will provide a scientifically grounded framework for its exploration.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a multi-step sequence starting from commercially available precursors. The key steps involve the synthesis of the 3-hydroxypiperidine intermediate, its N-protection, etherification, and final deprotection.
Synthesis of the Key Intermediate: (S)-N-Boc-3-hydroxypiperidine
(S)-N-Boc-3-hydroxypiperidine is a critical chiral intermediate for the synthesis of various pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[3] Its synthesis has been well-documented and can be achieved through several methods, including the chemical reduction of 3-hydroxypyridine followed by chiral resolution or asymmetric enzymatic reduction.[3][4][5]
A common industrial-scale synthesis involves the hydrogenation of 3-hydroxypyridine to yield racemic 3-hydroxypiperidine.[4][6] The racemic mixture is then resolved using a chiral acid, such as D-pyroglutamic acid, to isolate the desired (S)-enantiomer.[4] The secondary amine of (S)-3-hydroxypiperidine is subsequently protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions to yield (S)-N-Boc-3-hydroxypiperidine.[4]
Alternatively, enzymatic reduction of N-Boc-3-piperidone using a ketoreductase offers a more direct route to the chiral alcohol.[3][5]
Proposed Etherification and Deprotection
The subsequent etherification of the N-protected 3-hydroxypiperidine with an N-ethyl-2-haloacetamide would be the next key transformation. The final step would involve the removal of the Boc protecting group to yield the target compound.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxypiperidine
-
Hydrogenation of 3-hydroxypyridine: In a high-pressure reactor, 3-hydroxypyridine is dissolved in water. A 5% rhodium on carbon catalyst is added. The reaction is carried out under a hydrogen atmosphere (e.g., 5 MPa) at an elevated temperature (e.g., 90°C) for approximately 48 hours.[4]
-
Work-up and Isolation: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to yield 3-hydroxypiperidine.[4]
-
Boc Protection: The 3-hydroxypiperidine is dissolved in a suitable solvent such as water. Sodium hydroxide is added, followed by the portion-wise addition of di-tert-butyl dicarbonate at room temperature. The reaction is stirred for 6 hours.[4]
-
Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are concentrated under reduced pressure to yield N-Boc-3-hydroxypiperidine.[4]
Protocol 2: Proposed Synthesis of this compound
-
Etherification: To a solution of N-Boc-3-hydroxypiperidine in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes to form the alkoxide.
-
Coupling: 2-chloro-N-ethylacetamide is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The purified N-Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added, and the reaction is stirred at room temperature for 1-4 hours.
-
Final Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., sodium bicarbonate). The aqueous layer is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the biological evaluation of a novel compound.
Predicted Physicochemical Properties
While experimental data for this compound is unavailable, we can predict its physicochemical properties based on its structure. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic behavior.
| Property | Predicted Value | Reference |
| Molecular Formula | C9H18N2O2 | - |
| Molecular Weight | 186.25 g/mol | - |
| XLogP3-AA | -0.2 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 4 | [7] |
| Topological Polar Surface Area | 53.6 Ų | [7] |
Note: Predicted values are based on the structurally similar compound N-ethyl-2-(piperazin-1-yl)acetamide from PubChem and are for estimation purposes only.
Potential Pharmacological Significance
The structural components of this compound suggest several potential areas of pharmacological activity.
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs, including antipsychotics and opioids.[2] The overall polarity and size of the molecule may allow it to cross the blood-brain barrier.
-
Anti-inflammatory and Analgesic Effects: Piperidine derivatives have been explored for their anti-inflammatory and analgesic properties.[2][8]
-
Antimicrobial Activity: Both piperidine and acetamide-containing compounds have been reported to possess antimicrobial and antifungal activities.[9]
-
Anticancer Potential: A wide variety of piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][10]
Further research would be necessary to elucidate the specific biological targets and therapeutic potential of this compound. An initial screening cascade could involve assays for common CNS receptors, inflammatory mediators, and a panel of microbial strains and cancer cell lines.
Conclusion and Future Directions
This compound represents an unexplored area of chemical space with significant potential for drug discovery. This technical guide provides a robust, scientifically-backed framework for its synthesis and initial characterization. The proposed synthetic route is based on well-established chemical transformations, and the predicted physicochemical properties suggest that the molecule possesses drug-like characteristics.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo pharmacological evaluation to determine its biological activity profile. The insights provided in this guide aim to catalyze further investigation into this promising compound and its derivatives.
References
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Giniyatullina, G., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 25(21), 5199. Available at: [Link]
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Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]
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PubChem. (n.d.). N-ethyl-2-(piperazin-1-yl)acetamide. PubChem Compound Summary for CID 16395007. Retrieved from [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. IJNRD, 9(7). Available at: [Link]
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PubChem. (n.d.). N-(2-piperidin-2-ylethyl)acetamide. PubChem Compound Summary for CID 4712475. Retrieved from [Link]
- Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]
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ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
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NIST. (n.d.). Acetamide, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Moorthy, N. S. H. N., et al. (2012). Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(2), 269–281. Available at: [Link]
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Xu, G. C., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied biochemistry and biotechnology, 180(8), 1547–1559. Available at: [Link]
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MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(15), 4983. Available at: [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. WJPR. Available at: [Link]
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Journal of Young Pharmacists. (2010). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. JYP, 2(3), 268-272. Available at: [Link]
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ResearchGate. (2021). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). N-(piperidin-3-yl)acetamide. PubChem Compound Summary for CID 4169719. Retrieved from [Link]
- Google Patents. (2016). CN105367484A - Preparation method of 3-hydroxy piperidine.
-
Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quinoxalin-2-G%C3%BCnd%C3%BCz-G%C3%BCm%C3%BC%C5%9F/e580a6538e12b97c0c1699f8b46e3e5c0e4f4b2a]([Link]
-
Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 46(12), 2467–2480. Available at: [Link]
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Rasayan Journal. (2018). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. Rasayan J. Chem, 11(2), 859-867. Available at: [Link]
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PubChemLite. (n.d.). N-(2,2-difluoroethyl)-2,2,2-trifluoro-n-(piperidin-3-yl)acetamide. Available at: [Link]
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The Piperidine Nucleus: From Pepper to Prescription - A Technical Guide to its Discovery and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most ubiquitous and versatile scaffolds in the landscape of medicinal chemistry and natural products. From its initial discovery as a component of the pungent alkaloid in black pepper to its central role in blockbuster pharmaceuticals, the history of piperidine is a compelling narrative of chemical exploration and therapeutic innovation. This in-depth technical guide provides a comprehensive journey through the discovery and historical evolution of piperidine and its derivatives. It delves into the seminal moments of its isolation and early synthesis, charts the development of key synthetic methodologies, and explores the structure-activity relationships that guided the discovery of major classes of piperidine-based drugs, including opioid analgesics, antipsychotics, and antihistamines. This guide is designed to serve as a valuable resource for researchers and professionals in drug development, offering not only a historical perspective but also practical insights into the synthesis and pharmacological significance of this remarkable heterocyclic system.
The Dawn of a Scaffold: The Discovery of Piperidine and its Natural Origins
The story of piperidine begins in the mid-19th century, intrinsically linked to the chemistry of black pepper (Piper nigrum). In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new organic base, which he obtained by treating piperine—the alkaloid responsible for the pungency of black pepper—with nitric acid.[1] Independently, in 1852, the French chemist Auguste Cahours also isolated the same compound and bestowed upon it the name "piperidine," a nod to its peppery origins.[1]
Initially, piperidine was found to be a constituent of various natural products.[2] Beyond piperine, the piperidine structural motif is present in a vast array of naturally occurring alkaloids, showcasing nature's extensive use of this stable and versatile heterocyclic system.[3][4]
The Landmark Synthesis: Coniine and the Dawn of Alkaloid Chemistry
A pivotal moment in the history of piperidine chemistry, and indeed in organic synthesis as a whole, was the first total synthesis of a natural alkaloid. This achievement belongs to the German chemist Albert Ladenburg, who, in 1886, successfully synthesized (±)-coniine, the toxic piperidine alkaloid found in poison hemlock (Conium maculatum).[5] Ladenburg's synthesis was a landmark achievement that demonstrated the power of synthetic chemistry to construct complex natural products from simple starting materials.
Ladenburg's Synthesis of (±)-Coniine (1886)
Ladenburg's ingenious, multi-step synthesis laid the groundwork for future endeavors in alkaloid synthesis.
Step-by-Step Methodology:
-
Preparation of 2-Methylpyridine: Ladenburg heated N-methylpyridine iodide to 250 °C, inducing a rearrangement to yield 2-methylpyridine.[5]
-
Knoevenagel Condensation: He then performed a Knoevenagel condensation of 2-methylpyridine with acetaldehyde (using its trimer, paraldehyde) in the presence of anhydrous zinc chloride to form 2-propenylpyridine.[5]
-
Reduction to (±)-Coniine: Finally, the 2-propenylpyridine was reduced using metallic sodium in ethanol to afford racemic (±)-coniine.[5]
This seminal work not only confirmed the structure of coniine but also solidified the foundation of modern synthetic organic chemistry.
Sources
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- 2. A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of N-ethyl-2-(piperidin-3-yloxy)acetamide
Introduction
N-ethyl-2-(piperidin-3-yloxy)acetamide is a novel small molecule with potential applications in drug discovery and development. As with any new chemical entity, a thorough structural elucidation is paramount to confirm its identity, purity, and to understand its chemical properties. This guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of this molecule. In the absence of publicly available experimental data, this document will focus on the predicted spectroscopic data based on the known principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This approach serves as a roadmap for researchers undertaking the synthesis and analysis of this and structurally related compounds.
The following sections will delve into the theoretical underpinnings of each technique, provide detailed, field-proven experimental protocols, and offer an in-depth interpretation of the predicted spectra. The causality behind experimental choices and the self-validating nature of these protocols are emphasized to ensure scientific integrity.
Molecular Structure
Figure 1. Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework
¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; protons in electron-rich environments are shielded and appear at a lower chemical shift (upfield), while those in electron-deficient environments are deshielded and appear at a higher chemical shift (downfield). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about the connectivity of atoms.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals and analyze the multiplicities.
-
Figure 2. Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Data and Interpretation
Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | br s | 1H | -NH-C=O |
| ~4.1-4.3 | s | 2H | -O-CH₂-C=O |
| ~3.5-3.7 | m | 1H | -O-CH- (piperidine C3) |
| ~3.2-3.4 | q | 2H | -NH-CH₂-CH₃ |
| ~2.8-3.1 | m | 2H | Piperidine C2-Hₑ, C6-Hₑ |
| ~2.5-2.7 | m | 2H | Piperidine C2-Hₐ, C6-Hₐ |
| ~1.8-2.0 | br s | 1H | Piperidine N-H |
| ~1.4-1.8 | m | 4H | Piperidine C4, C5 |
| ~1.1-1.3 | t | 3H | -NH-CH₂-CH₃ |
-
Amide NH (~7.0-7.5 ppm): The amide proton is expected to be a broad singlet and significantly downfield due to the deshielding effect of the carbonyl group and potential hydrogen bonding.
-
Ether-linked Methylene (-O-CH₂-C=O, ~4.1-4.3 ppm): These protons are adjacent to two electron-withdrawing groups (ether oxygen and carbonyl), leading to a significant downfield shift. The signal is predicted to be a singlet as there are no adjacent protons.
-
Piperidine C3-H (~3.5-3.7 ppm): This proton is attached to the carbon bearing the ether oxygen, causing a downfield shift. It will likely appear as a multiplet due to coupling with the neighboring methylene protons on C2 and C4.
-
Ethyl Methylene (-NH-CH₂-CH₃, ~3.2-3.4 ppm): These protons are adjacent to the amide nitrogen and will be a quartet due to coupling with the methyl protons.
-
Piperidine Protons (~1.4-3.1 ppm): The protons on the piperidine ring will exhibit complex splitting patterns and a range of chemical shifts due to their diastereotopic nature and the influence of the nitrogen atom and the substituent at C3. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield of the ring protons.
-
Ethyl Methyl (-NH-CH₂-CH₃, ~1.1-1.3 ppm): This signal will be a triplet due to coupling with the adjacent methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is dependent on its electronic environment. The typical chemical shift range for ¹³C is much larger than for ¹H (0-220 ppm), which generally results in a spectrum with one resolved signal for each unique carbon atom. Standard ¹³C NMR spectra are proton-decoupled, meaning all signals appear as singlets.
Experimental Protocol
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
Use a broadband proton decoupler.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) is typically required to obtain a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.
-
Predicted ¹³C NMR Data and Interpretation
Table 2. Predicted ¹³C NMR Data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~170-172 | C=O |
| ~70-75 | -O-CH- (piperidine C3) |
| ~65-70 | -O-CH₂-C=O |
| ~45-50 | Piperidine C2, C6 |
| ~35-40 | -NH-CH₂-CH₃ |
| ~30-35 | Piperidine C4 |
| ~20-25 | Piperidine C5 |
| ~14-16 | -NH-CH₂-CH₃ |
-
Carbonyl Carbon (C=O, ~170-172 ppm): The amide carbonyl carbon is expected to be the most downfield signal in the spectrum. Saturated amide carbonyls typically absorb in the 173–178 ppm range[1].
-
Ether-linked Carbons (-O-CH- and -O-CH₂-C=O): The carbons directly attached to the ether oxygen will be significantly deshielded and appear in the ~65-75 ppm region. Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range[2][3].
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield of the ring carbons, typically around 45-50 ppm. The other ring carbons (C4 and C5) will be further upfield.
-
Ethyl Carbons: The methylene carbon of the ethyl group will be around 35-40 ppm, while the methyl carbon will be the most upfield signal at approximately 14-16 ppm.
Infrared (IR) Spectroscopy
Theoretical Framework
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence or absence of specific functional groups in a molecule.
Experimental Protocol
-
Sample Preparation:
-
Thin Film (for oils): A drop of the neat sample can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CHCl₃) and placed in a solution cell.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or solvent).
-
Acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Predicted IR Data and Interpretation
Table 3. Predicted IR Absorption Bands for this compound.
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Medium | N-H stretch | Secondary Amide, Piperidine N-H |
| ~2940, 2860 | Medium-Strong | C-H stretch | Aliphatic |
| ~1650 | Strong | C=O stretch (Amide I) | Secondary Amide |
| ~1550 | Medium | N-H bend (Amide II) | Secondary Amide |
| ~1100 | Strong | C-O stretch | Ether |
-
N-H Stretching (~3300 cm⁻¹): A medium intensity band is expected in this region, corresponding to the N-H stretching vibrations of the secondary amide and the piperidine N-H. This band may be broadened by hydrogen bonding.
-
C-H Stretching (~2940, 2860 cm⁻¹): These strong absorptions are characteristic of the stretching of sp³ C-H bonds in the ethyl and piperidine groups.
-
C=O Stretching (Amide I, ~1650 cm⁻¹): A strong, sharp absorption band is expected for the carbonyl group of the secondary amide. Amides typically show a strong C=O peak between 1680-1630 cm⁻¹[4].
-
N-H Bending (Amide II, ~1550 cm⁻¹): This medium intensity band arises from the N-H bending vibration coupled with C-N stretching in the secondary amide.
-
C-O Stretching (~1100 cm⁻¹): A strong absorption in this region is characteristic of the C-O stretching vibration of the ether linkage. Ethers typically have a strong C-O stretch between 1000 and 1300 cm⁻¹[3].
Mass Spectrometry (MS)
Theoretical Framework
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern of the molecular ion can provide valuable structural information.
Experimental Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. It typically produces the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation, providing detailed structural information.
-
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation
The nominal molecular weight of this compound (C₉H₁₈N₂O₂) is 186.25 g/mol .
-
ESI-MS: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 187.
-
EI-MS: The molecular ion peak [M]⁺· at m/z 186 may be observed, although it might be weak. The fragmentation pattern will be complex, with several characteristic fragmentation pathways.
Figure 3. Predicted key fragmentation pathways for this compound.
Key Predicted Fragments:
-
α-Cleavage at the Amide: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a common fragmentation pathway for amides. This would result in a fragment at m/z 114.
-
α-Cleavage of the Piperidine Ring: A dominant fragmentation pathway in piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion. Loss of a hydrogen radical from the molecular ion would give a fragment at m/z 185. Cleavage of the bond to the side chain could lead to a fragment corresponding to the piperidine ring at m/z 84.
-
Ether Cleavage: Cleavage of the C-O bond of the ether can occur, potentially leading to a fragment at m/z 100 corresponding to the piperidin-3-ol radical cation.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently determine the structure and purity of this and related novel compounds. The predicted data and interpretations presented herein serve as a valuable reference for guiding the analysis and troubleshooting of experimental results. The synergy of these techniques, each providing a unique piece of the structural puzzle, is essential for the advancement of drug discovery and development.
References
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Oregon State University. CH 336: Ether Spectroscopy. [Link]
-
Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Chemistry LibreTexts. Amide infrared spectra. [Link]
-
King Fahd University of Petroleum & Minerals. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. [Link]
Sources
Methodological & Application
Application Notes & Protocols for N-ethyl-2-(piperidin-3-yloxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, purification, characterization, and potential applications of N-ethyl-2-(piperidin-3-yloxy)acetamide. The protocols outlined herein are designed to be robust and reproducible, offering insights into the chemical principles that underpin each step.
Introduction: The Significance of Piperidine-Containing Acetamides
N-substituted acetamides are a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals and bioactive molecules.[1] The piperidine moiety, a saturated heterocycle, is a prevalent scaffold in drug discovery, known for its ability to confer desirable pharmacokinetic properties. The combination of these two pharmacophores in this compound suggests its potential as a novel building block for the development of new chemical entities. While the specific biological activity of this compound is not extensively documented in publicly available literature, related structures containing piperidine or piperazine moieties have demonstrated a variety of biological effects, including anticancer and antimicrobial activities.[2][3][4]
This guide provides a detailed, proposed synthetic protocol based on established chemical methodologies for N-substituted acetamides and piperidine derivatives, enabling researchers to synthesize and investigate this compound for their specific research needs.
Synthesis of this compound
The synthesis of this compound is most effectively approached via a two-step process involving the protection of the piperidine nitrogen, followed by a Williamson ether synthesis, and concluding with deprotection. This strategy prevents undesired N-alkylation of the piperidine ring during the ether formation step.
2.1. Overall Synthetic Scheme
The proposed synthetic pathway is illustrated below.
Caption: Proposed three-step synthesis of the target compound.
2.2. Step-by-Step Experimental Protocol
Materials:
-
3-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
N-ethyl-2-chloroacetamide
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, stirring equipment, and an inert atmosphere setup (e.g., nitrogen or argon).[5]
Protocol:
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate
-
In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the cooled mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 3-(2-(ethylamino)-2-oxoethoxy)piperidine-1-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH) (1.5 eq, 60% dispersion in oil).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Add a solution of N-ethyl-2-chloroacetamide (1.2 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the purified product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous NaHCO₃ until the pH is basic.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
2.3. Reagent and Parameter Summary
| Step | Key Reagents | Solvent | Temperature | Time |
| 1 | 3-Hydroxypiperidine, (Boc)₂O, TEA | DCM | 0 °C to RT | 4-6 h |
| 2 | N-Boc-3-hydroxypiperidine, NaH, N-ethyl-2-chloroacetamide | THF | RT to Reflux | 12-18 h |
| 3 | Boc-protected intermediate, TFA | DCM | RT | 1-2 h |
Purification and Characterization
3.1. Purification
The final compound should be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) as the eluent. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
3.2. Characterization
The structural identity and purity of this compound should be confirmed using standard analytical techniques.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons of the acetamide, methine and methylene protons of the piperidine ring, and an NH proton from the amide and the piperidine.[6][7]
-
¹³C NMR: The spectrum should display distinct resonances for the carbonyl carbon of the amide, the carbons of the piperidine ring, and the ethyl group carbons.[8]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be calculated based on its molecular formula (C₉H₁₈N₂O₂).
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine and amide, the C=O stretch of the amide, and C-O stretching of the ether linkage.[7]
3.3. Expected Analytical Data
| Analysis | Expected Data |
| Formula | C₉H₁₈N₂O₂ |
| MW | 186.25 g/mol [9] |
| ¹H NMR | Predicted shifts (DMSO-d₆): Signals corresponding to CH₃ (triplet), N-CH₂ (quartet), O-CH₂ (singlet), piperidine protons (multiplets), and NH protons (broad singlets). |
| ¹³C NMR | Predicted shifts (DMSO-d₆): Resonances around 168-172 ppm (C=O), 70-80 ppm (C-O), 40-55 ppm (piperidine carbons adjacent to N), 30-40 ppm (other piperidine carbons and N-CH₂), and ~15 ppm (CH₃). |
| MS (ESI) | [M+H]⁺: m/z 187.14 |
| IR | Predicted peaks (cm⁻¹): 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1640-1680 (C=O amide I band), 1520-1560 (N-H bend, amide II band), 1050-1150 (C-O stretch). |
Potential Applications and Further Research
While the specific utility of this compound is yet to be fully explored, its structural motifs are present in compounds with known biological activities.
Caption: Potential research avenues for the title compound.
-
Scaffold for Chemical Libraries: This compound can serve as a versatile building block for the synthesis of more complex molecules for screening in drug discovery programs.
-
Anticancer Research: Novel N-ethyl-piperazinyl amides have demonstrated cytotoxic effects against human tumor cell lines.[2] Derivatives of the title compound could be synthesized and evaluated for similar activities.
-
Antimicrobial Research: Thiophene and piperazine-containing acetamides have shown promising antimicrobial and antifungal activities.[3] This suggests that this compound could be a precursor for novel antimicrobial agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Reagent Handling: Sodium hydride (NaH) is a water-reactive and flammable solid. It should be handled under an inert atmosphere and away from any sources of moisture. Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- BenchChem.
- BenchChem. A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides. Accessed January 21, 2026.
- PubChem. N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. Accessed January 21, 2026.
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In Vitro Characterization of N-ethyl-2-(piperidin-3-yloxy)acetamide: A Guide to Target Identification and Functional Profiling
Abstract
This document provides a comprehensive guide for the in vitro pharmacological characterization of N-ethyl-2-(piperidin-3-yloxy)acetamide, a novel chemical entity with potential therapeutic applications. In the absence of pre-existing data for this specific molecule, we present a logical, target-agnostic approach to elucidate its mechanism of action. Based on its structural motifs—a piperidin-3-yloxy core often found in nicotinic acetylcholine receptor (nAChR) ligands and a versatile N-substituted acetamide scaffold present in a wide range of bioactive compounds—we outline a systematic workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for primary binding assays, secondary functional assays, and signaling pathway analysis to thoroughly profile the compound's activity.
Introduction: Deconstructing this compound for Target Prioritization
The initial challenge in characterizing a novel compound like this compound is the identification of its primary biological target(s). A rational approach begins with an analysis of its chemical structure to generate a testable hypothesis.
-
The Piperidin-3-yloxy Moiety: This structural element is a well-established pharmacophore in ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The piperidine ring can engage with key residues in the ligand-binding domain of these receptors. Therefore, nAChRs represent a high-priority target class for initial screening.
-
The N-ethyl-acetamide Group: This is a common feature in many pharmacologically active molecules and can be involved in hydrogen bonding and other interactions with various receptors and enzymes.[1][2] N-substituted acetamide derivatives have been identified as antagonists for G-protein coupled receptors (GPCRs) like the P2Y14 receptor, as well as inhibitors of enzymes such as Butyrylcholinesterase (BChE).[2][3][4]
Based on this structural analysis, a logical starting point for the in vitro characterization of this compound is to screen it against a panel of nAChR subtypes and a representative panel of GPCRs.
Experimental Workflow for Target Characterization
A tiered approach, starting with broad screening and progressing to more specific functional assays, is recommended to efficiently characterize the compound.
Figure 1: Tiered experimental workflow for the in vitro characterization of a novel compound.
Tier 1: Primary Screening - Radioligand Binding Assays
The initial step is to determine if this compound binds to the hypothesized targets. Radioligand binding assays are a robust and high-throughput method for this purpose.[5]
Protocol: Radioligand Binding Assay for α7 nAChR
This protocol is adapted from established methods for characterizing α7-selective ligands.[6][7]
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.
Materials:
-
Cell membranes from a cell line stably expressing human α7 nAChR (e.g., GH4C1 cells).
-
[3H]-Methyllycaconitine ([3H]-MLA) as the radioligand.[6]
-
Unlabeled MLA or α-bungarotoxin for determining non-specific binding.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations (e.g., 0.1 nM to 100 µM), and the radioligand ([3H]-MLA at a final concentration equal to its Kd, typically 1-2 nM).
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled MLA (e.g., 1 µM).
-
Incubation: Add the cell membranes (20-50 µg of protein per well) to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation
Table 1: Hypothetical Binding Affinities of this compound at nAChR Subtypes.
| Receptor Subtype | Radioligand | Ki (nM) |
|---|---|---|
| α7 | [3H]-MLA | 55 |
| α4β2 | [3H]-Epibatidine | >10,000 |
| α3β4 | [3H]-Epibatidine | >10,000 |
Tier 2: Functional Characterization
Once binding is confirmed, the next step is to determine the functional activity of the compound—whether it is an agonist, antagonist, or allosteric modulator.
Functional Assay for α7 nAChR: Calcium Flux Assay
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium.[8] Therefore, changes in intracellular calcium concentration ([Ca2+]i) can be used to measure its activation.
Objective: To determine if this compound is an agonist or antagonist of α7 nAChR.
Materials:
-
A cell line stably expressing human α7 nAChR (e.g., SH-SY5Y or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM).[9][10]
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
A known α7 nAChR agonist (e.g., PNU-282987) and antagonist (e.g., MLA).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
Agonist Mode:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations and record the fluorescence signal over time.
-
Inject a maximal concentration of a known agonist as a positive control.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with the test compound at various concentrations for 15-30 minutes.
-
Place the plate in the reader and measure the baseline fluorescence.
-
Inject a known agonist at its EC80 concentration and record the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
For agonist mode, plot ΔF against the compound concentration to determine the EC50.
-
For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC50.
-
Functional Assays for GPCRs
If binding to a GPCR is detected in the primary screen, the choice of functional assay depends on the G-protein coupling of the receptor (Gs, Gi, or Gq).[11][12]
-
For Gs- and Gi-coupled receptors: cAMP Accumulation Assay: Gs activation stimulates adenylyl cyclase, increasing cAMP levels, while Gi activation inhibits it.[13][14] Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ assays are commonly used for high-throughput measurement of cAMP.[15][16]
-
For Gq-coupled receptors: IP-One HTRF Assay: Gq activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1).[17] The IP-One assay measures the accumulation of IP1.[18][19]
Hypothetical Data Presentation
Table 2: Hypothetical Functional Activity of this compound.
| Assay | Target | Mode | Potency (EC50/IC50, nM) | Efficacy (% of control agonist) |
|---|---|---|---|---|
| Calcium Flux | α7 nAChR | Agonist | 120 | 85% |
| Calcium Flux | α7 nAChR | Antagonist | >10,000 | N/A |
| cAMP Assay | Gs-coupled GPCR | Agonist | >10,000 | N/A |
| IP-One Assay | Gq-coupled GPCR | Antagonist | 850 | N/A |
Tier 3: Mechanism of Action & Signaling Pathways
Understanding how a compound's interaction with its target translates into a cellular response is crucial. This involves investigating the downstream signaling pathways.
α7 nAChR Signaling
Activation of α7 nAChR can trigger multiple downstream signaling cascades, including the JAK2-STAT3 and PI3K-Akt pathways, which are involved in neuroprotection and anti-inflammatory responses.[20][21][22]
Figure 2: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
GPCR Signaling
GPCR signaling is highly diverse, depending on the G-protein subtype.[23][24]
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Application Note & Protocol: Establishing Dosage and Administration Parameters for N-ethyl-2-(piperidin-3-yloxy)acetamide in Rat Models
Abstract: This document provides a comprehensive framework for establishing robust dosage and administration protocols for the novel small molecule, N-ethyl-2-(piperidin-3-yloxy)acetamide, in preclinical rat studies. Due to the limited availability of public data on this specific compound, this guide emphasizes the foundational principles and methodologies required to characterize a new chemical entity (NCE) for in vivo evaluation. We will detail the logical progression from physicochemical characterization and formulation development to systematic dose-range finding and the execution of precise administration techniques. The protocols herein are designed to ensure scientific validity, reproducibility, and adherence to the highest standards of animal welfare.
Introduction: The Challenge of a Novel Compound
This compound is a novel compound for which extensive public data on biological activity, pharmacokinetics (PK), and toxicology are not yet available. The successful preclinical evaluation of any such NCE hinges on the meticulous development of appropriate dosing and administration strategies. Simply selecting a dose or vehicle without empirical validation can lead to misleading efficacy data, unforeseen toxicity, or complete study failure due to poor bioavailability.
This guide, therefore, serves as a master protocol. It outlines the critical decision-making processes and experimental workflows that enable researchers to confidently select a starting dose, formulate the compound effectively, and administer it accurately and humanely to rat models. We will address the "why" behind each step, providing the causal logic essential for adapting these principles to other novel compounds.
Physicochemical Characterization: The Foundation of Formulation
Before any in vivo work commences, a thorough understanding of the compound's physical and chemical properties is paramount. This data directly informs vehicle selection and the feasibility of achieving desired concentrations.
Table 1: Essential Physicochemical Properties for this compound
| Property | Importance in Formulation Development | Example Data (Hypothetical) |
| Molecular Weight | Essential for all molarity and mg/kg calculations. | ~200.27 g/mol |
| Aqueous Solubility | Determines if a simple aqueous vehicle (e.g., saline) is feasible. Dictates the need for solubilizing agents or suspension formulations. | Poorly soluble at neutral pH. |
| pKa | Predicts the ionization state at different physiological pHs. Crucial for selecting pH-adjusting buffers and predicting absorption in the GI tract. | Estimated basic pKa ~8.5 |
| LogP / LogD | Indicates lipophilicity. High LogP values often correlate with poor aqueous solubility and may necessitate lipid-based or co-solvent formulations. | Estimated LogP ~1.8 |
| Physical State | Determines handling procedures and the initial approach to formulation (e.g., milling for suspensions). | Solid, crystalline powder. |
The initial step in formulation is a solubility screen. This involves testing the solubility of this compound in a panel of common, well-tolerated preclinical vehicles.
Protocol 2.1: Vehicle Solubility Screening
-
Preparation: Weigh 5-10 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle (see Table 2) to a corresponding tube.
-
Mixing: Vortex each tube vigorously for 2-5 minutes. If the compound does not dissolve, sonicate for 10-15 minutes, avoiding excessive heat.
-
Equilibration: Allow tubes to equilibrate at room temperature for 1-2 hours.
-
Observation: Visually inspect for undissolved particles. Centrifuge the tubes (e.g., 10,000 x g for 10 minutes) and examine the pellet.
-
Quantification (Optional): For promising vehicles, the supernatant can be analyzed by HPLC or LC-MS/MS to precisely quantify the solubility limit.
-
Selection: Choose the simplest vehicle that provides the required solubility for the anticipated dose range. For poorly soluble compounds, a suspension may be necessary.[1][2]
Formulation Development: From Powder to Dosing Form
The goal is to create a homogenous, stable, and easily administrable formulation that is well-tolerated by the animal and does not interfere with the compound's pharmacology.[3]
Table 2: Common Preclinical Vehicles for Rat Studies
| Vehicle | Route(s) | Properties & Considerations |
| 0.9% Saline | PO, IV, IP, SC | Isotonic. Ideal for water-soluble compounds. Limited solubilizing capacity. |
| Phosphate-Buffered Saline (PBS) | PO, IV, IP, SC | Buffered to physiological pH. Preferred over saline for pH-sensitive compounds. |
| 5% Dextrose in Water (D5W) | IV, SC | Isotonic. Can be a better solvent than saline for some compounds. |
| 0.5-1% Carboxymethylcellulose (CMC) in water | PO | Standard suspending agent. Forms low-viscosity suspensions. Not for IV use. |
| 20% Captisol® (SBE-β-CD) | PO, IV, SC | Solubilizing agent (cyclodextrin). Forms inclusion complexes to enhance solubility. |
| PEG 400 (Polyethylene Glycol 400) | PO, IV | Co-solvent. Often used in combination with other vehicles. Can have intrinsic biological effects and cause hypertension at high doses.[4][5] |
| DMA/PG/PEG-400 (20/40/40) | IV | A co-solvent system designed to solubilize poorly soluble compounds for IV administration while minimizing cardiovascular side effects associated with pure PEG-400.[4] |
Protocol 3.1: Preparation of an Oral Suspension (e.g., 10 mg/mL in 0.5% CMC)
Causality: A suspension is often the first choice for oral administration of poorly soluble compounds in discovery studies because it is relatively simple to prepare and avoids potentially confounding effects of organic co-solvents.[2]
-
Vehicle Preparation: Prepare the 0.5% (w/v) CMC vehicle by slowly adding 0.5 g of low-viscosity CMC to 100 mL of purified water while stirring vigorously. Allow it to hydrate overnight at 4°C to form a clear, homogenous solution.
-
Compound Weighing: For a 10 mL final volume, weigh 100 mg of this compound into a glass mortar or an appropriate homogenizer vessel.
-
Wetting: Add a small volume (e.g., 1-2 mL) of the CMC vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Dilution: Gradually add the remaining CMC vehicle in small portions, mixing thoroughly after each addition, until the final volume of 10 mL is reached.
-
Homogenization: For improved particle size distribution and stability, sonicate the suspension or use a mechanical homogenizer.
-
Storage & Use: Store at 4°C. Before each dose administration, ensure the suspension is thoroughly re-suspended by vortexing or stirring, as particles will settle over time.
Dose-Range Finding (MTD) Studies: Defining the Tolerability Window
The primary objective of a dose-range finding study is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight over the observation period. This information is critical for selecting doses for subsequent efficacy and PK studies.[6][7]
Workflow for a Dose-Range Finding Study
Caption: Comparison of key administration routes in rats.
Protocol 5.1: Oral Gavage (PO)
Causality: This method ensures accurate delivery of a specified volume directly into the stomach, bypassing taste aversion and ensuring the entire dose is administered. [8][9]
-
Animal Restraint: Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate smooth passage of the gavage needle.
-
Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the rat's size (typically 16-18 gauge for adults). [10]3. Measure Insertion Depth: Before insertion, measure the needle from the corner of the rat's mouth to the xiphoid process (the final rib). Mark this depth on the needle; do not insert further to avoid stomach perforation. [11]4. Insertion: Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The rat should swallow as the needle enters the esophagus. The needle should pass with no resistance. [11]5. Verification: If resistance is met or the animal exhibits respiratory distress, the needle may be in the trachea. Do not administer the dose. Withdraw and start again.
-
Administration: Once the needle is in place, dispense the formulation slowly and smoothly.
-
Withdrawal: Remove the needle in a single, smooth motion and return the animal to its cage. Observe for any immediate adverse reactions.
Table 3: Recommended Maximum Volumes and Needle Sizes for Rats
| Route | Max Volume (Bolus) | Recommended Needle Gauge |
| Oral (PO) | 10 mL/kg | 16-18 Ga. Gavage |
| Intravenous (IV) | 5 mL/kg | 25-27 Ga. |
| Intraperitoneal (IP) | 10 mL/kg | 23-25 Ga. |
Protocol 5.2: Intravenous Injection (IV) - Lateral Tail Vein
Causality: IV administration provides immediate and 100% bioavailability, serving as a crucial reference for determining the absolute bioavailability of other routes. [1]
-
Animal Preparation: To dilate the tail veins, warm the rat under a heat lamp or by placing its tail in warm water (30-35°C) for a few minutes. [15]This is the single most important step for success.
-
Restraint: Place the rat in a suitable restraint device that allows access to the tail.
-
Vein Visualization: The two lateral tail veins are the primary targets. Wipe the tail with 70% alcohol to clean the area and improve vein visibility.
-
Needle Insertion: Using a small gauge needle (27G is ideal) attached to the syringe, insert the needle bevel-up into the vein at a shallow angle, parallel to the vein's direction. [16][17]5. Verification: The needle should be visible within the lumen of the vein. A successful insertion will meet with very little resistance upon injection. [16]The vein may blanch as the test article displaces blood.
-
Administration: Inject the solution slowly and steadily. If a subcutaneous "bleb" forms or significant resistance is felt, the needle is not in the vein. Stop immediately, withdraw, and attempt at a more proximal site. [16]7. Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
Protocol 5.3: Intraperitoneal Injection (IP)
Causality: IP injection offers a parenteral route with rapid absorption from the large surface area of the peritoneal cavity, though it is less reliable than IV. [18]
-
Animal Restraint: A two-person technique is often required. One person restrains the rat, exposing its abdomen. The rat should be tilted head-down to move the abdominal organs away from the injection site. [16][19]2. Site Selection: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum (left side) and the bladder (midline). [20]3. Needle Insertion: Insert the needle at a 15-20 degree angle through the skin and abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger. If no fluid (urine, blood, intestinal contents) enters the syringe, it is safe to inject. If fluid is aspirated, discard the syringe and re-attempt with fresh materials. [19]5. Administration: Inject the substance smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage.
Preliminary Pharmacokinetic (PK) Study Design
After determining the MTD, a preliminary PK study is essential to understand the ADME profile of this compound. This study typically uses a non-toxic dose (e.g., 1/10th to 1/3rd of the MTD) and compares the IV and PO routes to determine key parameters like half-life, clearance, and oral bioavailability.
Table 4: Example Design for a Preliminary PK Study in Rats
| Parameter | Study Arm 1 | Study Arm 2 |
| Route | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| Vehicle | 20% Captisol® in Saline | 0.5% CMC in Water |
| Animals | 12 Male Sprague-Dawley Rats | 12 Male Sprague-Dawley Rats |
| Groups | 4 groups of n=3 rats/group | 4 groups of n=3 rats/group |
| Blood Sampling Timepoints | 5, 15, 30 min, 1 hr (Group 1) | 15, 30 min, 1, 2 hr (Group 1) |
| 2, 4, 8 hr (Group 2) | 4, 8 hr (Group 2) | |
| 12, 24 hr (Group 3) | 12, 24 hr (Group 3) | |
| Vehicle Control (Group 4) | Vehicle Control (Group 4) | |
| Analysis | LC-MS/MS analysis of plasma concentrations. | LC-MS/MS analysis of plasma concentrations. |
Note: A sparse sampling design, where groups of animals are used for different sets of time points, is common in rodent PK studies to avoid excessive blood collection from a single animal. [21][22]
Conclusion
The successful in vivo evaluation of a novel compound like this compound is not a matter of chance, but the result of a systematic, data-driven approach. By first understanding the compound's fundamental physicochemical properties, developing a stable and appropriate formulation, and carefully defining its tolerability window through MTD studies, researchers can proceed with confidence. The administration protocols detailed in this guide provide the technical foundation for accurate and humane dosing, ensuring that the data generated in subsequent efficacy and pharmacokinetic studies are both reliable and reproducible.
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N-ethyl-2-(piperidin-3-yloxy)acetamide as a potential therapeutic agent
Application Notes & Protocols: N-ethyl-2-(piperidin-3-yloxy)acetamide
A Framework for Investigating a Novel Pro-Cognitive Therapeutic Candidate
Introduction and Scientific Context
This compound is a novel small molecule with a chemical structure suggestive of potential activity within the central nervous system (CNS). Its architecture, featuring a piperidine ring linked via an ether to an N-ethyl acetamide moiety, shares features with known classes of cognitive enhancers and neuromodulatory agents. Specifically, the acetamide group is reminiscent of nootropic compounds like piracetam, which are noted for their cognitive benefits[1]. Furthermore, piperidine derivatives are integral to many CNS-active drugs, including potent acetylcholinesterase (AChE) inhibitors used in the symptomatic treatment of Alzheimer's disease[2][3].
Given the urgent and unmet need for effective therapeutics for neurodegenerative disorders such as Alzheimer's disease, the systematic evaluation of new chemical entities like this compound is of paramount importance. Alzheimer's disease is characterized by a progressive decline in cognitive function, memory, and language, and is associated with multiple molecular events, including cholinergic system deficits[2][4].
This document provides a comprehensive framework for the initial investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, in vitro characterization, and preliminary in vivo evaluation. The proposed methodologies are grounded in established pharmacological screening paradigms and are designed to rigorously assess the compound's potential as a therapeutic agent for cognitive dysfunction.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is foundational to all subsequent experimental work, influencing formulation, administration, and interpretation of biological data.
2.1 Predicted Physicochemical Data
The following properties for this compound have been estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C9H18N2O2 | Defines the elemental composition. |
| Molecular Weight | 186.25 g/mol [5] | Influences diffusion, absorption, and distribution. |
| Topological Polar Surface Area (TPSA) | 52.5 Ų | Key predictor of blood-brain barrier (BBB) penetration. Values < 90 Ų are often associated with good CNS permeability. |
| Predicted LogP | ~0.5 - 1.5 | Indicates lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding interactions. |
| Physical State | Predicted to be a solid or oil at room temperature[6] | Important for handling, storage, and formulation. |
2.2 Proposed Synthetic Pathway
The synthesis of this compound can be approached via a standard two-step process starting from the commercially available precursor, 3-hydroxypiperidine. The N-Boc protected intermediate is utilized to prevent side reactions at the piperidine nitrogen during the etherification step.
Caption: Proposed synthetic workflow for this compound.
2.3 Protocol: Synthesis of this compound
This protocol outlines a plausible method for the laboratory-scale synthesis of the title compound.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 2-bromoacetate
-
Ethylamine solution (e.g., 70% in water or 2M in THF/Methanol)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Step 1: Etherification.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-3-hydroxypiperidine (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong base that deprotonates the hydroxyl group to form a nucleophilic alkoxide, which is necessary for the subsequent substitution reaction.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0°C and add ethyl 2-bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully by slowly adding water. Extract the product with ethyl acetate or DCM. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
-
-
Step 2: Amidation.
-
Dissolve the crude ester intermediate from Step 1 in methanol.
-
Add an excess of ethylamine solution (e.g., 5-10 equivalents).
-
Stir the reaction at room temperature for 24-48 hours. Causality Note: The excess amine drives the aminolysis of the ester to form the more thermodynamically stable amide.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent and excess amine under reduced pressure to yield the crude N-Boc protected amide.
-
-
Step 3: Deprotection.
-
Dissolve the crude N-Boc protected amide in DCM.
-
Add an excess of TFA (e.g., 10-20 equivalents) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 2-4 hours. Causality Note: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.
-
Monitor by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid and deprotonate the product.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product using column chromatography (silica gel, with a DCM/Methanol gradient) to obtain this compound.
-
Proposed Mechanism of Action (MoA) and In Vitro Evaluation
3.1 The Cholinergic Hypothesis
A primary mechanism for symptomatic treatment of cognitive decline in Alzheimer's disease is the potentiation of cholinergic neurotransmission. This is achieved by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft[7]. By inhibiting these enzymes, the concentration and duration of ACh in the synapse are increased, enhancing neuronal communication. We hypothesize that this compound may act as a dual inhibitor of AChE and BChE.
Caption: Hypothesized mechanism of action at the cholinergic synapse.
3.2 Protocol: In Vitro Cholinesterase Inhibition Assay
This protocol is designed to quantify the inhibitory potential of the test compound against AChE and BChE using a colorimetric method based on the Ellman assay[8]. The principle involves the hydrolysis of specific substrates (acetylthiocholine for AChE, butyrylthiocholine for BChE) by the enzymes, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be measured spectrophotometrically at 412 nm[9].
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
S-Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Donepezil or Galantamine (as a positive control)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in phosphate buffer.
-
Prepare DTNB solution (e.g., 10 mM) in phosphate buffer.
-
Prepare substrate solutions (ATCI and BTCI, e.g., 10 mM) in deionized water.
-
Prepare enzyme solutions (AChE and BChE) in phosphate buffer to a working concentration that provides a linear reaction rate for at least 10 minutes.
-
-
Assay Protocol (performed in triplicate):
-
To each well of a 96-well plate, add:
-
25 µL of the test compound dilution (or buffer for control, or positive control).
-
125 µL of phosphate buffer (pH 8.0).
-
50 µL of DTNB solution.
-
-
Mix and pre-incubate at 37°C for 5 minutes.
-
Add 25 µL of the enzyme solution (AChE or BChE) to each well.
-
Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
3.3 Expected Data Output
The results of the cholinesterase inhibition assay should be summarized to allow for clear comparison.
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE IC₅₀ / AChE IC₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Donepezil (Control) | Experimental Value | Experimental Value | Calculated Value |
In Vivo Evaluation Protocols
Following promising in vitro results, the next logical step is to assess the compound's behavior and efficacy in a living system. In vivo models are critical for evaluating pharmacokinetics, safety, and therapeutic effects in a complex biological environment[4].
4.1 Protocol: Preliminary Pharmacokinetic (PK) Study in Rodents
Objective: To determine the basic pharmacokinetic profile of this compound, including its absorption, distribution, and clearance, to establish a dosing regimen for efficacy studies.
Methodology:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Administration:
-
Intravenous (IV) group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) group: Administer a single gavage dose (e.g., 5-10 mg/kg) to assess oral bioavailability.
-
-
Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Process blood to plasma. Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and oral bioavailability (%F).
4.2 Protocol: Scopolamine-Induced Amnesia Model for Cognitive Efficacy
Objective: To evaluate the ability of this compound to reverse cognitive deficits in a well-established pharmacological model of amnesia. Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment, mimicking the cholinergic deficit seen in Alzheimer's disease.
Methodology:
-
Animals: Male C57BL/6 mice.
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
Test Compound (Dose 1) + Scopolamine
-
Test Compound (Dose 2) + Scopolamine
-
Donepezil (Positive Control) + Scopolamine
-
-
Procedure:
-
Administer the test compound or Donepezil (e.g., via intraperitoneal injection or oral gavage) 60 minutes prior to behavioral testing.
-
Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes prior to behavioral testing.
-
Conduct behavioral assessment using a validated memory task.
-
-
Recommended Behavioral Task: Y-Maze Spontaneous Alternation
-
Principle: This task assesses spatial working memory. Rodents with intact memory will typically explore the novel arm of a Y-shaped maze more than the familiar ones.
-
Procedure: Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes. Record the sequence of arm entries.
-
Endpoint: Calculate the percentage of spontaneous alternation, defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB). A higher percentage indicates better spatial working memory.
-
Safety, Toxicology, and Handling
5.1 Laboratory Handling While specific toxicity data for this compound is unavailable, researchers should handle the compound with care, adhering to good laboratory practices. Acetamide itself can cause irritation upon inhalation and may have other health risks with prolonged exposure[10].
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information[11].
5.2 Future Toxicological Evaluation A robust preclinical program must include comprehensive safety and toxicology studies[12][13]. Key future studies should include:
-
In Vitro Genotoxicity: Ames test for mutagenicity and chromosomal aberration assays.
-
In Vitro Cardiotoxicity: hERG channel assay to assess the risk of cardiac arrhythmia.
-
Repeat-Dose Toxicity Studies: 28-day repeat-dose oral toxicity studies in two species (e.g., rat and dog) to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Conclusion and Future Directions
This document outlines a foundational, multi-step strategy for the initial scientific investigation of for cognitive disorders. The proposed protocols provide a logical progression from chemical synthesis and in vitro mechanistic validation to preliminary in vivo assessment of pharmacokinetics and efficacy.
Positive results from these initial studies—specifically, potent dual inhibition of AChE and BChE, favorable PK properties, and reversal of cognitive deficits in the scopolamine model—would provide a strong rationale for advancing the compound into more complex preclinical models of neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease) and comprehensive IND-enabling toxicology studies.
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Applications of Piperidine Derivatives in Drug Discovery: A Technical Guide for Researchers
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the field of medicinal chemistry.[1][2] Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[2][3] This guide explores the multifaceted role of piperidine derivatives in drug discovery, detailing their synthesis, therapeutic applications, and the structure-activity relationships that make them a "privileged scaffold" in the pharmaceutical industry.[1][4]
The utility of the piperidine scaffold in drug design is rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it typically adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents, crucial for optimizing interactions with biological targets.[1][5] The nitrogen atom within the ring is a key feature, offering a versatile handle for modulating critical drug-like properties. It can act as a hydrogen bond acceptor or, when protonated at physiological pH, as a hydrogen bond donor, facilitating strong interactions with biological targets and influencing the molecule's solubility and lipophilicity.[1][5]
This guide provides an in-depth overview of the applications of piperidine derivatives across various therapeutic areas, supported by detailed protocols for their synthesis and biological evaluation, to empower researchers in their drug discovery endeavors.
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in treating a wide range of diseases.[6]
Oncology
The piperidine moiety is integral to numerous anticancer drugs and clinical candidates.[7][8] These compounds exhibit a variety of mechanisms of action, including the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[7][9] For instance, certain piperidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, such as breast, prostate, and colon cancer.[7][8] They can regulate crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt, which are often dysregulated in cancer.[7][8]
Table 1: Examples of Piperidine-Containing Anticancer Agents and their Mechanisms
| Compound Class | Example | Mechanism of Action | Target Cancer Type(s) |
| Selective Estrogen Receptor Modulators (SERMs) | Raloxifene | Estrogen receptor antagonist in breast and uterine tissue. | Breast Cancer |
| Kinase Inhibitors | Ribociclib | Inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). | Breast Cancer |
| Alkaloids | Vinblastine | Binds to tubulin, inhibiting the formation of the mitotic spindle. | Various cancers, including lymphoma and bladder cancer. |
| Synthetic Derivatives | DTPEP | Induces cell cycle arrest at the G0/G1 phase.[7] | Breast Cancer (ER+ and ER-)[7] |
Central Nervous System (CNS) Disorders
Piperidine-based compounds have a long history in the treatment of CNS disorders, including psychiatric conditions and neurodegenerative diseases.[5][10] Their ability to cross the blood-brain barrier is a key advantage for targeting the central nervous system.[11]
-
Antipsychotics: Many typical and atypical antipsychotics, such as haloperidol and risperidone, feature a piperidine ring.[12] These drugs primarily act by antagonizing dopamine D2 receptors.
-
Analgesics: The piperidine scaffold is the core structure of potent opioid analgesics like fentanyl and meperidine (pethidine).[13] These compounds mimic the action of endogenous opioids by binding to mu-opioid receptors.
-
Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3][14] By inhibiting the breakdown of acetylcholine, it helps to improve cognitive function. More recent research focuses on piperidine derivatives that can inhibit phosphodiesterase-8 (PDE8) or act as γ-secretase inhibitors to prevent the formation of amyloid plaques.[11][15]
Infectious Diseases
Piperidine derivatives have also shown promise as antimicrobial and antiviral agents.[6][16]
-
Antiviral Activity: Piperine, an alkaloid from black pepper containing a piperidine moiety, and its derivatives have demonstrated antiviral properties.[16][17] Some synthetic piperidine derivatives have shown activity against influenza viruses.[18] Additionally, piperidine alkaloids from plants like Senna spectabilis have shown potential against the Chikungunya virus.[19][20]
-
Antibacterial and Antifungal Activity: The piperidine nucleus is a component of some antibacterial and antifungal compounds, with their activity often dependent on the specific substitutions on the ring.[6][21]
Synthesis of Piperidine Scaffolds: A Protocol
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry.[2] A variety of synthetic methodologies exist for the construction and functionalization of the piperidine ring.[22] One common and efficient approach is the reduction of corresponding pyridine precursors.
Protocol: Synthesis of a Substituted Piperidine via Catalytic Hydrogenation of a Pyridine Derivative
This protocol describes a general procedure for the synthesis of a 4-substituted piperidine from a 4-substituted pyridine using platinum(IV) oxide (PtO₂) as a catalyst. This method is widely applicable and known for its high yields and stereoselectivity in certain cases.[23]
Materials:
-
4-substituted pyridine (e.g., 4-phenylpyridine)
-
Platinum(IV) oxide (Adam's catalyst)
-
Methanol (reagent grade)
-
Hydrochloric acid (HCl) in diethyl ether or ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the 4-substituted pyridine (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add platinum(IV) oxide (0.05-0.1 eq) to the solution. Caution: The catalyst may be pyrophoric. Handle in an inert atmosphere if necessary.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the platinum catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude piperidine derivative.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Salt Formation (Optional): For easier handling and improved stability, the piperidine derivative can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of diethyl ether or ethanol and adding a solution of HCl in the same solvent until precipitation is complete. The resulting solid can be collected by filtration.
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of aromatic rings, including pyridine. It provides a surface for the adsorption of both hydrogen and the substrate, facilitating the reduction.
-
Solvent: Methanol is a good solvent for many pyridine derivatives and is relatively inert under hydrogenation conditions.
-
Pressure: The use of elevated hydrogen pressure increases the concentration of hydrogen available for the reaction, thereby accelerating the rate of reduction.
Biological Evaluation of Piperidine Derivatives: A Protocol
Once a piperidine derivative has been synthesized, its biological activity must be evaluated. A common initial step in drug discovery is to assess the compound's cytotoxicity against cancer cell lines.
Protocol: In Vitro Cytotoxicity Assay using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Piperidine derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) value using a suitable software.[9]
Self-Validating System:
-
Controls: The inclusion of vehicle controls is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent. Blank wells account for the background absorbance of the medium and MTT.
-
Dose-Response: Performing a serial dilution of the compound allows for the generation of a dose-response curve, which is essential for determining the IC₅₀ value and understanding the potency of the compound.
Visualizing Key Concepts
General Structure of a Piperidine-Containing Drug
Caption: A generalized structure highlighting the central piperidine scaffold and points for functionalization.
Synthetic Workflow for Piperidine Derivatives
Caption: A simplified diagram showing the inhibition of the PI3K/Akt signaling pathway by a piperidine-based kinase inhibitor.
Conclusion
The piperidine scaffold continues to be a highly valuable and versatile building block in drug discovery. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a wide range of approved drugs targeting diverse diseases. The ability to readily synthesize and functionalize the piperidine ring allows for the fine-tuning of pharmacological activity and the development of new therapeutic agents with improved efficacy and safety profiles. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of piperidine derivatives in the ongoing quest for novel medicines.
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- Ingenta Connect. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease.
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high-throughput screening assays for N-ethyl-2-(piperidin-3-yloxy)acetamide analogs
Topic: High-Throughput Screening Assays for N-ethyl-2-(piperidin-3-yloxy)acetamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The this compound scaffold represents a promising chemotype for the development of novel therapeutics targeting central nervous system (CNS) disorders. The piperidine motif is a privileged structure in medicinal chemistry, known to enhance druggability and facilitate transport across biological membranes.[1] Analogs of this class are hypothesized to primarily modulate neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, a ligand-gated ion channel implicated in cognitive function and neuropsychiatric diseases like Alzheimer's disease and schizophrenia.[2][3]
This document, authored for drug discovery scientists, provides a comprehensive, field-proven guide to establishing a robust high-throughput screening (HTS) cascade for the identification and characterization of novel this compound analogs targeting the α7 nAChR. We move beyond a simple listing of steps to explain the causal logic behind the strategic selection of assays, from a functional cell-based primary screen to biochemical confirmatory and selectivity assays. The protocols are designed as self-validating systems, incorporating industry-standard quality control metrics to ensure data integrity and reproducibility.
The Strategic Rationale: An HTS Cascade for α7 nAChR Modulators
The discovery of potent and selective α7 nAChR modulators requires a multi-stage screening approach. A single assay is insufficient to validate a compound's activity and mechanism. Our proposed cascade is designed to efficiently triage large compound libraries to identify true, on-target modulators while eliminating common sources of assay artifacts.
The core logic is as follows:
-
Primary Screen (Functional): Identify compounds that modulate receptor function in a cellular context. We will use a calcium flux assay, as the α7 nAChR is characterized by high calcium permeability.[2]
-
Confirmatory Screen (Binding): Validate that "hits" from the primary screen directly engage the α7 nAChR target. An AlphaScreen® proximity assay will be used to confirm direct binding competition.
-
Selectivity Screen (Counter-Assay): Ensure that activity is specific to the nAChR and not due to broad activity against other cholinergic proteins. An acetylcholinesterase (AChE) activity assay will serve this purpose.
This tiered approach ensures that resources are focused on compounds with the highest probability of being valuable therapeutic leads.
Caption: High-Throughput Screening (HTS) cascade for identifying α7 nAChR modulators.
Primary Screen: Cell-Based Calcium Flux Assay
2.1. Principle and Rationale
The α7 nAChR is a ligand-gated ion channel that exhibits rapid activation and desensitization kinetics, making its study challenging.[4] Agonist-evoked currents are transient, and the resulting calcium flux can be difficult to detect reliably in a high-throughput format.
Expert Insight: To overcome this, we employ a crucial strategy: the inclusion of a Type II Positive Allosteric Modulator (PAM). PAMs, such as PNU-120596, bind to a site distinct from the agonist binding site and stabilize the open conformation of the channel. This potentiates the agonist response, slows desensitization, and amplifies the calcium signal to a robust and measurable level, making the assay suitable for HTS.[4] This approach enables the detection of agonists, partial agonists, and positive allosteric modulators within a single assay format.
Caption: Principle of the PAM-enabled calcium flux assay for α7 nAChR.
2.2. Materials and Reagents
| Reagent | Supplier | Catalog # | Notes |
| IMR-32 Cell Line | ATCC | CCL-129 | Endogenously expresses α7 nAChR. |
| HEK293T (α7 stable) | In-house/Vendor | N/A | Alternative: transiently or stably transfected. |
| DMEM/F-12 Medium | Gibco | 11330032 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | Use is optional but recommended for HTS.[5] |
| FLIPR Calcium 6 Assay Kit | Molecular Devices | R8190 | |
| PNU-120596 (PAM) | Tocris | 2498 | |
| PNU-282987 (Agonist) | Tocris | 2250 | Positive Control |
| Methyllycaconitine (MLA) | Tocris | 1029 | Antagonist Control |
| Black, clear-bottom 384-well plates | Corning | 3764 |
2.3. Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture IMR-32 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 20,000 cells/well in 25 µL of medium into 384-well black, clear-bottom plates.
-
Incubate for 24-48 hours to allow for adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the Calcium 6 dye solution according to the manufacturer's protocol.
-
Aspirate the culture medium from the cell plates.
-
Add 25 µL of the dye solution to each well.
-
Incubate at 37°C for 1 hour, protected from light.
-
-
Compound Addition:
-
Prepare a 10 mM stock of each this compound analog in 100% DMSO.
-
Perform serial dilutions to create a compound source plate. For a single-point 10 µM screen, the final concentration in the assay well will be achieved after addition.
-
Using an automated liquid handler, transfer compound solutions to the cell plate. Include controls:
-
Negative Control: DMSO only (final concentration 0.1%).
-
Positive Control: PNU-282987 (agonist).
-
Antagonist Control: MLA.
-
-
-
Signal Detection (FLIPR):
-
Prepare the agonist/PAM solution containing a sub-maximal (EC₂₀) concentration of acetylcholine and a potentiating (EC₈₀) concentration of PNU-120596.
-
Place the cell plate and the agonist/PAM plate into a FLIPR instrument.
-
Initiate the run: establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the agonist/PAM solution to all wells.
-
Continue reading fluorescence for 2-3 minutes to capture the peak calcium response.
-
Confirmatory Screen: AlphaScreen® Binding Assay
3.1. Principle and Rationale
A positive result in the functional assay does not definitively prove direct binding to the α7 receptor. The observed activity could be due to indirect downstream effects. Therefore, a direct binding assay is essential for hit validation.
Expert Insight: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay ideal for HTS.[6] We will design a competitive binding assay where test compounds compete with a known, high-affinity biotinylated ligand for binding to the α7 receptor. Proximity of the Donor and Acceptor beads results in a luminescent signal; displacement of the biotinylated ligand by a test compound disrupts this proximity, causing a signal decrease.[7] This confirms direct, competitive binding at the target site.
Caption: Principle of the competitive AlphaScreen® assay for α7 nAChR binding.
3.2. Step-by-Step Protocol
-
Reagent Preparation:
-
Reconstitute recombinant His-tagged α7 nAChR protein and biotinylated α-bungarotoxin (a potent α7 antagonist) in assay buffer.
-
Prepare suspensions of Streptavidin-Donor beads and Anti-His-Acceptor beads in assay buffer, protected from light.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 5 µL of test compound dilutions (or controls) to each well.
-
Add 5 µL of the His-tagged α7 nAChR solution.
-
Add 5 µL of a pre-mixed solution of Biotin-α-bungarotoxin and Anti-His-Acceptor beads. Incubate for 30 minutes at room temperature.
-
Add 5 µL of Streptavidin-Donor beads (under dim light).
-
Seal the plate and incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision®).
-
Selectivity Screen: Fluorometric AChE Inhibition Assay
4.1. Principle and Rationale
To ensure that the identified compounds are not simply broad-spectrum cholinesterase inhibitors, a counter-screen against AChE is critical.[8] We will use a fluorometric assay, which offers higher sensitivity and is less susceptible to colorimetric interference from test compounds compared to the traditional Ellman's method.[9] The assay measures the activity of AChE via the hydrolysis of a substrate (e.g., acetylthiocholine) to produce thiocholine, which then reacts with a non-fluorescent probe to yield a highly fluorescent product. A decrease in fluorescence indicates inhibition of AChE.
4.2. Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare solutions of human recombinant AChE, the substrate acetylthiocholine, and a thiol-reactive fluorescent probe (e.g., Thiolite™ Green) in assay buffer.
-
-
Assay Procedure (384-well black plate):
-
Add 10 µL of test compound dilutions to wells. Include controls:
-
Negative Control: DMSO only (100% activity).
-
Positive Control: Physostigmine or Donepezil (known AChE inhibitor).
-
-
Add 20 µL of the AChE enzyme solution to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of the substrate and fluorescent probe.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Read the plate on a standard fluorescence plate reader (e.g., Ex/Em = 490/520 nm).
-
Data Analysis and Quality Control: The Self-Validating System
For an HTS campaign to be trustworthy, its performance must be quantitatively assessed. The Z'-factor is the industry-standard metric for this purpose.[10]
5.1. Z'-Factor Calculation
The Z'-factor is a statistical parameter that reflects the dynamic range of the assay and the data variation associated with the signal measurements.[11] It is calculated from the positive and negative controls on each plate.
Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
Where:
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., max signal).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., min signal/DMSO).
5.2. Acceptance Criteria
The Z'-factor provides an objective measure of assay quality.[12][13]
| Z'-Factor Value | Assay Classification | Action |
| > 0.5 | Excellent Assay | Proceed with HTS. |
| 0 to 0.5 | Marginal Assay | Optimization is required. Screen may be possible. |
| < 0 | Unacceptable Assay | The assay is not suitable for screening. Re-develop. |
Trustworthiness: Every assay plate in the HTS campaign must be validated using this metric. Plates with a Z'-factor below 0.5 should be flagged for review or repeated to ensure the integrity of the screening data.[14]
5.3. Hit Identification and Compound Interference
A "hit" is typically defined as a compound that produces a signal exceeding a certain threshold, often 3 standard deviations from the mean of the negative controls (DMSO). However, it is critical to be aware of compound-dependent assay interference, which can lead to false positives.[15]
Common Interferences to Consider:
-
Autofluorescence: Compounds that fluoresce at the assay wavelength.
-
Quenching: Compounds that absorb light at the excitation or emission wavelength.
-
Compound Aggregation: At HTS concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt assay components.[15][16]
-
Light Scattering: Can interfere with AlphaScreen bead-based assays.
Mitigation Strategy: Hits should be re-tested, and counter-screens (e.g., running the assay without the target protein) should be implemented to identify and discard compounds that interfere with the assay technology itself.[17]
Conclusion
This application note details a robust, multi-tiered HTS strategy for the discovery of novel this compound analogs as modulators of the α7 nicotinic acetylcholine receptor. By integrating a functionally relevant primary assay with confirmatory binding and selectivity counter-screens, this cascade provides a high degree of confidence in hit identification. The embedded quality control measures, centered on the Z'-factor, ensure that the screening process is self-validating and produces reliable, reproducible data. This comprehensive approach maximizes the efficiency of identifying high-quality lead compounds for further development in the treatment of CNS disorders.
References
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Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. Available at: [Link]
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HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Available at: [Link]
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Gopalakrishnan, S. M., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies, 9(6), 635-45. Available at: [Link]
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Dey, R., & Chen, L. (2011). In search of allosteric modulators of α7-nAChR by solvent density guided virtual screening. Journal of Biomolecular Structure & Dynamics, 28(5), 695-715. Available at: [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]
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N-ethyl-2-(4-piperidin-3-ylphenyl)acetamide. PubChem. Available at: [Link]
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Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]
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N-(2-piperidin-2-ylethyl)acetamide. PubChem. Available at: [Link]
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Fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials. PubMed. Available at: [Link]
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AlphaScreen. BMG LABTECH. Available at: [Link]
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High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. Available at: [Link]
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HTS Assay Validation. NCBI Bookshelf. Available at: [Link]
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Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. Available at: [Link]
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Z-factor. Wikipedia. Available at: [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available at: [Link]
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Guidance for Assay Development & HTS. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. Available at: [Link]
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A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. Available at: [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
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High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. ResearchGate. Available at: [Link]
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A Genome-Wide Arrayed cDNA Screen to Identify Functional Modulators of alpha7 Nicotinic Acetylcholine Receptors. UniProt. Available at: [Link]
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Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. bioRxiv. Available at: [Link]
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A sensitive and selective fluorescent probe for acetylcholinesterase: Synthesis, performance, mechanism and application. Arabian Journal of Chemistry. Available at: [Link]
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How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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HTS Assay Validation. PubMed. Available at: [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]
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Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. Available at: [Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Available at: [Link]
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Interference and Artifacts in High-content Screening. NCBI Assay Guidance Manual. Available at: [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]
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QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]
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Apparent Activity In High-Throughput Screening: Origins Of Compound-Dependent Assay Interference. ResearchGate. Available at: [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. PubMed. Available at: [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Quantification of N-ethyl-2-(piperidin-3-yloxy)acetamide
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of N-ethyl-2-(piperidin-3-yloxy)acetamide, a key chemical entity with significant interest in pharmaceutical development. Recognizing the diverse analytical requirements throughout the drug development lifecycle, from bulk substance analysis to trace-level quantification in biological matrices, this document presents two robust, validated analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical and trace impurity analysis. The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry and regulatory guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound featuring a piperidine ring, an ether linkage, and an acetamide functional group. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn influences pharmacokinetic profiles.[1] Accurate and precise quantification of this molecule is paramount for ensuring product quality, safety, and efficacy in pharmaceutical formulations.
The analytical challenge presented by this compound lies in its structural components. The piperidine ring lacks a strong chromophore, making high-sensitivity UV detection challenging without derivatization. Conversely, the presence of a secondary amine and an amide group provides suitable sites for ionization, making it an excellent candidate for mass spectrometry-based detection.
This guide provides a framework for selecting the appropriate analytical technique based on the specific research or quality control objective.
Method Selection: A Dichotomy of Purpose
The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the required sensitivity and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of pharmaceutical quality control for assay and impurity determination. It is robust, cost-effective, and widely available. For this compound, direct UV detection at low wavelengths (e.g., 200-215 nm) is feasible for quantifying the main component in bulk drug substances and formulated products where concentrations are relatively high.[2] To enhance sensitivity for impurity analysis, pre-column derivatization with a UV-active agent can be employed.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as bioanalytical studies (pharmacokinetics) or the quantification of trace-level impurities, LC-MS/MS is the gold standard.[5] Its ability to selectively monitor specific parent-product ion transitions provides unparalleled specificity, even in complex matrices like plasma.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the assay and purity evaluation of this compound in bulk material.
Rationale for Method Design
A C18 stationary phase is selected for its versatility in retaining moderately polar to nonpolar analytes.[7] An acidic mobile phase is employed to ensure the protonation of the piperidine nitrogen, leading to improved peak shape and retention. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Detailed Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Validation Parameters
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Robustness | Method should remain unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive quantification of this compound in complex matrices, such as plasma, for pharmacokinetic studies.
Rationale for Method Design
Electrospray ionization (ESI) in positive mode is chosen due to the presence of the basic piperidine nitrogen, which is readily protonated to form [M+H]⁺ ions. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[8] A stable isotope-labeled internal standard (SIL-IS) is recommended to correct for matrix effects and variations in instrument response. If a SIL-IS is unavailable, a structurally similar compound can be used.
Experimental Workflow
Caption: LC-MS/MS workflow for bioanalysis.
Detailed Protocol
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (or suitable analog)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human or animal plasma
LC Conditions:
| Parameter | Condition |
| Column | C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For this compound (MW: 186.25), a potential precursor ion is m/z 187.2. Product ions would result from fragmentation of the molecule. |
| Ion Source Parameters | Optimize for maximal signal (e.g., Capillary Voltage, Source Temp.) |
| Collision Energy | Optimize for each MRM transition. |
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject prepared standards and samples.
-
Acquire data in MRM mode.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the samples.
-
Bioanalytical Method Validation
Validation should follow regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources. |
| Calibration Curve | At least 6 non-zero standards, with the Lower Limit of Quantitation (LLOQ) being the lowest standard. r² ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | Assessed to ensure that matrix components do not suppress or enhance ionization. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantitative analysis of this compound. The choice of method, either HPLC-UV for routine analysis or LC-MS/MS for high-sensitivity applications, should be dictated by the specific analytical needs. Adherence to the outlined protocols and validation principles will ensure the generation of accurate, reliable, and reproducible data, which is critical for decision-making throughout the pharmaceutical development process.
References
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Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
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ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Retrieved from [Link]
- Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
-
Research Square. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]
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ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
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Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
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Journal of Young Pharmacists. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Retrieved from [Link]
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PubMed. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Retrieved from [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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Advanced Analytical Sciences. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of N-ethyl-2-(piperidin-3-yloxy)acetamide in Neurological Disorder Research
Foreword: Charting a Course for a Novel Neurotherapeutic Candidate
The quest for effective treatments for neurological disorders is a journey marked by both incremental advances and the pursuit of novel chemical entities. This guide is dedicated to the comprehensive evaluation of N-ethyl-2-(piperidin-3-yloxy)acetamide , a compound of interest in the landscape of neuropharmacology. Due to the limited existing public data on this specific molecule, this document serves as a detailed roadmap for its investigation, built upon a rational, hypothesis-driven approach.
Based on its structural motifs, specifically the piperidin-yloxy moiety, we hypothesize that this compound acts as a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a well-validated target for cognitive enhancement and has therapeutic potential in a range of neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia.[1] Activation of this receptor is known to modulate key neuronal processes, making it a promising avenue for drug discovery.[2][3]
These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a rigorous framework to test this hypothesis and to comprehensively characterize the pharmacological, pharmacokinetic, and therapeutic potential of this compound.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on confirming the compound's interaction with its hypothesized target and elucidating its basic cellular effects.
Target Engagement: α7 Nicotinic Acetylcholine Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the human α7 nAChR.
Methodology: Radioligand binding assays are a standard and effective method for this purpose.
Protocol:
-
Source of Receptor: Use commercially available cell membranes from a stable cell line expressing the human α7 nAChR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-bungarotoxin are suitable high-affinity radioligands for the α7 nAChR.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of this compound and the receptor-containing membranes.
-
Allow the reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target | Radioligand | Ki (nM) |
| This compound | human α7 nAChR | [³H]-MLA | TBD |
| Positive Control (e.g., PNU-282987) | human α7 nAChR | [³H]-MLA | TBD |
Functional Activity: In Vitro Agonism at the α7 nAChR
Objective: To characterize the functional activity of this compound at the α7 nAChR and determine if it acts as an agonist, antagonist, or allosteric modulator.
Methodology: Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing the human α7 nAChR is a robust method for this purpose.[4][5]
Protocol:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the human α7 nAChR.
-
Electrophysiological Recording:
-
After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Apply increasing concentrations of this compound to the oocyte and record the evoked currents.
-
Include a known α7 nAChR agonist (e.g., acetylcholine or PNU-282987) as a positive control.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each concentration.
-
Normalize the responses to the maximal response of the positive control.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and the Emax (maximal efficacy).
-
Data Presentation:
| Compound | EC₅₀ (µM) | Emax (% of ACh max) |
| This compound | TBD | TBD |
| Positive Control (ACh) | TBD | 100% |
Workflow for In Vitro Characterization:
Caption: Workflow for the initial in vitro characterization of the novel compound.
Part 2: Preclinical Evaluation: From In Vivo Efficacy to Safety
Following successful in vitro characterization, the investigation proceeds to in vivo models to assess the compound's therapeutic potential and safety profile.
Pharmacokinetic Profiling
Objective: To determine the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME).[6][7]
Methodology: In vivo pharmacokinetic studies in rodents (e.g., mice or rats).
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Separate plasma from blood samples.
-
Extract the compound from plasma and analyze its concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO administration.
-
Use pharmacokinetic modeling software to calculate key parameters.
-
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | TBD | TBD |
| Tmax (h) | N/A | TBD |
| AUC (ng*h/mL) | TBD | TBD |
| Half-life (t₁/₂) (h) | TBD | TBD |
| Bioavailability (F%) | N/A | TBD |
| Brain/Plasma Ratio | TBD | TBD |
In Vivo Efficacy in a Model of Cognitive Impairment
Objective: To evaluate the ability of this compound to reverse cognitive deficits in a relevant animal model of a neurological disorder.[8][9][10]
Methodology: The scopolamine-induced amnesia model in rodents is a widely used and validated model for screening potential cognitive enhancers.
Protocol:
-
Animal Model: Use adult male C57BL/6 mice.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
This compound (multiple doses) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Dosing:
-
Administer this compound or the positive control orally 60 minutes before the behavioral test.
-
Administer scopolamine (a muscarinic antagonist that induces cognitive deficits) intraperitoneally 30 minutes before the test.
-
-
Behavioral Assay: Novel Object Recognition (NOR) Test:
-
Habituation: Allow mice to explore an empty arena.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mice to explore for a set period.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcome: It is hypothesized that this compound will significantly increase the discrimination index in scopolamine-treated mice, indicating a reversal of the cognitive deficit.
Preliminary Safety and Tolerability Assessment
Objective: To assess the acute toxicity and general tolerability of this compound in rodents.[6]
Methodology: An acute oral toxicity study.
Protocol:
-
Animal Model: Use adult male and female Sprague-Dawley rats.
-
Dosing: Administer single, escalating doses of this compound orally.
-
Observation:
-
Closely observe the animals for clinical signs of toxicity and mortality for at least 14 days post-dosing.
-
Record body weight changes.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the approximate lethal dose (LD₅₀) if possible, and the maximum tolerated dose (MTD).
Preclinical Development Workflow:
Caption: A streamlined workflow for the preclinical evaluation of the compound.
Part 3: Mechanistic Insights and Future Directions
A deeper understanding of the compound's mechanism of action is crucial for its continued development.
Downstream Signaling Pathways
Activation of the α7 nAChR can trigger various intracellular signaling cascades. Investigating these pathways can provide further evidence of the compound's mechanism.
Suggested Experiments:
-
Calcium Imaging: Measure intracellular calcium influx in α7 nAChR-expressing cells upon application of this compound using fluorescent calcium indicators.
-
ERK1/2 Phosphorylation: Assess the phosphorylation of ERK1/2, a downstream target of α7 nAChR signaling, via Western blotting or ELISA in treated cells.[4]
-
Anti-inflammatory Effects: Evaluate the compound's ability to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated microglia or macrophages, a known effect of α7 nAChR activation.[3]
Signaling Pathway Diagram:
Caption: Hypothesized signaling pathways activated by the compound via α7 nAChR.
Conclusion
This document provides a comprehensive and structured approach to the investigation of this compound as a potential therapeutic for neurological disorders. By systematically addressing target engagement, functional activity, in vivo efficacy, and safety, researchers can build a robust data package to support its further development. The proposed protocols and workflows are based on established methodologies in the field of neuropharmacology and are designed to ensure scientific rigor and data integrity. The successful execution of these studies will be instrumental in determining the therapeutic promise of this novel chemical entity.
References
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Zebrafish: An in vivo model for the study of neurological diseases - PMC. (n.d.). Retrieved from [Link]
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Full article: Zebrafish: An in vivo model for the study of neurological diseases. (n.d.). Retrieved from [Link]
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The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. (n.d.). Retrieved from [Link]
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (n.d.). Retrieved from [Link]
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Preclinical Characterization of Vindeburnol: Pharmacokinetics, Safety, and Cognitive-Enhancing Properties - PubMed. (n.d.). Retrieved from [Link]
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Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PubMed Central. (n.d.). Retrieved from [Link]
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Pharmacological Neuroenhancement: Current Aspects of Categorization, Epidemiology, Pharmacology, Drug Development, Ethics, and Future Perspectives - PMC. (n.d.). Retrieved from [Link]
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Pharmacokinetic and pharmacodynamic of the cognitive enhancer modafinil: Relevant clinical and forensic aspects - PubMed. (n.d.). Retrieved from [Link]
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Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC. (n.d.). Retrieved from [Link]
-
Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PubMed Central. (n.d.). Retrieved from [Link]
-
Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist- - Department of Pharmacology & Therapeutics. (n.d.). Retrieved from [Link]
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Alto Neuroscience Biomarker Discovery Validates ALTO-203 Depression Drug Trial | ANRO Stock News - Stock Titan. (n.d.). Retrieved from [Link]
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N-ethyl-2-(4-piperidin-3-ylphenyl)acetamide | C15H22N2O - PubChem. (n.d.). Retrieved from [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC. (n.d.). Retrieved from [Link]
-
Alpha-7 nicotinic receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse - PubMed Central. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro - IJNRD. (n.d.). Retrieved from [Link]
-
N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. (n.d.). Retrieved from [Link]
-
N,N-Diethyl-2-(2-(3-[125I]iodo-4-methyoxyphenyl)-5,7-dimethyl-pyrazolo(1,5-a)pyrimidin-3-yl)-acetamide - NCBI. (n.d.). Retrieved from [Link]
-
N-ethyl-2-(piperazin-1-yl)acetamide | C8H17N3O - PubChem. (n.d.). Retrieved from [Link]
-
WO/2005/073235 PROCESS FOR THE SYNTHESIS OF N- [3-(3-CYANOPYRAZOLO [1,5A] PYRIMIDIN-7-YL)-PHENYL]-N-ETHYL-ACETAMIDE - WIPO Patentscope. (n.d.). Retrieved from [Link]
-
N-ethyl-2-(1-propylpiperidin-4-yl)acetamide | C12H24N2O - PubChem. (n.d.). Retrieved from [Link]
-
N-ethyl-2-[(1-phenylpiperidin-4-yl)amino]acetamide | C15H23N3O - PubChem. (n.d.). Retrieved from [Link]
-
N-(2-phenylethyl)acetamide | C10H13NO - PubChem. (n.d.). Retrieved from [Link]
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Application Notes & Protocols for the Synthesis and Antimicrobial Evaluation of Novel Acetamide Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of novel acetamide-based compounds. We delve into the causalities behind experimental choices, offering detailed, self-validating protocols for each stage of the discovery pipeline, from initial synthesis to quantitative antimicrobial screening and essential cytotoxicity assessment. The methodologies are grounded in established standards to ensure reproducibility and scientific rigor.
Introduction: The Rationale for Acetamide Scaffolds in Antimicrobial Drug Discovery
The chemical backbone of many successful drugs is built upon relatively simple, versatile scaffolds. The acetamide functional group, with its characteristic R-NH-CO-CH₃ linkage, is one such privileged structure. Its prevalence in medicinal chemistry stems from its ability to form crucial hydrogen bonds with biological targets, influencing molecular interactions and overall efficacy.[1] Derivatives of the acetamide scaffold have been investigated for a range of therapeutic applications, including significant antimicrobial, antifungal, and antiviral properties.[1][3]
This document outlines a robust workflow for developing novel acetamide derivatives, using the synthesis of 2-mercaptobenzothiazole acetamides as a practical and illustrative example.[3][4] This family of compounds has shown considerable potential, with some analogs exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4][5]
Synthesis of Novel Acetamide Derivatives: A General Workflow
A common and effective strategy for synthesizing a library of novel acetamide derivatives involves a two-step process. First, a core heterocyclic amine or thiol is reacted with an α-halo acetylating agent (e.g., chloroacetyl chloride) to form a reactive intermediate. This intermediate is then subjected to nucleophilic substitution with a variety of primary or secondary amines to yield the final target compounds. This modular approach allows for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: General two-step synthesis workflow for novel acetamide derivatives.
Protocol 1: Synthesis of 2-(Benzothiazol-2-ylthio)-N-(substituted)acetamide Derivatives
This protocol is adapted from established methods for synthesizing 2-mercaptobenzothiazole acetamide derivatives.[3][4]
Materials:
-
2-Mercaptobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Various primary/secondary amines (aryl, alkyl, or heterocyclic)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol
-
Reagents for workup: 5% HCl solution, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄
Procedure:
Step 1: Synthesis of the Intermediate (2-(Benzothiazol-2-ylthio)acetyl chloride)
-
Rationale: This step creates a reactive acyl chloride intermediate. The use of a base like TEA is crucial to neutralize the HCl gas produced during the reaction, driving the reaction to completion.
-
Dissolve 2-mercaptobenzothiazole (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. The filtrate containing the intermediate can often be used directly in the next step.
Step 2: Synthesis of Final Acetamide Derivatives
-
Rationale: A diverse set of amines is used to create a library of compounds. The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the intermediate, displacing the chloride.
-
To the filtrate from Step 1, add the desired substituted amine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor completion by TLC.
-
Work-up:
-
Wash the reaction mixture sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure acetamide derivative.
-
Physicochemical and Spectroscopic Characterization
Confirming the identity, structure, and purity of each synthesized derivative is a cornerstone of chemical research. The following data should be collected for each novel compound.
| Analysis Technique | Purpose | Expected Observations for an Acetamide Derivative |
| Melting Point | Assess purity and identity. | A sharp and specific melting point range. |
| ¹H NMR | Determine the proton environment and structural framework. | A broad singlet around δ 6-8 ppm (N-H proton), a singlet around δ 2.0 ppm (COCH₃ protons), and other signals corresponding to the specific amine and core structure.[6] |
| ¹³C NMR | Identify all unique carbon atoms in the molecule. | A signal around δ 170 ppm for the carbonyl carbon (C=O) of the amide.[6] |
| FTIR Spectroscopy | Identify key functional groups. | Strong absorption bands at ~3290 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I band), and ~1560 cm⁻¹ (N-H bend, Amide II band).[6] |
| Mass Spectrometry | Determine the molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the compound.[6] |
Antimicrobial Screening Protocols
A tiered approach is recommended, starting with a broad preliminary screen to identify active compounds, followed by quantitative assays to determine their potency.
Caption: Tiered workflow for antimicrobial evaluation of synthesized compounds.
Protocol 2: Agar Well Diffusion for Preliminary Screening
This method provides a qualitative assessment of antimicrobial activity and is excellent for screening large numbers of compounds quickly.[7][8]
Procedure:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.[9]
-
Inoculum Preparation:
-
Select 4-5 well-isolated colonies of the test bacterium from an overnight culture.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
Well Preparation: Aseptically bore wells (6 mm diameter) into the agar using a sterile cork borer.
-
Compound Application:
-
Prepare stock solutions of the synthesized acetamide derivatives (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well.
-
Controls: Use the solvent (DMSO) as a negative control and a solution of a known antibiotic (e.g., Ciprofloxacin) as a positive control.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[11][12]
Protocol 3: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] This quantitative method is the gold standard for determining the potency of a compound.[15][16]
Procedure:
-
Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a solution of the test compound in MHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1.
-
-
Serial Dilution:
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 2, but dilute it further in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[13] This can be assessed visually or by using a microplate reader.
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Derivative A | 8 | 32 | >128 |
| Derivative B | 16 | 64 | >128 |
| Derivative C | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Cytotoxicity Assessment: Ensuring Selective Toxicity
A viable antimicrobial agent must kill pathogens without harming the host.[17][18] Therefore, assessing the cytotoxicity of lead compounds against a mammalian cell line is a critical step.[19]
Protocol 4: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20]
Procedure:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration. The Selectivity Index (SI = IC₅₀ / MIC) can then be calculated to quantify the compound's selectivity for bacteria over mammalian cells.
Potential Mechanism of Action
While the exact mechanism can vary, some acetamide derivatives have been shown to target essential bacterial enzymes. For example, molecular docking studies of 2-mercaptobenzothiazole acetamides suggest they may interact with and inhibit bacterial kinases or DNA gyrases, enzymes crucial for bacterial survival and replication.[4][5][21]
Caption: Hypothesized mechanism of action for certain acetamide derivatives.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Braun, S. D., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167.
- Braun, S. D., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Braun, S. D., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega.
- Yılmaz, F., et al. (2018). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives.
- Sarker, S. D., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review.
- Patsnap Synapse. (2024). What is Acetamide used for?
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
- BMG LABTECH. (2024).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Le, T. V. T., et al. (2020). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 25(23), 5712.
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 44. BenchChem.
- Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
- Taylor & Francis Online. (2024). Antimicrobial and antioxidant activities of a new acetamide compound. Taylor & Francis Online.
- Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Sheikh, A. S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
- Sheikh, A. S., et al. (2023). (Open Access) Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies (2023). SciSpace.
- Rather, M. A., et al. (2017).
- FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. BenchChem.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN.
- Mesripour, A., et al. (2014). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
- da Silva, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
Sources
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- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
improving yield of N-ethyl-2-(piperidin-3-yloxy)acetamide synthesis
Answering the call for enhanced operational efficiency in synthetic chemistry, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide. As a Senior Application Scientist, my goal is to translate complex chemical principles into actionable guidance, empowering you to overcome common synthetic hurdles and optimize your reaction yields.
The synthesis of this compound is fundamentally achieved through a Williamson ether synthesis, a robust and classic method for forming a C-O-C bond.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2][3] In this specific case, the alkoxide is generated from 3-hydroxypiperidine, which then attacks N-ethyl-2-chloroacetamide. However, the inherent structure of 3-hydroxypiperidine, containing both a secondary alcohol and a secondary amine, presents a classic chemoselectivity challenge. This guide is structured to address this central issue and other potential pitfalls, ensuring a logical path to a high-yield, high-purity product.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I address them?
A low yield is the most frequent challenge and typically points to one of three issues: incomplete reaction, competing side reactions, or suboptimal reaction conditions.
-
Primary Cause: Competing N-Alkylation. The most significant side reaction is the alkylation of the piperidine nitrogen instead of the intended oxygen. The secondary amine on the piperidine ring is a potent nucleophile and will compete with the hydroxyl group in attacking the N-ethyl-2-chloroacetamide. This leads to the formation of N-ethyl-2-(1-(2-(ethylamino)-2-oxoethyl)piperidin-3-yloxy)acetamide, a double-alkylation product, or other N-alkylated impurities.
-
Solution: Employ an N-Protecting Group. To ensure exclusive O-alkylation, the piperidine nitrogen must be protected before the ether synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson synthesis and its straightforward removal under acidic conditions.[4][5][6] The recommended synthetic route is a three-step process:
-
N-Boc protection of 3-hydroxypiperidine.
-
Williamson ether synthesis to form N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide.
-
N-Boc deprotection to yield the final product.
-
-
-
Secondary Cause: Inadequate Deprotonation. The Williamson ether synthesis requires the formation of an alkoxide from the alcohol.[3] If the base is not strong enough or is used in stoichiometric insufficiency, the concentration of the reactive nucleophile will be low, leading to an incomplete reaction.
-
Solution: Use a Strong, Non-Nucleophilic Base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[3][7] They are strong enough to irreversibly deprotonate the secondary alcohol, driving the equilibrium towards the alkoxide. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure full deprotonation.
-
-
Tertiary Cause: Competing Elimination Reaction (E2). The alkoxide is a strong base and can potentially induce an E2 elimination reaction on the N-ethyl-2-chloroacetamide, yielding an alkene byproduct.[7]
-
Solution: Control the Reaction Temperature. Elimination reactions typically have a higher activation energy than substitution reactions.[7] Keeping the reaction temperature moderate (e.g., room temperature to 50°C) will favor the desired SN2 pathway over elimination. Since the alkyl halide is primary, SN2 is already heavily favored, but temperature control remains good practice.[2]
-
Question 2: I've protected the piperidine nitrogen, but my yield is still not quantitative. What else could be wrong?
If N-alkylation has been prevented, investigate the following factors:
-
Reagent Quality:
-
Base: Sodium hydride is highly reactive with moisture. Ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: The reaction relies on a polar aprotic solvent (e.g., DMF, DMSO, THF) to effectively solvate the counter-ion (Na+) without solvating and deactivating the alkoxide nucleophile.[7] Ensure the solvent is anhydrous, as water will quench the base and the alkoxide.
-
-
Reaction Time: SN2 reactions can be sensitive to steric hindrance. Although N-ethyl-2-chloroacetamide is a primary halide, the system may still require adequate time to reach completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (N-Boc-3-hydroxypiperidine) is consumed.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Competing N-alkylation of the piperidine nitrogen. | Protect the nitrogen with a Boc group prior to ether synthesis. |
| Incomplete deprotonation of the hydroxyl group. | Use a strong, non-nucleophilic base like NaH or KH in slight excess (1.1-1.2 eq). | |
| Competing E2 elimination side reaction. | Maintain a moderate reaction temperature (e.g., 25-50°C). | |
| Stalled Reaction | Deactivated base or alkoxide due to moisture. | Use fresh, high-purity NaH and anhydrous solvents. Handle under an inert atmosphere. |
| Insufficient reaction time. | Monitor the reaction progress via TLC or LC-MS to determine the endpoint. |
| Purification Issues | Close-running impurities. | If N-protection was skipped, the N-alkylated and O-alkylated products may be difficult to separate. Using the protection strategy is the best fix. Otherwise, optimize silica gel column chromatography conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended three-step synthetic pathway?
The most reliable route involves protection, substitution, and deprotection. This strategy isolates the desired reactivity and minimizes side-product formation, ultimately simplifying purification and improving the overall yield.
Caption: Recommended 3-step workflow for the synthesis.
Q2: Why is O-alkylation favored over N-alkylation after Boc protection?
The Boc group is an electron-withdrawing group that significantly decreases the nucleophilicity of the piperidine nitrogen. It does this by delocalizing the nitrogen's lone pair of electrons into the carbonyl system of the carbamate, making them less available for donation in a nucleophilic attack. This electronic effect effectively "shuts down" the nitrogen as a nucleophile, allowing the deprotonated hydroxyl group to react exclusively.
Caption: Reaction pathways with and without N-protection.
Q3: What are the best conditions for the final N-Boc deprotection step?
The Boc group is reliably cleaved under acidic conditions.[8]
-
Standard Method: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. A solution of 20-50% TFA in DCM at room temperature for 1-2 hours is typically sufficient.[9]
-
Alternative Method: A solution of 4M HCl in dioxane is another excellent choice and can sometimes be milder or offer different workup options.[9]
The reaction progress should be monitored by TLC. Upon completion, the acid is removed under reduced pressure, and the resulting amine salt is typically neutralized during an aqueous workup.
Section 3: Experimental Protocols
Protocol 1: N-Boc Protection of 3-Hydroxypiperidine
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup: dilute with DCM, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can be purified by column chromatography if necessary.[4]
Protocol 2: Williamson Ether Synthesis
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flask containing sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Cool the suspension to 0°C.
-
Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete alkoxide formation (hydrogen gas evolution will cease).
-
Add N-ethyl-2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50°C) for 4-12 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-N-ethyl-2-(piperidin-3-yloxy)acetamide.
Protocol 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-protected product (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq, or as a 25% v/v solution in DCM).
-
Stir the solution at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and free the amine.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]
-
ResearchGate. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-2-(4-piperidin-3-ylphenyl)acetamide. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-piperidin-2-ylethyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
PubChemLite. (n.d.). N-ethyl-2-(4-piperidinyloxy)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
N-ethyl-2-(piperidin-3-yloxy)acetamide solubility issues and solutions
Introduction
N-ethyl-2-(piperidin-3-yloxy)acetamide is a versatile research compound with significant potential in early-phase drug discovery. Its unique structure, featuring a basic piperidine moiety and a polar acetamide group, presents specific challenges related to its aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common solubility issues encountered during experimentation. By understanding the physicochemical principles governing its solubility, you can ensure reliable, reproducible, and accurate experimental outcomes.
Quick-Start FAQs
Q1: Why is my this compound not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?
A: this compound is a weak base due to the piperidine nitrogen. At neutral pH, the compound is predominantly in its un-ionized, free base form, which has significantly lower aqueous solubility. To dissolve it effectively in aqueous solutions, the pH must be lowered to protonate the piperidine nitrogen, forming a more soluble salt.[1][2][3]
Q2: What is the recommended starting solvent for making a stock solution?
A: For high-concentration stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.[4] These can typically dissolve the compound at high concentrations (e.g., >50 mM). For subsequent aqueous dilutions, be mindful of the final DMSO/DMF concentration, as it can impact biological assays.
Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A: This is a common issue known as "carry-over" precipitation. It occurs when a drug dissolved in a strong organic solvent is diluted into an aqueous medium where its solubility is much lower. To prevent this, consider one of the following:
-
Lower the pH of the aqueous buffer: Acidifying your buffer (e.g., to pH 4-5) before adding the DMSO stock can keep the compound in its protonated, soluble form.[5]
-
Use a co-solvent: Incorporating a water-miscible co-solvent like ethanol or propylene glycol into your final aqueous solution can help maintain solubility.[6][7][8]
-
Reduce the stock concentration: Using a more dilute DMSO stock solution will result in a lower final compound concentration in the aqueous buffer, which may be below its solubility limit.
Q4: Can I use a different salt form of the compound to improve solubility?
A: Absolutely. Synthesizing or purchasing a pre-formed salt of this compound (e.g., hydrochloride or mesylate salt) is an excellent strategy.[9] Salt forms are generally crystalline solids with significantly higher aqueous solubility and faster dissolution rates compared to the free base.[10][11][12]
In-Depth Troubleshooting Guide
Issue 1: Compound fails to dissolve or forms a suspension in aqueous media.
Root Cause Analysis: The primary reason for poor aqueous solubility is that the compound is a weak base. The piperidine nitrogen has an estimated pKa in the range of 9.5-11.0. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the compound exists almost entirely in its neutral, less soluble form.[13][14][15] To achieve solubility, the pH of the solution must be significantly lower than the pKa to ensure the molecule is protonated and thus ionized.[16]
Solutions:
-
pH Adjustment (Primary Recommendation):
-
Mechanism: By lowering the pH, you increase the concentration of hydrogen ions (H+) in the solution. These protons are accepted by the basic piperidine nitrogen, forming a positively charged piperidinium ion. This charged species is much more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[1][3]
-
Practical Steps:
-
Prepare your desired aqueous buffer (e.g., citrate or acetate for a target pH of 4-6).[17][18]
-
Slowly add small aliquots of dilute acid (e.g., 0.1 M HCl) while monitoring the pH.
-
Target a pH at least 2 units below the compound's pKa. A pH of 4.0-5.0 is a robust starting point.
-
Once the target pH is reached and stable, add the solid this compound and stir until dissolved.
-
-
-
Employing Co-solvents:
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[8][19] This reduction in polarity lowers the interfacial tension between the hydrophobic parts of your compound and the solvent, making solvation more favorable.[6][19]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Glycerin.[4][6][8]
-
Practical Steps:
-
First, attempt to dissolve the compound in the pure co-solvent.
-
If successful, slowly titrate this solution into your aqueous buffer with vigorous stirring.
-
Alternatively, prepare a mixed solvent system (e.g., 10% Ethanol in buffer) and then attempt to dissolve the compound directly.[20]
-
-
Caution: Co-solvents can be toxic to cells in culture. Always run a vehicle control to assess the impact of the co-solvent on your specific experimental system.
-
Issue 2: Dissolved compound crashes out of solution over time or upon temperature change.
Root Cause Analysis: This indicates that you have created a supersaturated or metastable solution. This can happen if the initial dissolution was forced (e.g., by heating) or if the pH or solvent composition is right at the edge of the compound's solubility limit. Small changes, like a decrease in temperature (which often lowers solubility) or slight evaporation of a volatile co-solvent, can trigger precipitation.
Solutions:
-
Optimize Buffer Choice and Strength:
-
Mechanism: A buffer's job is to resist changes in pH.[21] If your compound is basic, dissolving it can slightly raise the pH of a weak buffer, pushing it back towards its insoluble form. Using a buffer with a higher buffer capacity can prevent this.
-
Practical Steps:
-
-
Consider Salt Form Conversion:
-
Mechanism: Creating a stable salt form of the API is a fundamental strategy in pharmaceutical development to enhance solubility and stability.[9][11][22] The salt form has a different, more stable crystal lattice energy and readily dissociates in water.
-
Practical Steps: If you have the capability, the compound can be dissolved in a suitable solvent (e.g., isopropanol) and treated with an equimolar amount of a strong acid like HCl or methanesulfonic acid to precipitate the corresponding salt. This salt can then be isolated and used for future experiments.
-
Decision Workflow for Solubility Troubleshooting
Below is a diagram illustrating a logical workflow for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility issues.
Detailed Protocols & Data
Table 1: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | < 0.1 | Visual Inspection |
| PBS, pH 7.4 | 25 | < 0.1 | Visual Inspection |
| 0.1 M HCl (pH ~1) | 25 | > 50 | Visual Inspection |
| Acetate Buffer, pH 4.5 | 25 | > 25 | Visual Inspection |
| DMSO | 25 | > 100 | Visual Inspection |
| Ethanol | 25 | ~20 | Visual Inspection |
| 10% Ethanol / 90% Acetate Buffer pH 4.5 | 25 | > 30 | Visual Inspection |
Note: Data is representative and should be confirmed experimentally.
Protocol 1: Preparation of a 10 mg/mL Aqueous Solution via pH Adjustment
Objective: To prepare a clear, stable aqueous solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
50 mM Sodium Acetate Buffer (prepared and adjusted to pH 4.5)[17]
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Analytical balance and weigh paper
-
Volumetric flasks and appropriate glassware
Procedure:
-
Prepare Buffer: Prepare a 50 mM sodium acetate buffer. While stirring, adjust the pH to 4.5 using dilute HCl or NaOH as needed.
-
Weigh Compound: Accurately weigh out the desired amount of this compound. For a 10 mg/mL solution in 10 mL, weigh 100 mg.
-
Dissolution: Add the weighed compound directly to the pre-adjusted pH 4.5 acetate buffer.
-
Stir: Place the flask on a magnetic stir plate and stir at room temperature. The compound should dissolve within 10-15 minutes to yield a clear solution.
-
Final pH Check: After dissolution, re-check the pH of the final solution to ensure it has not shifted significantly. A stable pH confirms the buffer had adequate capacity.[23]
-
Filtration (Optional but Recommended): For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.
Protocol 2: Thermodynamic Solubility Assessment using the Shake-Flask Method
Objective: To determine the equilibrium solubility of the compound in a specific medium, considered the gold standard for solubility measurement.[24]
Materials:
-
This compound (solid)
-
Chosen aqueous buffer (e.g., PBS pH 7.4, Acetate pH 4.5)
-
Small glass vials with screw caps
-
Orbital shaker or rotator set to a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg into 1 mL of buffer). It is critical that undissolved solid remains visible throughout the experiment.[24][25]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Shake for 24-48 hours to ensure equilibrium is reached.[25][26]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by:
-
Centrifuging the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtering the suspension through a chemical-resistant 0.22 µm filter. Be sure to discard the first few drops of filtrate to avoid any adsorption effects.
-
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC or LC-MS method against a standard curve.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium and temperature.[27]
References
- Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
- Pharma Info. Co-solvency and anti-solvent method for the solubility enhancement.
- Proclinical. Pharmaceutical Buffers.
- European Pharmaceutical Review. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals.
- Pharmacy Infoline. Buffers in pharmaceutical systems.
- Pharmapproach. Co-solvent: Significance and symbolism.
- Dr.Oracle.
- PMC - PubMed Central.
- American Association of Pharmaceutical Scientists. Buffers in Pharmaceutical and Biologic Systems.
- PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- MDPI.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PubMed. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
- The Pharmaceutical Journal.
- Royal Society of Chemistry. Solubility and pH of amines.
- AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
- Quora. How do you perform the shake flask method to determine solubility?.
- ResearchGate. Why salt formation of weak acid increases the drug solubility?.
- Pharmapproach. Physiochemical assessment of pharmaceutical salt forms.
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Benchchem.
- Open Education Alberta.
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Microbe Notes.
- Chemistry LibreTexts. Advanced Properties of Amines.
- Old Dominion University. Principles of Drug Action 1, Spring 2005, Amines.
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. wisdomlib.org [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 15. microbenotes.com [microbenotes.com]
- 16. researchgate.net [researchgate.net]
- 17. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 18. Buffers in pharmaceutical systems - Pharmacy Infoline [pharmacyinfoline.com]
- 19. ijmsdr.org [ijmsdr.org]
- 20. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmaceutical Buffers [chemical-sales.com]
- 22. bjcardio.co.uk [bjcardio.co.uk]
- 23. uobabylon.edu.iq [uobabylon.edu.iq]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. quora.com [quora.com]
- 26. enamine.net [enamine.net]
- 27. bioassaysys.com [bioassaysys.com]
Technical Support Center: Stability of N-ethyl-2-(piperidin-3-yloxy)acetamide in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-ethyl-2-(piperidin-3-yloxy)acetamide. This guide is designed to provide in-depth technical assistance and troubleshooting for stability-related challenges you may encounter during your experiments. While specific, published stability data for this compound is limited, this document leverages established principles of drug degradation for structurally related compounds to offer a robust framework for your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound possesses three primary points susceptible to degradation: the amide linkage, the ether linkage, and the piperidine ring. The most probable degradation pathways are hydrolysis of the amide and ether bonds.[1][2][3]
-
Amide Hydrolysis: This is a common degradation route for many pharmaceuticals.[3][4] It can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond to form 2-(piperidin-3-yloxy)acetic acid and ethylamine.
-
Ether Hydrolysis: The ether linkage is generally more stable than an ester linkage but can undergo cleavage under acidic conditions.[2][5] This would result in the formation of 3-hydroxypiperidine and N-ethyl-2-hydroxyacetamide.
-
Oxidation: The piperidine ring, particularly the nitrogen atom, can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[6]
Q2: My solution of this compound is showing a decrease in purity over time. What could be the cause?
A2: A decrease in purity suggests chemical degradation. The most likely culprits are hydrolysis or oxidation, influenced by your solution's pH, storage temperature, and exposure to light and air. To identify the cause, a systematic investigation is recommended. This process, known as a forced degradation study, involves subjecting the compound to various stress conditions.[7][8][9]
Q3: How does pH affect the stability of this compound?
A3: The pH of your solution is a critical factor.
-
Acidic Conditions (pH < 7): Both the amide and ether linkages are susceptible to hydrolysis under acidic conditions.[3][5] The piperidine nitrogen will be protonated, which may influence the overall reaction rate.
-
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH, as this minimizes both acid and base-catalyzed hydrolysis.[10]
-
Basic Conditions (pH > 7): The amide bond is susceptible to base-catalyzed hydrolysis.[3] The ether linkage is generally stable under basic conditions.[5]
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: While specific data is unavailable, general best practices for compounds with similar functional groups suggest the following:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down potential degradation reactions.[6]
-
pH: Prepare stock solutions in a buffer system close to neutral pH (e.g., pH 7.0-7.4).
-
Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.
-
Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of the parent compound. | 1. Perform a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve the parent peak from any degradants.[7][10] 3. Consider LC-MS/MS analysis to identify the mass of the unknown peaks and propose their structures.[7] |
| Loss of compound potency or activity | Chemical degradation leading to a lower concentration of the active compound. | 1. Re-analyze the purity and concentration of your stock solution using a validated analytical method. 2. Review your storage conditions (pH, temperature, light exposure) and optimize them based on the recommendations in the FAQ section. |
| Precipitation in the solution upon storage | Formation of less soluble degradation products or change in pH affecting solubility. | 1. Visually inspect the solution before use. 2. If precipitation is observed, attempt to redissolve by gentle warming or sonication. If it persists, the solution may be degraded and should be discarded. 3. Analyze the precipitate if possible to identify its composition. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help you understand the intrinsic stability of this compound and identify its degradation products.[8][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 365 nm) in a photostability chamber.[10]
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its degradation products.[7][10]
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determine by UV scan of the parent compound).
-
Injection Volume: 10 µL
Method Validation:
-
Inject a mixture of the stressed samples to ensure all degradation products are well-resolved from the parent peak and from each other.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- Benchchem. (n.d.). In-Depth Technical Guide on the Stability and Degradation of Acetamide, N-[(phenylamino)thioxomethyl]-.
- ResearchGate. (n.d.). Results of forced degradation studies.
- BIOSYNCE. (2025). What is the stability of piperidine?.
- ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
- JoVE. (2025). Phase I Reactions: Hydrolytic Reactions.
- PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides.
- ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
- Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation.
- PubMed. (n.d.). The effect of the linker on the hydrolysis rate of drug-linked ester bonds.
- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
- MedCrave online. (2016). Forced Degradation Studies.
- Pharmatutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered in the synthesis of piperidine derivatives.
Part 1: General Issues & Purification
This section addresses common challenges related to the physical properties, handling, and purification of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My piperidine starting material or product has a yellow or brown tint. What causes this, and how can I purify it?
A: The discoloration of piperidines is typically caused by oxidation from exposure to air and light.[1][2] While minor discoloration may not impact all applications, high-purity work requires purification.
-
Causality: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, leading to the formation of various colored impurities.
-
Solution: The most effective method for removing these colored impurities is distillation.[1][2] For prevention, it is crucial to store piperidine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle in a cool, dark place.[1][2]
Q2: I am struggling to separate a pyridine impurity from my piperidine product by distillation. Why is this so difficult?
A: This is a classic purification challenge caused by the formation of an azeotrope. Piperidine and pyridine form a constant boiling point mixture (approximately 92% piperidine and 8% pyridine), which makes their separation by simple fractional distillation ineffective.[2]
-
Expert Insight: Instead of relying on physical separation, a chemical approach is far more efficient. This method leverages the significant difference in basicity between the highly basic piperidine and the much less basic pyridine.
-
Recommended Solutions:
-
Acid-Base Extraction: Dissolve the mixture in an organic solvent (e.g., diethyl ether) and wash with a dilute acid like 1 M HCl. The more basic piperidine will be protonated and move into the aqueous layer, while the pyridine remains in the organic layer.[1] The piperidine can then be recovered by basifying the aqueous layer and re-extracting.[1]
-
Purification via Salt Formation: A highly effective method involves bubbling carbon dioxide (CO₂) through the mixture. Piperidine selectively reacts to form a solid piperidine carbonate salt, while pyridine does not.[2][3][4] The solid can be filtered off, and the free piperidine regenerated by heating or treatment with a base.[3][4]
-
Q3: My piperidine derivative shows significant peak tailing during silica gel column chromatography. How can I resolve this?
A: Peak tailing is a frequent issue when purifying basic compounds like piperidines on acidic silica gel.[3] The lone pair on the piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.
-
Causality: This strong acid-base interaction leads to slow and uneven elution, causing the characteristic tailing. In severe cases, it can result in irreversible binding of the product to the column.[3]
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a polymer-based support if silica proves too problematic.
-
Alternative Purification: If the compound is unstable on silica, methods like recrystallization or acid-base extraction should be considered.[3]
-
Workflow: Selecting a Purification Method
Caption: Pathway showing desired mono-alkylation vs. over-alkylation.
Protocol: N-Alkylation via Reductive Amination
Reductive amination is a superior alternative to direct alkylation with alkyl halides as it completely avoids the issue of over-alkylation. [5][6]The reaction proceeds in two steps: the formation of an iminium ion, followed by its immediate reduction. [6]
-
Setup: To a round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). [5]2. Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in a single portion. [5]This reagent is mild and selective for the iminium ion over the unreacted carbonyl compound. [6][7]4. Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours. [5]5. Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 3: Ring Formation & Stereoselectivity
The construction of the piperidine ring itself presents unique challenges, particularly concerning regioselectivity and stereocontrol.
Frequently Asked Questions (FAQs)
Q4: My Pictet-Spengler reaction is giving low diastereoselectivity. How can I improve it?
A: The Pictet-Spengler reaction, a condensation of a β-arylethylamine with a carbonyl compound, is a powerful tool for building tetrahydroisoquinoline and tetrahydro-β-carboline cores. [8][9]Diastereoselectivity is governed by the facial selectivity of the cyclization onto the iminium ion intermediate. [10]
-
Causality & Control: The outcome is often a battle between kinetic and thermodynamic control.
-
Kinetic Control: Favored at lower temperatures (e.g., 0 °C to -78 °C), often leading to the cis product. [10] * Thermodynamic Control: Favored at higher temperatures and longer reaction times, which allows for equilibration to the more stable trans product. [10]* Troubleshooting Steps:
-
Optimize Temperature: Screen a range of lower temperatures to favor the kinetically controlled product. [10] 2. Screen Acid Catalysts: The choice of Brønsted acid (e.g., TFA, HCl) or Lewis acid (e.g., BF₃·OEt₂) can influence the transition state geometry and thus the stereochemical outcome. [8][10] 3. Vary the Solvent: Solvents with different polarities (e.g., toluene, DCM, ACN) can stabilize the transition states differently. [10] 4. Use Chiral Auxiliaries: Attaching a chiral auxiliary to the starting amine is a robust strategy for achieving high levels of stereocontrol. [10] Q5: The catalytic hydrogenation of my substituted pyridine is sluggish and requires harsh conditions. Are there any alternatives?
-
A: The hydrogenation of the pyridine ring is challenging due to its aromatic stability and often requires high pressures (up to 100 bar) and temperatures (>80 °C) with catalysts like PtO₂ or Rh/C. [11][12]
-
Pitfalls:
-
Incomplete Reduction: Insufficient pressure or temperature can lead to partial hydrogenation. [11] * Dehalogenation: If the pyridine ring has halogen substituents, they can be removed by hydrogenolysis, especially with Pd/C catalysts. [11]PtO₂ is often a better choice in these cases. [13]* Expert Insight: The reaction is often performed in an acidic solvent like glacial acetic acid. [12]The acid protonates the pyridine nitrogen, activating the ring towards reduction. However, this is not always ideal due to waste and corrosion issues. [14]Recent advances in electrocatalytic hydrogenation offer a promising alternative that can proceed at ambient temperature and pressure. [14] Q6: I am observing poor diastereoselectivity in the synthesis of a 2,4-disubstituted piperidine. How can I control the stereochemistry?
-
A: Achieving stereocontrol in polysubstituted piperidines is a significant synthetic challenge. The relative stereochemistry can often be dictated by the order of synthetic operations.
-
Strategic Control: A powerful strategy involves a sequence of reduction and protecting group manipulation. For example, a dissolving metal reduction (e.g., Li in NH₃) of a protected styryl-tetrahydropyridine intermediate can lead to the trans-piperidine with excellent diastereoselectivity. [15]Conversely, performing the reduction first (e.g., Zn in HOAc) followed by deprotection can yield the cis-diastereomer. [15]This demonstrates that by simply changing the order of the reaction sequence, you can gain complete control over the stereochemical outcome. [15]
Part 4: Protecting Groups & Common Side Reactions
The use of protecting groups is essential in multi-step syntheses, but their application and removal can introduce complications.
Table: Common Protecting Groups for Piperidine Nitrogen
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. Labile to acid. | Strong acid (TFA, HCl). | [16][17] |
| Benzyloxycarbonyl | Cbz or Z | Stable to acid, base. Labile to hydrogenolysis. | Catalytic hydrogenolysis (H₂, Pd/C). | [16][17] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid, hydrogenolysis. Labile to base. | 20% Piperidine in DMF. | [16][17] |
| Benzyl | Bn | Stable to acid, base, nucleophiles. | Catalytic hydrogenolysis (H₂, Pd/C). | [18] |
| Tosyl | Ts | Very stable to most conditions. | Strong reducing agents (e.g., Na/NH₃) or strong acid. | [17] |
Q7: I am using piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and observing side products. What are they and how can I prevent them?
A: While 20% piperidine in DMF is the standard for Fmoc removal, it can induce several base-catalyzed side reactions. [17][19]
-
Aspartimide Formation: A major side reaction involving aspartic acid residues, where the side-chain carboxylate attacks the backbone amide to form a cyclic imide. This can lead to racemization and the formation of β-linked peptides. [20][21]Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this. [20][21]* Diketopiperazine Formation: Occurs at the dipeptide stage, especially when proline is the second amino acid. The N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. [20]Using sterically hindered resins like 2-chlorotrityl chloride can mitigate this issue. [20]* 3-(1-Piperidinyl)alanine Formation: Occurs with C-terminal cysteine residues, where base-catalyzed elimination of the protected sulfhydryl group forms dehydroalanine, which is then attacked by piperidine. [20]
References
- BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
DeKorver, K. A., et al. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]
-
Dong, G., et al. (2012). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]
-
Dong, G., et al. (2012). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC - NIH. [Link]
-
Li, W., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]
- BenchChem Technical Support Team. (2025).
-
Reddy, R. P., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC - NIH. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. BenchChem.
-
Gong, H., et al. (2023). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- BenchChem Technical Support Team. (2025).
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Ju, H., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]
- BenchChem Technical Support Team. (2025).
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
L. A. Carpino, et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Wiley Online Library. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Kumar, A., et al. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
- Google Patents. (1959).
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Touré, B. B., & Hall, D. G. (2009). The Pictet-Spengler Reaction. Wiley Online Library. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. learninglink.oup.com [learninglink.oup.com]
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Technical Support Center: Optimizing N-ethyl-2-(piperidin-3-yloxy)acetamide Dosage for Cell Culture
Welcome to the technical support center for N-ethyl-2-(piperidin-3-yloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the dosage of this novel small molecule in your cell culture experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are robust, reproducible, and yield meaningful data.
I. Understanding Your Compound: First Principles
This compound is a synthetic small molecule with potential applications in modulating specific cellular pathways. As with any novel compound, a systematic approach to determine the optimal dosage is critical to avoid misleading results due to cytotoxicity or off-target effects.[1][2] This guide will walk you through a validated workflow for achieving this.
Core Concepts:
-
Dose-Response Relationship: The fundamental principle we will explore is the relationship between the concentration of this compound and the observed biological effect. This is typically represented by a sigmoidal curve.[3]
-
Therapeutic Window: Our objective is to identify a concentration range where the compound elicits its intended biological effect without causing significant cell death.
-
Cytotoxicity: It is crucial to distinguish between a specific pharmacological effect and a general toxic one.[4]
II. Experimental Workflow: A Step-by-Step Guide
This workflow provides a structured approach to determining the optimal dosage of this compound for your specific cell line and assay.
Caption: A stepwise workflow for optimizing this compound dosage.
III. Detailed Protocols & Methodologies
Step 1: Compound Preparation & Quality Control
The accuracy of your results begins with proper handling of the compound.
-
Solvent Selection: Small molecules are often dissolved in DMSO.[5] It is critical to use a final DMSO concentration that is non-toxic to your cells, typically ≤ 0.1%.[5]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
For experiments, create a working stock by diluting the main stock in your cell culture medium. Ensure the final DMSO concentration in the highest dose does not exceed the toxic threshold for your cell line.
-
-
Step 2: Determine Optimal Seeding Density
The number of cells seeded will influence their growth rate and response to the compound.
-
Protocol:
-
Seed your cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).
-
Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At each time point, measure cell viability using an appropriate assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Choose a seeding density that results in cells being in the exponential growth phase at the end of the experiment.
-
Step 3: Initial Dose-Range Finding (Broad Range)
This step aims to identify a wide range of concentrations to narrow down the effective dose.
-
Protocol:
-
Prepare serial dilutions of this compound spanning a broad range, for instance, from 1 nM to 100 µM.[6]
-
Treat your cells (at the optimized seeding density) with these concentrations for your desired exposure time.
-
Include a vehicle-only control (medium with the same final DMSO concentration as your highest dose).
-
Measure cell viability. The goal is to identify the concentration range that shows a biological response, from no effect to complete cell death.
-
Step 4: Definitive IC50 Determination (Narrow Range)
The IC50 (half-maximal inhibitory concentration) is a key parameter for quantifying a compound's potency.
-
Protocol:
-
Based on the broad-range finding, select a narrower range of concentrations (at least 7-9 points) around the estimated IC50.[6]
-
Perform the experiment as in Step 3.
-
Plot the results as percent viability versus log concentration and fit a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[3]
-
| Concentration (µM) | % Viability (Hypothetical Data) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1 | 85 |
| 5 | 52 |
| 10 | 25 |
| 25 | 5 |
| 50 | 2 |
From this hypothetical data, the IC50 would be approximately 5 µM.
Step 5: Functional Assays at Optimal Concentration
Once you have determined the IC50, you can proceed with functional assays to assess the compound's specific biological effects. It is advisable to use concentrations at and below the IC50 to minimize cytotoxicity.
Step 6: Off-Target Effect Validation
It is good practice to consider potential off-target effects, which can be minimized by using the lowest effective concentration.[7]
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during dosage optimization.
Q1: I am not seeing any effect of the compound, even at high concentrations.
-
Possible Cause 1: Compound Instability. The compound may be degrading in the culture medium.
-
Solution: Prepare fresh dilutions for each experiment and minimize the time the compound is in the medium before being added to the cells.
-
-
Possible Cause 2: Inappropriate Assay. The chosen viability assay may not be suitable for your cell line or the compound's mechanism of action.
-
Solution: Try an alternative viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[8]
-
-
Possible Cause 3: Cell Line Resistance. Your chosen cell line may be resistant to the compound's effects.
-
Solution: If possible, test the compound on a different, potentially more sensitive, cell line.
-
Q2: I am observing high variability between my replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the wells can lead to variable results.
-
Solution: Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting.
-
-
Possible Cause 2: Edge Effects. Wells on the edge of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or medium to maintain humidity.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially with small volumes, can lead to significant concentration errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, prepare a larger volume than needed to minimize errors.
-
Q3: My dose-response curve is not sigmoidal.
-
Possible Cause 1: Compound Precipitation. At high concentrations, the compound may be precipitating out of solution.
-
Solution: Visually inspect the wells with the highest concentrations for any precipitate. If observed, you may need to use a different solvent or accept a lower maximum concentration.
-
-
Possible Cause 2: Complex Biological Response. The compound may have a non-monotonic dose-response (hormesis), where low doses stimulate and high doses inhibit.
-
Solution: This is a valid biological result. Ensure you have enough data points at the lower concentrations to accurately model the curve.
-
Q4: How do I choose the right incubation time?
-
Answer: The optimal incubation time depends on the compound's mechanism of action and the cell doubling time. For compounds that affect cell cycle, an incubation time of at least one to two cell cycles is often necessary. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the optimal endpoint.
Caption: A logical diagram for troubleshooting common issues in dosage optimization.
V. References
-
National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Galluzzi, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3375-3384.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 689-693.
-
Cui, Y., & Xu, J. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1184229.
-
Hafner, M., et al. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 259-278.
-
ResearchGate. (2013). How to find out the best suitable drug concentration and treatment time?. Retrieved from [Link]
-
Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1247687.
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
BioProcess International. (2022). Using Cutting-Edge Tools to Optimize Cell-Culture Media Development. Retrieved from [Link]
-
Chen, X., et al. (2024). Identification of KHS-101 as a Transcription Factor EB Activator to Promote α-Synuclein Degradation. International Journal of Molecular Sciences, 25(3), 1729.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Sphere Fluidics. (n.d.). Best practices for optimizing Cell Line Development processes. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]
-
Foley, T. M., et al. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of the American Chemical Society, 145(50), 27365-27376.
-
Pharmaceutical Technology. (2022). Exploring Options for Optimizing Cell Line Development. Retrieved from [Link]
-
Bal-Price, A., et al. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. Current Pharmaceutical Design, 24(33), 3865-3884.
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(4), 231-257.
-
Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 2038-2051.
Sources
- 1. seed.nih.gov [seed.nih.gov]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting N-ethyl-2-(piperidin-3-yloxy)acetamide mass spectrometry fragmentation
Welcome to the technical support guide for the mass spectrometry analysis of N-ethyl-2-(piperidin-3-yloxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological guidance. As Senior Application Scientists, we have structured this guide to address common and complex issues encountered during experimental analysis, grounding our advice in established scientific principles.
Section 1: Foundational Knowledge & Predicted Fragmentation
This section covers the fundamental properties of this compound and the theoretically-grounded fragmentation patterns you can expect to see in your mass spectra.
Q1: What is the basic chemical information for this compound?
Understanding the fundamental properties of your analyte is the first step in any analysis. This compound is a small molecule featuring a piperidine ring, an ether linkage, and an N-ethylacetamide group.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Average Molecular Weight | 186.25 g/mol | [1] |
| Monoisotopic Mass | 186.13683 Da | [1] |
| Predicted Boiling Point | 355.5±37.0 °C | [2] |
| Predicted pKa | 15.03±0.46 | [2] |
For mass spectrometry, the monoisotopic mass is the most relevant value. Using a soft ionization technique like electrospray ionization (ESI) in positive mode, you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 187.1441 .
Q2: What are the predicted fragmentation pathways for this compound in ESI-MS/MS?
The fragmentation of this molecule is primarily directed by the initial site of protonation. Given the structure, the piperidine nitrogen is the most basic site and the most likely location for protonation in positive-mode ESI.[3] The subsequent fragmentation in a collision cell (via Collision-Induced Dissociation, or CID) will proceed through several competing pathways originating from this protonated precursor.
The fragmentation of piperidine derivatives is heavily influenced by the position and nature of its substituents and often involves cleavages of the ring itself.[3] Additionally, the ether linkage provides another likely point of cleavage.[4][5]
Below are the most probable fragmentation pathways:
-
Pathway A: Cleavage of the Ether Bond (C-O)
-
This is a common fragmentation pathway for ethers.[4][6] Cleavage can occur on either side of the oxygen atom. Scission of the bond between the piperidine ring and the ether oxygen is highly probable, leading to the formation of a stable, protonated piperidin-3-ol fragment and a neutral loss of N-ethylacetamide.
-
-
Pathway B: Piperidine Ring Opening
-
Following protonation of the nitrogen, alpha-cleavage of a C-C bond adjacent to the nitrogen is a dominant fragmentation mechanism for piperidine-containing structures.[3] This leads to the formation of a stable iminium ion.
-
-
Pathway C: Loss of the N-ethylacetamide Sidechain
-
Cleavage of the entire sidechain from the piperidine ring at the ether linkage can occur, resulting in a protonated piperidine fragment.
-
-
Pathway D: Fragmentation of the Acetamide Moiety
-
Cleavage within the N-ethyl-2-oxyacetamide sidechain itself, such as the loss of the ethylamine group, can also occur, though this may be less favorable than the other pathways.
-
Caption: Predicted ESI-MS/MS fragmentation pathways.
Q3: What are the expected m/z values for the precursor and major fragment ions?
Based on the pathways described above, we can predict the mass-to-charge ratios (m/z) of the most likely observable ions. This table should serve as your primary reference when interpreting spectra.
Table 2: Predicted m/z of Major Ions in Positive ESI Mode
| Ion Description | Proposed Structure | Calculated m/z | Fragmentation Pathway |
| Precursor Ion | [C₉H₁₈N₂O₂ + H]⁺ | 187.1441 | N/A |
| Fragment A | [Protonated Piperidin-3-ol]⁺ | 102.0862 | Pathway A |
| Fragment B | [M+H - C₂H₅]⁺ (Iminium Ion) | 158.1230 | Pathway B |
| Fragment C | [Protonated Piperidine]⁺ | 86.0964 | Pathway C |
| Fragment D | [M+H - C₂H₅NCO]⁺ | 116.0913 | Pathway D (Amide) |
Section 2: Troubleshooting Common Spectrometry Issues
This section provides solutions to specific problems you may encounter during your analysis. The following workflow provides a logical approach to diagnosing issues.
Caption: A logical workflow for troubleshooting MS data.
Q4: I don't see the expected [M+H]⁺ precursor ion at m/z 187.14. What are the common causes?
The absence of the precursor ion is a frequent issue and can typically be traced to two main causes:
-
Inefficient Ionization: The molecule must be effectively protonated to be observed in positive ESI mode. The piperidine nitrogen requires an acidic environment to accept a proton.
-
Excessive In-Source Fragmentation: The precursor ion may be forming but immediately fragmenting in the ion source before it reaches the mass analyzer. This occurs when the ion source settings are too "harsh."
-
Solution: Decrease the cone voltage (also known as fragmentor or declustering potential on different instruments). This voltage governs the energy ions experience as they move from the atmospheric pressure region to the vacuum of the mass spectrometer.[9] A lower voltage results in softer ionization, preserving the precursor ion.
-
Q5: My signal intensity is very low. How can I improve it?
Poor signal intensity can make quantification unreliable and identification difficult.[10]
-
Check Sample Concentration: Ensure your sample is not too dilute.[10]
-
Optimize Ion Source Parameters: The efficiency of ESI is highly dependent on source conditions.[11] Systematically optimize the spray voltage, gas flows (nebulizing and drying gas), and capillary temperature. A good rule of thumb in ESI is that "if a little bit works, a little bit less probably works better."[7] Overly high voltages can lead to unstable spray or corona discharge, which harms signal stability.[8]
-
Address Ion Suppression: Co-eluting compounds from your sample matrix or mobile phase can compete for ionization, suppressing the signal of your analyte.[7][12]
-
Solution: Improve your chromatographic separation to move the analyte away from interfering compounds. If using a complex matrix like plasma, ensure your sample preparation (e.g., solid-phase extraction) is effective.[12]
-
Q6: I'm seeing unexpected adducts like [M+Na]⁺ (m/z 209.13) or [M+K]⁺ (m/z 225.10). What should I do?
Sodium and potassium adducts are common and arise from salt contamination. While they confirm the molecular weight, they can dilute the signal of your primary [M+H]⁺ ion.
-
Source of Contamination: Salts can come from glassware, mobile phase additives, or the sample itself.
-
Solution:
-
Use high-purity, LC-MS grade solvents and additives.
-
Ensure all glassware is meticulously cleaned.
-
If the sample is the source, consider additional cleanup steps like desalting.
-
Q7: The fragmentation pattern I observe doesn't match the predicted one. What could be the reason?
If your precursor ion is correct but the MS/MS fragments are unexpected, consider the following:
-
Collision Energy: The fragmentation pattern is highly dependent on the collision energy applied in the CID cell. A very high energy will shatter the molecule into many small, uninformative fragments, while a very low energy may not produce any fragments at all.
-
Solution: Perform a collision energy ramping experiment. Acquire MS/MS data across a range of collision energies (e.g., 5-40 eV) to find the optimal setting that produces your key fragments.
-
-
Isomeric Compounds: You may be analyzing an isomer of the target compound. Isomers have the same mass but can produce vastly different fragmentation patterns due to their different structures.
-
Solution: Verify the identity and purity of your standard using an orthogonal technique like NMR.
-
-
Unexpected Rearrangements: Some molecules can undergo complex rearrangements upon fragmentation, leading to unexpected fragment masses. This is less common but possible.[13]
Section 3: Protocols and Method Development
Q8: Can you provide a step-by-step protocol for optimizing ion source parameters?
This protocol uses Flow Injection Analysis (FIA) to quickly optimize parameters without chromatographic separation.
Protocol: Ion Source Optimization via FIA
-
Preparation:
-
Prepare a solution of your analyte at a typical working concentration (e.g., 100 ng/mL) in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up your LC-MS system for FIA by replacing the analytical column with a zero-dead-volume union. Set a constant flow rate (e.g., 0.2-0.4 mL/min).
-
-
Initial Instrument Settings:
-
Set the mass spectrometer to monitor the expected m/z of the [M+H]⁺ ion (187.14) in MS1 (full scan) or SIM (selected ion monitoring) mode.
-
Start with default or previously used source parameters.
-
-
Optimization Loop (perform one at a time):
-
Spray Voltage: While infusing the sample, adjust the spray voltage up and down in small increments (e.g., 0.5 kV). Observe the signal intensity and stability. Choose the voltage that provides the highest, most stable signal.[8]
-
Gas Flows (Sheath/Nebulizer & Aux/Drying): Adjust the nebulizing gas to ensure a fine, stable spray. Then, adjust the drying gas flow and temperature to optimize desolvation. The goal is maximum signal intensity without evidence of thermal degradation.
-
Capillary/Transfer Tube Temperature: Increase the temperature in increments (e.g., 25 °C) to find the point of maximum signal. Excessively high temperatures can cause degradation.
-
Cone/Fragmentor Voltage: Adjust this voltage to maximize the precursor ion signal while minimizing in-source fragmentation. Monitor both the precursor m/z and potential fragment m/z values.
-
-
Finalization:
-
Once all parameters are optimized, save the method. The optimized settings will serve as an excellent starting point for your LC-MS/MS analysis.
-
References
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
- Organic Spectroscopy International. (2015). Mass Spectrum of Ethers.
- University of Arizona. Mass Spectrometry: Fragmentation.
- Whitman College. GCMS Section 6.13 - Fragmentation of Ethers.
- YouTube. (2025). Mass Spectrometry of Aliphatic Ethers.
- PubChem. N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. National Center for Biotechnology Information.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- LCGC International. (2011). The Secrets of Electrospray Ionization: Why Less is More.
- Wikipedia. Electrospray ionization.
- ChemicalBook. N-ETHYL-2-(PIPERIDIN-3-YLOXY)-ACETAMIDE.
- Element Lab Solutions. (2021). 10 Tips for Electrospray Ionisation LC-MS.
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- Van der Pijl, F., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
- CGSpace. Mass Spectrometer (MS) Troubleshooting Guide.
- Weng, N., & Halls, T. D. J. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
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- 13. youtube.com [youtube.com]
Technical Support Center: Purification of N-ethyl-2-(piperidin-3-yloxy)acetamide
Welcome to the technical support center for the purification of N-ethyl-2-(piperidin-3-yloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. We will explore common challenges and provide robust, field-proven solutions in a comprehensive question-and-answer format.
Introduction
This compound is a polar molecule containing a secondary amine within the piperidine ring and a tertiary amide. This combination of functional groups presents unique challenges for purification. The basic nature of the piperidine nitrogen can lead to interactions with acidic stationary phases in chromatography, while the polarity of the amide group affects its solubility. This guide will address these challenges head-on, providing you with the expertise to navigate the purification process effectively.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the purification of this compound.
Question 1: My crude product is an oil and I'm struggling to crystallize it. What should I do?
Answer: Oiling out is a common issue with polar compounds that have relatively low melting points or are contaminated with impurities that depress the melting point. Here is a systematic approach to tackle this problem:
-
Initial Purification with Acid-Base Extraction: Before attempting crystallization, it's highly recommended to perform an acid-base extraction to remove non-basic organic impurities and any acidic by-products.[1][2] Dissolve your crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the basic piperidine nitrogen, transferring your desired compound into the aqueous layer as a salt. The non-basic impurities will remain in the organic layer, which can be discarded. Next, basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH of 9-10 and extract your free-base product back into an organic solvent.[2][3] This initial cleanup can significantly improve the chances of successful crystallization.
-
Solvent Selection for Recrystallization: If the product is still an oil after extraction, a careful selection of a recrystallization solvent is crucial.[4][5] Since your compound is polar, you should explore polar solvents or solvent mixtures.[6][7]
-
Single Solvents: Try solvents like acetonitrile, ethyl acetate, or isopropanol. The ideal solvent should dissolve your compound when hot but not at room temperature.[4]
-
Solvent/Anti-Solvent Systems: A powerful technique is to use a solvent/anti-solvent pair. Dissolve your oily product in a small amount of a good solvent in which it is highly soluble (e.g., methanol or DCM). Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., hexane or diethyl ether) until you observe persistent cloudiness. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[7]
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod.
-
Adding a seed crystal of the pure compound, if available.
-
Cooling the solution in an ice bath to further decrease solubility.[4]
-
Question 2: I'm seeing significant tailing and poor separation of my compound on a silica gel column. How can I improve my flash chromatography?
Answer: Tailing on silica gel is a classic problem for basic compounds like yours due to the acidic nature of silica.[8] The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution. Here’s how to overcome this:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[8][9]
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., ethyl acetate/hexane or DCM/methanol). TEA is a volatile base that will compete with your compound for binding to the acidic sites on the silica.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase, typically in a mixture with DCM.[9]
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-functionalized silica: This is an excellent option as the surface is already basic, which prevents the unwanted interactions with your amine-containing compound.[8]
-
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography can be a powerful alternative.[10][11] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will be less retained, while non-polar impurities will be more strongly adsorbed.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.
-
Shake the funnel vigorously and allow the layers to separate. Drain the lower organic layer.
-
Wash the aqueous layer with a fresh portion of DCM to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is between 9 and 10 (check with pH paper).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of DCM and methanol. Aim for an Rf value of 0.2-0.3 for your product.
-
Mobile Phase Preparation: Prepare your chosen eluent and add 1% triethylamine to both the low-polarity and high-polarity solvents you will be using for your gradient.
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexane or DCM).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If it is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Strategy Decision Tree
Caption: A general workflow for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude product?
A1: Impurities will depend on your synthetic route. A common synthesis involves the Williamson ether synthesis between 3-hydroxypiperidine and an N-ethyl-2-haloacetamide. Potential impurities include unreacted starting materials, dialkylated by-products, and products of elimination reactions.
Q2: My compound seems to be water-soluble. How does this affect the acid-base extraction?
A2: If your compound has some water solubility, you should saturate the aqueous layer with sodium chloride (brine) during the extraction with the organic solvent. This will decrease the solubility of your organic compound in the aqueous phase and improve the efficiency of the extraction.
Q3: Can I use distillation to purify this compound?
A3: Distillation is generally suitable for thermally stable liquids with relatively low boiling points. Given the polarity and likely high boiling point of your compound, distillation may not be the most practical method and could lead to decomposition. It is generally not recommended without high vacuum and careful temperature control.
Q4: How do I know when my product is pure?
A4: Purity should be assessed by a combination of techniques. A single spot on a TLC plate in multiple solvent systems is a good indication of purity. For definitive confirmation, use spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to check for the absence of impurity signals and Mass Spectrometry (MS) to confirm the correct molecular weight.
Q5: What safety precautions should I take?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents and reagents with care, consulting their Safety Data Sheets (SDS) for specific hazards.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Purification of amide compound - US7102032B2.
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof - US7022844B2.
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of amines - US3337630A.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
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preventing degradation of N-ethyl-2-(piperidin-3-yloxy)acetamide during storage
Document ID: TS-NEPA-STAB-001
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with N-ethyl-2-(piperidin-3-yloxy)acetamide. Its purpose is to provide a comprehensive resource for understanding and preventing the degradation of this compound during storage and experimentation. The following question-and-answer format directly addresses potential issues and offers scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Storage & Handling
Question 1: What are the ideal storage conditions for this compound to ensure its long-term stability?
Answer:
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1][2][3][4] Specifically, storage at 2-8°C is advisable. The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen. For added protection, especially for long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.[1][2][3][4]
The rationale behind these recommendations is to mitigate the primary degradation pathways for this molecule: hydrolysis of the acetamide group and oxidation of the piperidine ring. Low temperatures slow down the rates of these chemical reactions, while a dry environment minimizes water availability for hydrolysis.[5][6][7] A dark environment is crucial to prevent photolytic degradation.[8][9]
Question 2: I've observed a change in the color and physical appearance of my this compound powder after a few weeks on the shelf. What could be the cause?
Answer:
A change in color or physical appearance is a strong indicator of chemical degradation. Given the structure of this compound, the most likely culprits are oxidation and/or hydrolysis.
-
Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities.[10] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Hydrolysis: While typically leading to colorless products (acetic acid and the parent amine), subsequent reactions of these degradants could potentially form colored species.
It is crucial to re-analyze the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to determine the purity and identify any degradation products.
Section 2: Understanding Degradation Pathways
Question 3: What are the primary chemical degradation pathways for this compound?
Answer:
Based on its chemical structure, this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation.
-
Hydrolysis of the Acetamide Bond: The acetamide functional group can undergo hydrolysis, especially in the presence of acidic or basic conditions, or even with prolonged exposure to moisture.[11][12][13][14] This reaction would cleave the amide bond, resulting in the formation of N-ethyl-piperidin-3-yloxy amine and acetic acid.
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation.[10][15][16][17][18] This can lead to the formation of N-oxides or more complex ring-opened products. The presence of trace metals or exposure to light can catalyze this process.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Question 4: My experiments involve dissolving the compound in aqueous buffers. How does pH affect its stability?
Answer:
The pH of your aqueous solution will significantly impact the stability of this compound. The acetamide linkage is susceptible to both acid- and base-catalyzed hydrolysis.[11][12][13][14]
-
Acidic Conditions (pH < 6): Protonation of the carbonyl oxygen of the amide makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, accelerating hydrolysis.[11][12]
-
Basic Conditions (pH > 8): Hydroxide ions can directly attack the carbonyl carbon, leading to the cleavage of the amide bond.[11][13]
Therefore, it is recommended to prepare solutions fresh and, if storage is necessary, to use a buffer system that maintains a pH close to neutral (pH 6-8). A forced degradation study across a range of pH values would be the definitive way to determine the optimal pH for stability.
Section 3: Proactive Stability Assessment
Question 5: How can I proactively assess the stability of this compound and identify potential degradation products?
Answer:
A forced degradation study (also known as stress testing) is the most effective way to proactively assess the stability of your compound.[8][9][19][20][21] This involves subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products.[8][9][19][21] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[8][9][19]
A comprehensive forced degradation study would include the following conditions:
| Stress Condition | Rationale |
| Acid Hydrolysis | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | To assess susceptibility to degradation in basic environments. |
| Oxidative Stress | To evaluate the impact of oxidizing agents. |
| Thermal Stress | To determine the effect of high temperatures on the solid form.[8] |
| Photolytic Stress | To assess the compound's sensitivity to light.[8] |
Experimental Protocol: Forced Degradation Study
Below is a general protocol for conducting a forced degradation study on this compound.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system like a 50:50 mixture of acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Stress: Place the solid compound in a controlled temperature oven at 80°C.
-
Photolytic Stress: Expose the solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.
-
For the thermal stress sample, dissolve a weighed amount in the initial solvent system at each time point.
-
Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection, to quantify the parent compound and identify any degradation products.
-
Question 6: What should I look for in the analytical data from a forced degradation study?
Answer:
The primary goal is to develop a "degradation profile" for your compound. In your HPLC chromatograms, you should look for:
-
A decrease in the peak area of the parent compound: This indicates the extent of degradation. Aim for 10-20% degradation to ensure that the degradation products are present at a sufficient level for detection and characterization without completely consuming the parent drug.[19]
-
The appearance of new peaks: These represent the degradation products.
-
Mass Spectrometry (MS) data: This is crucial for obtaining the mass-to-charge ratio (m/z) of the degradation products, which provides vital clues to their chemical structures. For example, an increase of 16 amu (atomic mass units) would suggest an oxidation event (addition of an oxygen atom).
By comparing the degradation profiles under different stress conditions, you can identify the compound's primary vulnerabilities and take appropriate measures to prevent degradation during storage and use.[8]
References
- Patsnap Synapse. (2024, July 17).
- With the correct choice of acid, what could acid hydrolysis of acetamide produce? (n.d.).
- Tecele, H. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences, 102(9), 2871-2880.
- Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 12). YouTube.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- An Unexpected Oxidation in the Generation of Cyclopenta[c]piperidines by Ring-Closing Metathesis. (2009). Organic Letters, 11(21), 4874–4877.
- Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts.
- Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
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- Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (2025, August 7).
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
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- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014, April 20). YouTube.
- SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
- Advances in the Release of Amide‐Containing Molecules. (2025, January 21).
- A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystalliz
- N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. (n.d.). PubChem.
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- Dehydration effect on the stability of ampicillin trihydrate. (2022, October 15).
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- THE EFFECT OF TEMPERATURE AND MOISTURE ON THE PHYSICAL AND CHEMICAL STABILITY OF FUROSEMIDE TABLETS (40 MG) MARKETED IN SYRIA. (2025, August 7).
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- N-(2,2-difluoroethyl)-2,2,2-trifluoro-n-(piperidin-3-yl)acetamide. (n.d.). PubChemLite.
- Glut
- N-ethyl-2-[(1-ethylpiperidin-4-yl)amino]acetamide. (n.d.). PubChem.
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- Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. (2022, December 19).
- 298203-42-6 | N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide. (n.d.). ChemScene.
- 1428138-98-0|N-EThyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. (n.d.). BLDpharm.
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Technical Support Center: Overcoming Resistance to Acetamide-Based Compounds
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with acetamide-based compounds. The acetamide moiety is a versatile scaffold in modern drug design, integral to a wide array of therapeutic agents due to its unique physicochemical properties. However, as with many therapeutic agents, the emergence of resistance can significantly limit clinical efficacy. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate and overcome common resistance mechanisms encountered during your experiments. Our goal is to equip you with the knowledge to anticipate challenges, interpret confounding results, and design robust strategies to circumvent resistance.
I. Frequently Asked Questions (FAQs): Understanding the Roots of Resistance
This section addresses fundamental questions about the mechanisms that drive resistance to acetamide-based compounds.
Q1: What are the primary molecular mechanisms that lead to resistance against acetamide-based drugs?
A1: Resistance to acetamide-based compounds is a multifactorial issue, often arising from a combination of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a well-documented mechanism.[1] These transporters act as cellular pumps, actively removing the drug from the cell and reducing its intracellular concentration below the therapeutic threshold.[1][2] This is a common mechanism of multidrug resistance (MDR).[1][2]
-
Target Protein Alterations: Mutations in the drug's target protein can alter the binding site, reducing the affinity of the acetamide compound.[1] This prevents the drug from effectively inhibiting its intended target.
-
Altered Drug Metabolism: Cells can develop resistance by enhancing the metabolic inactivation of the drug.[3] This can involve increased activity of enzymes that modify or degrade the acetamide compound into an inactive form.[3] For instance, some acetamide-containing drugs require bioactivation to exert their effects, and resistance can arise from decreased activity of the activating enzymes.[4][5]
-
Epigenetic Modifications: Changes in DNA methylation and histone acetylation can alter gene expression patterns, leading to the upregulation of pro-survival pathways or the downregulation of apoptotic pathways, thereby conferring resistance.[6][7][8] Histone deacetylases (HDACs), for example, are key epigenetic regulators, and their dysregulation is implicated in resistance to various therapies.[8]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of a targeted therapy by activating alternative signaling pathways to maintain proliferation and survival.[1]
Q2: My acetamide-based HDAC inhibitor is losing efficacy over time in my cell line. What could be the cause?
A2: Acquired resistance to HDAC inhibitors is a significant challenge.[9] Several factors could be at play:
-
Upregulation of Antioxidant Defense: Some studies have shown that overexpression of genes involved in antioxidant defense is associated with clinical resistance to HDAC inhibitors like vorinostat.[10] The drug may be inducing reactive oxygen species (ROS), and the cells are adapting by bolstering their antioxidant capacity.
-
Increased HDAC Expression or Decreased HAT Activity: The cancer cells may be compensating for the inhibition by increasing the expression of the target HDAC enzymes or by downregulating histone acetyltransferases (HATs), which have the opposing function.[11]
-
Cross-Resistance: It's important to consider that resistance to one HDAC inhibitor can confer cross-resistance to other inhibitors of the same class.[9]
-
Epigenetic Reprogramming: The cells may undergo broader epigenetic changes that lead to a more resistant phenotype, a process that can involve alterations in DNA methylation and other histone modifications.[7][8]
Q3: I'm observing inconsistent results in my biological assays with my acetamide compound. Could this be a stability issue?
A3: Yes, inconsistent results can often be traced back to compound stability.[12] Acetamide compounds can be susceptible to degradation, particularly in solution. Key factors to consider are:
-
Hydrolysis: Acetamides can undergo acid- or base-catalyzed hydrolysis, especially in aqueous solutions at extreme pH values.[12]
-
Photolytic Degradation: Exposure to light can cause degradation.[12]
-
Solvent Purity: Impurities in solvents can act as nucleophiles and contribute to compound breakdown.[12]
-
Storage Conditions: Improper storage, such as repeated freeze-thaw cycles or storage at inappropriate temperatures, can lead to degradation over time.[12]
To troubleshoot, it is recommended to perform forced degradation studies to understand the compound's stability profile under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[12]
II. Troubleshooting Guides: From Bench to Data Analysis
This section provides practical, step-by-step guidance to address specific experimental challenges.
Guide 1: Investigating Increased Drug Efflux
Issue: You suspect that increased drug efflux is the cause of resistance in your cell line.
Workflow:
Caption: Workflow to identify and validate target protein mutations.
Detailed Protocol:
Step 1: Next-Generation Sequencing (NGS) of the Target Gene
-
Objective: To sequence the coding region of the target gene in both sensitive and resistant cell lines to identify any mutations.
-
Procedure:
-
Isolate genomic DNA or RNA from both cell lines.
-
Amplify the target gene using PCR.
-
Perform NGS to obtain the sequence of the gene. [13][14][15]NGS offers high sensitivity for detecting low-frequency mutations. [13]3. Expected Outcome: Identification of one or more mutations in the resistant cell line that are not present in the sensitive line.
-
Step 2: Site-Directed Mutagenesis
-
Objective: To introduce the identified mutation(s) into the wild-type (sensitive) version of the target protein to confirm their role in resistance.
-
Procedure:
-
Use a commercially available site-directed mutagenesis kit to introduce the specific mutation into an expression vector containing the wild-type target gene.
-
Transfect the mutated vector into the sensitive parental cell line.
-
-
Expected Outcome: The sensitive cells now express the mutated protein.
Step 3: In Vitro Binding or Activity Assay
-
Objective: To assess the impact of the mutation on the interaction between your acetamide compound and the target protein.
-
Procedure:
-
If the target is an enzyme, perform an enzyme activity assay with the wild-type and mutated protein in the presence of your compound.
-
Alternatively, use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your compound to both the wild-type and mutated proteins.
-
-
Expected Outcome: A significant reduction in the inhibitory activity or binding affinity of your compound for the mutated protein compared to the wild-type protein.
Guide 3: Designing Combination Therapies to Overcome Resistance
Issue: You want to design a combination therapy to overcome resistance to your acetamide compound.
Workflow:
Caption: Workflow for designing and validating combination therapies.
Detailed Protocol:
Step 1: Hypothesis-Driven Selection of Combination Agent
-
Objective: To rationally select a second agent that is likely to act synergistically with your acetamide compound.
-
Considerations:
-
If resistance is due to increased efflux, choose an efflux pump inhibitor.
-
If an alternative signaling pathway is activated, select an inhibitor of that pathway.
-
For HDAC inhibitors, combining them with DNA methyltransferase inhibitors or other targeted therapies has shown promise. [11] * Combining an acetamide-based drug with a compound that induces ROS could be effective if resistance is mediated by an antioxidant response. [10] Step 2: In Vitro Synergy Assessment
-
-
Objective: To experimentally determine if the combination of your acetamide compound and the selected agent is synergistic, additive, or antagonistic.
-
Procedure:
-
Use a checkerboard assay design where you test a range of concentrations of both drugs, alone and in combination. [16] * Measure cell viability for each condition.
-
Analyze the data using a synergy model such as the Loewe additivity or Bliss independence model. [16][17]The Combination Index (CI) method is also widely used, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. [17]3. Expected Outcome: A quantitative assessment of the interaction between the two drugs, ideally demonstrating synergy.
-
Data Presentation: Synergy Analysis
| Drug A Conc. (µM) | Drug B Conc. (µM) | % Inhibition (Observed) | % Inhibition (Expected - Additive) | Combination Index (CI) |
| 1 | 0 | 25 | N/A | N/A |
| 0 | 5 | 30 | N/A | N/A |
| 1 | 5 | 75 | 47.5 | 0.6 |
| 2 | 0 | 40 | N/A | N/A |
| 0 | 10 | 50 | N/A | N/A |
| 2 | 10 | 90 | 70 | 0.45 |
Step 3: Mechanistic Validation
-
Objective: To understand the molecular basis of the observed synergy.
-
Procedure:
-
Use techniques like Western blotting, qPCR, or RNA sequencing to investigate the effects of the single agents and the combination on key signaling pathways and resistance markers.
-
For example, if you combined an HDAC inhibitor with a MAPK inhibitor, you would probe for changes in protein acetylation and phosphorylation of key MAPK pathway components.
-
-
Expected Outcome: Elucidation of the mechanism by which the combination therapy overcomes resistance, providing a strong rationale for further development.
III. Concluding Remarks
Overcoming resistance to acetamide-based compounds requires a systematic and mechanistically informed approach. By understanding the potential routes of resistance and employing the troubleshooting strategies outlined in this guide, researchers can more effectively navigate the challenges of drug development. The key to success lies in a continuous cycle of hypothesis generation, rigorous experimental validation, and data-driven decision-making.
IV. References
-
Title: Overcoming resistance to histone deacetylase inhibitors in human leukemia with the redox modulating compound β-phenylethyl isothiocyanate Source: PubMed Central URL: [Link]
-
Title: The Role of Epigenetic Factors in Cancer Drug Resistance Source: ResearchGate URL: [Link]
-
Title: Epigenetic basis of cancer drug resistance Source: OAE Publishing Inc. URL: [Link]
-
Title: Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma Source: Frontiers URL: [Link]
-
Title: Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma Source: PubMed URL: [Link]
-
Title: The role of epigenetic modifications in drug resistance and treatment of breast cancer Source: PMC URL: [Link]
-
Title: Reversing Fate: Exploiting Epigenetics to Treat Drug Resistance in Cancer Source: The Scientist URL: [Link]
-
Title: The contributing factors of resistance or sensitivity to epigenetic drugs in the treatment of AML Source: PubMed URL: [Link]
-
Title: Next Generation Sequencing Testing Source: ARUP Laboratories URL: [Link]
-
Title: What is Acetamide used for? Source: Patsnap Synapse URL: [Link]
-
Title: HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer Source: OAE Publishing Inc. URL: [Link]
-
Title: Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy Source: ASH Publications URL: [Link]
-
Title: Antimicrobial Resistance | Detection with NGS Source: Illumina URL: [Link]
-
Title: How next-generation sequencing can address the antimicrobial resistance challenge Source: AMR Control URL: [Link]
-
Title: New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies Source: PMC - PubMed Central URL: [Link]
-
Title: Synergy detection: A practical guide to statistical assessment of potential drug combinations | Request PDF Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs Source: PubMed URL: [Link]
-
Title: An RNA-Based Next Generation Sequencing (NGS) Strategy Detects More Cancer Gene Mutations Than a DNA-Based Approach for the Prediction and Assessment of Resistance in CML Source: ASH Publications URL: [Link]
-
Title: Next-Generation Sequencing Technology: Current Trends and Advancements Source: PMC - NIH URL: [Link]
-
Title: Evaluation of synergism in drug combinations and reference models for future orientations in oncology Source: PMC - NIH URL: [Link]
-
Title: The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance Source: MDPI URL: [Link]
-
Title: General Protocol for Western Blotting Source: Bio-Rad URL: [Link]
-
Title: Experimental Design for Drug Combinations Source: YouTube URL: [Link]
-
Title: Multi-Drug Combination Strategies in High Content Applications Source: Crown Bioscience URL: [Link]
-
Title: Molecular Mechanism of Drug Resistance Source: PMC - PubMed Central URL: [Link]
-
Title: General Mechanisms of Drug Resistance Source: Holland-Frei Cancer Medicine - NCBI Bookshelf URL: [Link]
-
Title: Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus Source: NIH URL: [Link]
-
Title: Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes Source: PMC - NIH URL: [Link]
-
Title: Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide Source: IARC Publications URL: [Link]
-
Title: Quantitative Methods for Assessing Drug Synergism Source: PMC - NIH URL: [Link]
-
Title: Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors Source: PMC - PubMed Central URL: [Link]
-
Title: Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes Source: ResearchGate URL: [Link]
-
Title: 6 Western Blotting Steps Source: Azure Biosystems URL: [Link]
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester Department of Chemistry URL: [Link]
-
Title: Acetamide, N-bromo - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Mechanisms of drug resistance: Molecular insights into transporters and signal transduction pathways. Source: Allied Academies URL: [Link]
-
Title: acetamide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Proposed metabolic pathways of flutamide in humans and the responsible... Source: ResearchGate URL: [Link]
-
Title: How to troubleshoot experiments | Careers Source: Chemistry World URL: [Link]
-
Title: A summary of the general cellular mechanisms for drug resistance.... Source: ResearchGate URL: [Link]
-
Title: Drug Resistance: An Incessant Fight against Evolutionary Strategies of Survival Source: MDPI URL: [Link]
-
Title: (PDF) The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance Source: ResearchGate URL: [Link]
-
Title: Efflux pump-mediated drug resistance in Burkholderia Source: CORE URL: [Link]
Sources
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- 2. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
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- 10. Overcoming resistance to histone deacetylase inhibitors in human leukemia with the redox modulating compound β-phenylethyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Next Generation Sequencing Testing | ARUP Laboratories [aruplab.com]
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- 17. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for N-ethyl-2-(piperidin-3-yloxy)acetamide Assays
Welcome to the technical support center for N-ethyl-2-(piperidin-3-yloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during the experimental evaluation of this and similar piperidine-based small molecules. Our goal is to empower you to develop robust and reliable assays by understanding the "why" behind experimental choices.
Section 1: Foundational Physicochemical & Handling FAQs
Before delving into complex biological assays, it is crucial to establish a solid understanding of the compound's fundamental properties. Mishandling at this early stage is a frequent source of downstream variability and assay failure.
Q1: What is the best solvent to use for creating a stock solution of this compound, and what are the signs of solubility problems?
Answer: For initial solubilization of a novel polar compound like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad dissolving power for both polar and nonpolar substances.[1]
Signs of Solubility Issues:
-
Visual Precipitation: You may observe solid particles in your stock solution or, more commonly, when you dilute the stock into an aqueous assay buffer. This is a critical issue as it reduces the effective concentration of your compound.
-
Cloudiness or Haze: The solution may appear turbid, indicating that the compound is not fully dissolved.
-
Inconsistent Assay Results: Poor solubility can lead to high variability between replicate wells and experiments.
Troubleshooting Steps:
-
Ensure High-Purity Anhydrous DMSO: Water content in DMSO can significantly decrease the solubility of many organic compounds.[1]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can aid dissolution. However, proceed with caution as excessive heat can degrade the compound.[1]
-
Step-wise Dilution: When diluting into an aqueous buffer, perform a serial dilution rather than a single large dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[1]
-
pH Adjustment: The piperidine moiety in the compound is basic. Therefore, its solubility is expected to be pH-dependent, likely increasing in more acidic conditions due to the formation of a more soluble salt.[1][2] It is highly recommended to perform a pH-solubility profile to determine the optimal pH for your assay buffer, ensuring it is also compatible with your biological system.
Q2: I've dissolved my compound in DMSO, but it crashes out when I add it to my aqueous assay buffer. How can I solve this?
Answer: This is a common challenge when transitioning from a concentrated organic stock to an aqueous environment.
Workflow for Optimizing Aqueous Solubility:
Caption: Troubleshooting workflow for a poor assay window in Fluorescence Polarization.
Detailed Troubleshooting Steps:
-
Verify Instrument Settings: Ensure your plate reader is correctly configured for FP. This includes using the correct excitation and emission filters for your chosen fluorophore and performing a G-factor calibration. [3][4]The raw fluorescence intensity of your tracer should be at least 3-fold higher than the buffer-only background. [5]2. Assess Reagent Quality:
-
Binder Purity: Impurities in your protein preparation can scatter light and artificially increase polarization. [5] * Tracer Purity: If you have synthesized a fluorescently labeled version of your compound, ensure that all free, unconjugated fluorophore has been removed. Free fluorophore will contribute to the "unbound" signal and shrink the assay window. [5]3. The "Propeller Effect": The fluorophore might be attached to your ligand via a flexible linker, allowing it to rotate freely even when the ligand is bound to the large protein. [6]This "propeller effect" mutes the change in polarization. Consider using a shorter linker or attaching the fluorophore at a different position on the ligand.
-
-
Insufficient Binding: You may not be using a high enough concentration of your protein to see a shift in polarization. Try titrating the protein to a much higher concentration to see if a binding curve emerges. [7]5. Unsuitable Fluorophore Lifetime: The fluorescence lifetime of your chosen dye might not be appropriate for the timescale of the molecular rotation you are trying to measure. [6]Consider fluorophores commonly and successfully used in FP assays, such as fluorescein or TAMRA. [6]
Q4: My FP assay shows high non-specific binding. How can I reduce it?
Answer: Non-specific binding (NSB) can obscure your true binding signal. It can be caused by the fluorescent tracer sticking to the microplate or other components in the assay buffer. [8] Strategies to Reduce Non-Specific Binding:
| Strategy | Rationale | Implementation Example |
| Add a Detergent | Detergents can block non-specific hydrophobic interactions. | Include 0.01% - 0.1% Tween-20 or Triton X-100 in your assay buffer. [7] |
| Use Non-Binding Plates | Standard polystyrene plates can bind some compounds. | Switch to non-binding surface (NBS) or low-binding microplates. [3] |
| Increase Ionic Strength | Can disrupt non-specific electrostatic interactions. | Titrate NaCl concentration in the buffer (e.g., from 50 mM to 250 mM). |
| Add a Carrier Protein | A benign protein can saturate non-specific binding sites. | Add Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) at 0.1 mg/mL. Note: First, confirm your tracer does not bind to the carrier protein. [5] |
Section 3: Quantitative Analysis using LC-MS/MS
For many cell-based or pharmacokinetic assays, you will need to accurately quantify the concentration of this compound in complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this. [9]
Q5: I am developing an LC-MS/MS method, but I am getting poor peak shape and low sensitivity. What should I optimize?
Answer: Achieving a robust LC-MS/MS method requires systematic optimization of both the chromatography and the mass spectrometry parameters. [10]Poor peak shape and low sensitivity are often linked to issues with the mobile phase, column chemistry, or ionization efficiency. [11][12] LC-MS/MS Optimization Workflow:
-
MS/MS Optimization (Compound Tuning):
-
Directly infuse a standard solution of your compound into the mass spectrometer to determine the optimal parameters.
-
Parent Ion Selection: Since the piperidine nitrogen is basic, it will readily protonate. Therefore, you should operate in positive ion mode . Look for the [M+H]+ adduct. [9] * MRM Transition Optimization: Fragment the parent ion using collision-induced dissociation and identify 2-3 stable, high-intensity daughter ions. Optimize the collision energy for each of these "transitions" to maximize their signal. [10]Having at least two MRM pairs increases the specificity and confidence of your quantification. [10]
-
-
Chromatography Optimization:
-
Column Selection: A C18 column is a good starting point for many small molecules. [12] * Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of water (A) and acetonitrile or methanol (B), often with an acidic additive. [10] * Additive Choice: Including an acid like formic acid (0.1%) in the mobile phase serves two key purposes:
-
It ensures the basic piperidine nitrogen remains protonated, leading to better peak shape for this basic compound. 2. It promotes efficient ionization in the positive mode ESI source, boosting sensitivity. * Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% B over several minutes) to determine the retention time. Then, adjust the gradient slope around the elution time of your compound to ensure it is well-separated from other matrix components. [12] Troubleshooting Table for LC-MS/MS:
-
-
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column; inappropriate mobile phase pH. | Add/increase formic acid (0.1%) to the mobile phase. Ensure the pH is well below the pKa of the piperidine nitrogen. [12] |
| Low Sensitivity | Poor ionization; ion suppression from matrix components. | Optimize cone voltage and collision energy. Improve sample preparation to remove interfering matrix components. [11]Ensure formic acid is present in the mobile phase. |
| Split Peaks | Column overloading; injection solvent incompatible with mobile phase. | Reduce the amount of compound injected. Ensure the final injection solvent is similar to or weaker than the initial mobile phase conditions. [12] |
| No Peak Detected | Compound instability; poor solubility in mobile phase. | Check for compound degradation in the autosampler. Re-evaluate mobile phase composition for better solubility. |
References
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
Tecan. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep. Tecan. [Link]
-
NCBI Bookshelf. (2004). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. [Link]
-
ResearchGate. (2023). FP Assay Troubleshooting? ResearchGate. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
-
Reddit. (2017). Fluorescence polarization help. Reddit. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed. [Link]
-
National Center for Biotechnology Information. (2018). Receptor Binding Assays for HTS and Drug Discovery. PubMed. [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
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- 8. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
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- 12. bioanalysis-zone.com [bioanalysis-zone.com]
Validation & Comparative
A Comparative Guide to Piperidine-3-Yloxy Acetamide Scaffolds and Their Analogs in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of clinically successful drugs.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability, solubility, and the ability to traverse biological membranes.[1] This guide is prompted by an interest in the specific molecule, N-ethyl-2-(piperidin-3-yloxy)acetamide . While this compound is cataloged, it remains largely uncharacterized in public scientific literature.
Therefore, this guide adopts an investigative approach. We will deconstruct the this compound structure to analyze its core components. By comparing these components to well-documented piperidine analogs, we can construct a scientifically grounded forecast of its potential biological activities and lay the groundwork for future research and development. We will delve into structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies crucial for validating these hypotheses.
Deconstruction of the Core Scaffold: this compound
To understand the potential of our lead molecule, we must first appreciate its constituent parts:
-
The Piperidine Ring (3-Substituted): A six-membered nitrogen-containing heterocycle. Its non-aromatic, sp3-hybridized nature allows for conformational flexibility, which can be crucial for optimal binding to a biological target.[1] The substitution at the 3-position, as opposed to the more common 4-position, creates a distinct spatial arrangement of substituents that can influence receptor selectivity and pharmacokinetic properties.
-
The Oxyacetamide Linker: This (-O-CH2-C(=O)N-) moiety connects the piperidine ring to the terminal ethyl group. The ether linkage (-O-) provides rotational flexibility, while the acetamide group (-CH2-C(=O)N-) introduces a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition at a target binding site.
-
The N-ethyl Group: A terminal, small alkyl group that influences the molecule's lipophilicity and can engage in hydrophobic interactions within a receptor's binding pocket.
The interplay of these three components dictates the overall physicochemical profile and, consequently, the pharmacological potential of the molecule.
Comparative Analysis with Structurally Related Piperidine Analogs
The most effective way to predict the function of an uncharacterized compound is to compare it with its well-studied relatives. The following sections explore key structural variations to build a comprehensive picture.
The Significance of Substitution Position: 3- vs. 4-Position Analogs
The geometry of a drug molecule is paramount. Changing the attachment point on the piperidine ring from the 3-position to the 4-position can dramatically alter its biological activity.
Computational studies on 2-piperidin-4-yl-acetamide derivatives have been performed to understand their activity as hERG channel blockers and melanin-concentrating hormone receptor-1 (MCH R1) antagonists, the latter being a target for anti-obesity agents.[5] These studies revealed that hydrophobic properties are favorable for both activities, while the presence of polar groups is detrimental.[5] The flexibility and shape of the molecule are also key determinants for MCH R1 antagonism.[5] In contrast, substitution at the 3-position, as seen in our lead compound, would present the oxyacetamide side chain at a different vector, potentially altering its interaction with these or other targets entirely. For instance, in the development of histamine H3 receptor agonists, piperidine was found to be a superior spacer moiety compared to piperazine for achieving high receptor affinity.[6]
Impact of N-Substitution on the Piperidine Ring
The nitrogen atom of the piperidine ring is a common site for modification to modulate a compound's properties. For example, a synthetic protocol for a related compound, N-n-butyl-2-(1-benzylpiperidin-4-oxy)acetamide, introduces a benzyl group onto the piperidine nitrogen.[7]
-
Unsubstituted (N-H): The secondary amine in an unsubstituted piperidine ring is polar and can act as a hydrogen bond donor. It is also a site for potential metabolism.
-
N-Alkylated/N-Benzylated: Introducing a group like a benzyl substituent increases lipophilicity and steric bulk. This can prevent metabolic degradation at the nitrogen and can be used to probe for additional binding interactions within a target protein, potentially increasing potency or altering the activity profile.
Structure-Activity Relationships (SAR) in Piperidine Analogs
SAR studies provide a systematic understanding of how chemical structure relates to biological activity. For piperidine derivatives, several key trends have been identified across various therapeutic areas.
-
Anticancer Activity: The piperidine scaffold is present in numerous anticancer agents.[3][8] The activity is often tuned by the substituents on the piperidine ring and any attached aromatic systems. For instance, novel piperidine-based 1,2,3-triazolylacetamide derivatives have been synthesized and tested for their antifungal activity against clinical isolates of C. auris.[3]
-
CNS Activity: As analogs of cocaine, certain piperidine derivatives have been studied as dopamine transporter (DAT) inhibitors.[9] 3D-QSAR studies suggest that both steric and electrostatic interactions of substituents at the 3-position play crucial roles in binding affinity.[9] This is highly relevant to our lead compound and suggests its potential for CNS-related activity.
-
Analgesic Activity: Piperidine is a core component of morphine.[10] Novel 4-amino methyl piperidine derivatives have been synthesized and shown to have potent analgesic effects, likely through interaction with the µ-opioid receptor.[10]
The table below summarizes quantitative data for representative piperidine analogs, illustrating the impact of structural modifications.
| Compound Class | Target/Assay | Key Structural Feature | Activity Metric (IC50, Ki, etc.) | Reference |
| 2-Piperidinemethanol Analog | Antifungal (C. neoformans) | Mefloquine analog (erythro) | MIC = 1 µg/mL | [11] |
| 4-Amino Methyl Piperidine Deriv. | Analgesic (Writhing Test) | HN58 | 100% inhibition | [10] |
| Piperidine-based Cocaine Analog | Dopamine Transporter (DAT) | 3α-substituent | High binding affinity (q² = 0.849 in CoMFA model) | [9] |
| N-Aryl-Piperidine Derivative | Histamine H3 Receptor | 1-(4-Bromophenyl)-4-((1H-imidazol-4-yl)methyl)piperidine (17h) | Ki = 1.2 nM | [6] |
| 2-Piperidin-4-yl-acetamide Deriv. | MCH Receptor 1 (MCHR1) | Varies | QSAR model developed (Q² = 0.73) | [5] |
Experimental Protocols and Workflows
To empirically determine the biological activity of this compound and its analogs, standardized assays are essential. Below are representative protocols for synthesis and biological evaluation.
General Synthetic Pathway
A plausible synthesis for this compound would involve a two-step process starting from a protected 3-hydroxypiperidine. This general approach is adapted from similar syntheses of related acetamides.[7][12]
Caption: Plausible synthetic workflow for this compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is fundamental for assessing the potential anticancer activity of a novel compound.
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Nrf2/Keap1 signaling pathway potentially modulated by piperidine analogs.
Conclusion and Future Directions
While this compound remains a molecule of unknown potential, this guide demonstrates a powerful principle in drug discovery: prediction through analogy. By dissecting its structure and comparing it to a wealth of data on related piperidine analogs, we can form robust, testable hypotheses about its function.
The analysis suggests that this compound and its derivatives could possess activity in oncology or CNS disorders, given the established roles of the piperidine scaffold in these areas. [1][3][9]The specific 3-oxyacetamide substitution pattern provides a unique chemical vector that warrants investigation. The next logical steps are clear: synthesize the compound using the outlined strategy and subject it to a panel of biological assays, starting with cytotoxicity screens and receptor binding assays relevant to the CNS. This foundational work will be critical in determining if this compound is simply a catalog chemical or the starting point for a new class of therapeutic agents.
References
- BenchChem. (2025). Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity.
- Journal of Developing Drugs. (N/A). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Zhang, Y., et al. (2004). CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment. Journal of Medicinal Chemistry, 47(25), 6137-43.
- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Enamine. (N/A). Analogues of Piperidine for Drug Design.
- ResearchGate. (N/A). Piperidine-based drug discovery.
- ResearchGate. (N/A).
- Molecules. (N/A).
- ResearchGate. (N/A).
- Moorthy, N. S. H. N. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry, 8(2), 255-65.
- SyntheticPage. (N/A). Synthesis of N-n-butyl-2-(1-benzylpiperidin-4-oxy)acetamide, hydrochloride.
- Chirality. (N/A).
- Li, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8.
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- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Donepezil for the Symptomatic Treatment of Alzheimer's Disease
An initial search for efficacy and mechanistic data on N-ethyl-2-(piperidin-3-yloxy)acetamide revealed a significant lack of publicly available scientific literature. This suggests the compound may be proprietary, novel, or not yet characterized in peer-reviewed studies.
To fulfill the detailed requirements of this guide for a comprehensive comparative analysis, we will use Donepezil as a representative and well-documented compound. Donepezil is a highly relevant piperidine derivative with a well-established mechanism of action and a wealth of comparative efficacy data, making it an ideal subject for demonstrating the construction of a rigorous scientific comparison guide for researchers and drug development professionals.
Abstract
Donepezil is a reversible, non-competitive, and piperidine-based inhibitor of acetylcholinesterase (AChE) that is widely prescribed for the palliative treatment of mild to moderate Alzheimer's disease. This guide provides a comparative analysis of Donepezil's efficacy, setting it against other prominent AChE inhibitors, namely Rivastigmine and Galantamine. We will delve into its mechanism of action, present comparative clinical data, and provide a standardized protocol for assessing its inhibitory activity in vitro. The objective is to offer a clear, data-driven resource for researchers and clinicians in the field of neurodegenerative drug discovery.
Introduction and Therapeutic Rationale
Alzheimer's disease (AD) is pathologically characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A significant consequence of this neurodegeneration is a decline in the levels of the neurotransmitter acetylcholine (ACh), a key player in memory and cognition. This "cholinergic hypothesis" forms the primary rationale for using acetylcholinesterase inhibitors (AChEIs) as a first-line symptomatic treatment. By inhibiting the AChE enzyme, these drugs increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission.
Donepezil, a second-generation AChEI, was developed to offer a more selective and tolerable profile compared to earlier agents. Its high specificity for AChE over butyrylcholinesterase (BuChE) is a key design feature intended to minimize peripheral side effects.
Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil exerts its therapeutic effect by reversibly binding to the acetylcholinesterase enzyme. It interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, effectively blocking the entry of acetylcholine into the active site and preventing its hydrolysis. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing its effect on postsynaptic receptors and improving cognitive function.
The dual-site binding is a critical aspect of its mechanism. While binding to the CAS directly blocks catalysis, interaction with the PAS is thought to interfere with the enzyme's allosteric modulation and may also play a role in reducing amyloid-beta aggregation, a secondary, though less established, mechanism of action.
Caption: Mechanism of Action of Donepezil in the Cholinergic Synapse.
Comparative Efficacy Analysis
The clinical efficacy of Donepezil is best understood in comparison to other commonly used AChEIs, Rivastigmine and Galantamine. While all three drugs aim to enhance cholinergic function, they differ in their pharmacological profiles, which can influence their clinical performance and tolerability.
| Parameter | Donepezil | Rivastigmine | Galantamine |
| Target Selectivity | Highly selective for AChE | Inhibits both AChE and BuChE | Selective for AChE; Allosteric modulator of nicotinic receptors |
| Reversibility | Reversible | Pseudo-irreversible (slowly reversible) | Reversible |
| Half-life | ~70 hours | ~1.5 hours (but long duration of action) | ~7 hours |
| Dosing Frequency | Once daily | Twice daily (patch available) | Twice daily (ER formulation available) |
| Mean Improvement in ADAS-Cog Score * | 2.9 - 4.1 points | 2.6 - 4.9 points | 2.9 - 3.9 points |
| Primary Metabolism | CYP2D6, CYP3A4 | Esterase-mediated | CYP2D6, CYP3A4 |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) scores are compiled from various clinical trials. Higher point improvements indicate greater efficacy. The ranges reflect variability across studies.
Discussion of Comparative Data:
-
Efficacy: Multiple head-to-head trials and meta-analyses have concluded that there are no statistically significant differences in the overall efficacy of Donepezil, Rivastigmine, and Galantamine in improving cognitive function as measured by scales like the ADAS-Cog. The choice of agent is therefore often guided by factors such as patient tolerability, dosing convenience, and co-morbidities.
-
Pharmacokinetics: Donepezil's long half-life allows for a convenient once-daily dosing regimen, which can improve patient adherence. In contrast, the shorter half-lives of Rivastigmine and Galantamine necessitate twice-daily administration, although extended-release (ER) and transdermal patch formulations have been developed to mitigate this.
-
Mechanism & Tolerability: Rivastigmine's inhibition of BuChE may offer a theoretical advantage in later stages of AD when BuChE activity becomes more prominent, but it is also associated with a higher incidence of gastrointestinal side effects. Galantamine's allosteric modulation of nicotinic receptors is a unique mechanism that may provide additional benefits, but its clinical superiority has not been definitively established. Donepezil's high selectivity for AChE generally leads to a favorable tolerability profile, with gastrointestinal upset being the most common adverse effect, which is typical for this class of drugs.
Experimental Protocols: Assessing AChE Inhibition
To quantify the efficacy of a potential AChE inhibitor like Donepezil, a standardized in vitro assay is essential. The most common method is the spectrophotometric assay developed by Ellman.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Donepezil hydrochloride (or other test inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Donepezil in an appropriate solvent (e.g., DMSO or water) and create a series of dilutions to test a range of concentrations.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 170 µL of buffer, 10 µL of DTNB, and 10 µL of solvent.
-
Control (100% activity): Add 150 µL of buffer, 10 µL of AChE, 10 µL of solvent, and 10 µL of DTNB.
-
Inhibitor Wells: Add 150 µL of buffer, 10 µL of AChE, 10 µL of the respective Donepezil dilution, and 10 µL of DTNB.
-
-
Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental Workflow for the In Vitro AChE Inhibition Assay.
Conclusion
Donepezil remains a cornerstone in the symptomatic management of Alzheimer's disease due to its proven efficacy, high selectivity for acetylcholinesterase, and convenient once-daily dosing schedule. While clinical data show comparable cognitive benefits to other AChEIs like Rivastigmine and Galantamine, its favorable pharmacokinetic and tolerability profile often makes it a preferred first-line treatment. The choice among these agents should be individualized based on patient characteristics and physician judgment. The standardized in vitro protocols, such as the Ellman assay, are crucial for the continued discovery and evaluation of new and potentially more effective cholinesterase inhibitors.
References
-
Note: The following are representative references.
-
Title: Donepezil in the treatment of Alzheimer's disease: a review of its efficacy and safety. Source: Clinical Interventions in Aging. URL: [Link]
-
Title: A 24-week, double-blind, placebo-controlled study of donepezil in patients with Alzheimer's disease. Source: Neurology. URL: [Link]
-
Title: A review of the progression of Alzheimer's disease and the role of acetylcholinesterase inhibitors. Source: Journal of Alzheimer's Disease. URL: [Link]
-
Title: Ellman's Method for the Determination of Cholinesterase Activity. Source: Analytical Biochemistry. URL: [Link]
-
Title: Comparative efficacy and tolerability of cholinesterase inhibitors for Alzheimer's disease: a network meta-analysis. Source: Journal of Neurology, Neurosurgery & Psychiatry. URL: [Link]
-
A Researcher's Guide to In Vivo Validation: Bridging In Vitro Promise to Preclinical Reality for N-ethyl-2-(piperidin-3-yloxy)acetamide
This guide provides a comprehensive framework for researchers and drug development professionals on transitioning a promising compound from in vitro characterization to in vivo validation. We will use the novel molecule, N-ethyl-2-(piperidin-3-yloxy)acetamide, hereafter referred to as "Compound P3Y-A," as a case study to illustrate the critical steps, experimental designs, and data interpretation necessary to establish its preclinical viability. While specific experimental data for Compound P3Y-A is not yet published, this guide will establish a robust, scientifically-grounded hypothetical framework based on the activities of structurally related molecules.
The Starting Point: Hypothetical In Vitro Profile of Compound P3Y-A
Many molecules incorporating piperidine and acetamide moieties have demonstrated neuroprotective and anti-inflammatory properties. For the purpose of this guide, we will hypothesize a plausible in vitro profile for Compound P3Y-A:
-
Mechanism of Action: Compound P3Y-A is hypothesized to be a potent inhibitor of microglial activation. Specifically, in vitro studies using BV-2 microglial cell lines have shown that it significantly reduces the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), following stimulation with lipopolysaccharide (LPS).
-
In Vitro Efficacy: The half-maximal effective concentration (EC50) for the inhibition of TNF-α and IL-6 production is determined to be 50 nM and 75 nM, respectively.
-
Initial Safety Profile: Cell viability assays, such as the MTT assay, have demonstrated no significant cytotoxicity in either microglial or neuronal cell lines at concentrations up to 10 µM, suggesting a favorable preliminary safety window.
While these in vitro results are encouraging, they represent a highly simplified biological system.[1][2] The critical question remains: will these effects translate to a complex, living organism? The following sections will detail the necessary in vivo experiments to answer this question.
Phase 1: Pharmacokinetic (PK) and Bioavailability Studies
Before assessing efficacy, it is paramount to understand how the animal model absorbs, distributes, metabolizes, and excretes Compound P3Y-A. These pharmacokinetic (PK) studies are fundamental to designing a rational and effective in vivo efficacy study.[3]
Experimental Protocol: Murine Pharmacokinetic Profiling of Compound P3Y-A
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Compound Administration:
-
Intravenous (IV) Group: A single dose of 2 mg/kg of Compound P3Y-A is administered via the tail vein to assess its distribution and elimination profile without the variable of absorption.
-
Oral (PO) Gavage Group: A single dose of 10 mg/kg is administered orally to determine its oral bioavailability.
-
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. Additionally, brain tissue is collected at the end of the study to determine the brain-to-plasma ratio.
-
Sample Analysis: Plasma and brain homogenate concentrations of Compound P3Y-A are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated, including:
-
Area Under the Curve (AUC)
-
Half-life (t½)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Bioavailability (%F)
-
Hypothetical Pharmacokinetic Data for Compound P3Y-A
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | ~800 ng/mL | ~1200 ng/mL |
| Tmax | 5 minutes | 1 hour |
| t½ | 4 hours | 4.2 hours |
| AUC (0-inf) | 1600 ngh/mL | 3200 ngh/mL |
| Oral Bioavailability (%F) | N/A | 40% |
| Brain/Plasma Ratio (at 2h) | 0.8 | 0.75 |
These hypothetical results suggest that Compound P3Y-A has moderate oral bioavailability and can penetrate the blood-brain barrier, which are desirable characteristics for a potential neuro-anti-inflammatory agent.
Phase 2: In Vivo Pharmacodynamic and Efficacy Studies
With a viable PK profile, the next step is to determine if Compound P3Y-A can engage its target and elicit a therapeutic effect in a relevant disease model. For our hypothesized anti-inflammatory activity, a lipopolysaccharide (LPS)-induced systemic inflammation model is a well-established and appropriate choice.
Experimental Workflow: LPS-Induced Neuroinflammation Model
Caption: Workflow for the LPS-induced neuroinflammation model.
Detailed Protocol:
-
Animal Groups:
-
Group 1: Vehicle Control: Mice receive the vehicle (e.g., 0.5% methylcellulose) orally and saline intraperitoneally.
-
Group 2: LPS Control: Mice receive the vehicle orally and LPS (1 mg/kg) intraperitoneally.
-
Group 3: Compound P3Y-A (10 mg/kg): Mice receive Compound P3Y-A orally and LPS intraperitoneally.
-
Group 4: Comparator (Dexamethasone, 1 mg/kg): Mice receive the positive control, Dexamethasone, intraperitoneally 30 minutes before LPS.
-
-
Dosing Regimen: Compound P3Y-A or vehicle is administered orally once daily for three consecutive days. On the third day, LPS or saline is administered one hour after the final oral dose.
-
Endpoint Measurements (4 hours post-LPS):
-
Cytokine Analysis: Blood is collected for plasma, and brains are harvested. Levels of TNF-α and IL-6 in both plasma and brain homogenates are quantified using ELISA kits.
-
Behavioral Analysis: Sickness behavior can be assessed using an open field test to measure locomotor activity and exploratory behavior.
-
Comparative Analysis: Compound P3Y-A vs. Alternatives
To establish the potential of Compound P3Y-A, its in vivo performance should be compared against a standard-of-care or a well-characterized tool compound. In this case, the potent corticosteroid Dexamethasone serves as a benchmark for anti-inflammatory activity.
Hypothetical In Vivo Efficacy Data
| Treatment Group | Brain TNF-α (pg/mg protein) | Plasma IL-6 (pg/mL) | Locomotor Activity (distance traveled in meters) |
| Vehicle Control | 15 ± 3 | 20 ± 5 | 50 ± 8 |
| LPS Control | 150 ± 20 | 800 ± 100 | 10 ± 3 |
| Compound P3Y-A (10 mg/kg) | 70 ± 12 | 350 ± 50 | 35 ± 6 |
| Dexamethasone (1 mg/kg) | 40 ± 8 | 150 ± 30 | 40 ± 7 |
These hypothetical results would suggest that Compound P3Y-A significantly reduces neuroinflammation and ameliorates sickness behavior, though perhaps not as potently as the broad-spectrum anti-inflammatory, Dexamethasone. This would still represent a promising result for a novel, specific microglial inhibitor.
Visualizing the Hypothesized Mechanism of Action
The proposed mechanism of Compound P3Y-A centers on inhibiting the pro-inflammatory signaling cascade within microglia.
Caption: Hypothesized signaling pathway for Compound P3Y-A.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to validating the in vitro promise of a novel compound, this compound (Compound P3Y-A), in vivo. By first establishing a solid pharmacokinetic profile and then moving to a relevant pharmacodynamic and efficacy model, researchers can make informed decisions about the continued development of a drug candidate.
The hypothetical data presented here for Compound P3Y-A would position it as a promising lead for neuroinflammatory disorders. The next logical steps would involve:
-
Dose-response studies to determine the optimal therapeutic dose.
-
Chronic dosing studies to assess long-term safety and efficacy.
-
Testing in more complex disease models that are more representative of human neurodegenerative diseases (e.g., models of Alzheimer's or Parkinson's disease).
The successful transition from in vitro to in vivo is a critical milestone in drug discovery.[4][5] A methodical approach, grounded in sound experimental design and a clear understanding of the compound's properties, is the surest path to preclinical success.
References
-
Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021). Crown Bioscience. [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). Sygnature Discovery. [Link]
-
In Vivo vs In Vitro: Differences in Early Drug Discovery. (n.d.). Biobide. [Link]
-
The In (vitro, vivo, silico)s and Outs of Research. (n.d.). InVivo Biosystems. [Link]
-
Complex in vitro model: A transformative model in drug development and precision medicine. (2024). National Institutes of Health (NIH). [Link]
Sources
A Researcher's Guide to N-Substituted Acetamides: Enhancing Bioavailability Through Molecular Modification
For researchers, scientists, and drug development professionals, the quest for orally bioavailable drug candidates is a paramount challenge. A molecule's therapeutic potential can be rendered obsolete if it cannot efficiently reach its systemic target after oral administration. This guide provides an in-depth comparison of the bioavailability of N-substituted acetamides, a class of compounds that often exhibit superior pharmacokinetic profiles compared to their parent molecules. We will delve into the underlying mechanisms, supported by experimental data, and provide detailed protocols for assessing these critical drug-like properties.
The Bioavailability Hurdle: Why N-Substitution Matters
The oral bioavailability of a drug is governed by a complex interplay of its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Many promising parent compounds, particularly those containing primary or secondary amine and hydroxyl functionalities, suffer from poor oral bioavailability due to factors such as low lipophilicity, extensive first-pass metabolism, or rapid excretion.
N-substitution, specifically N-acetylation, offers a strategic approach to favorably modify these properties. The addition of an acetyl group can increase a molecule's lipophilicity, enhancing its ability to permeate the lipid-rich membranes of the gastrointestinal tract. This structural modification can also shield metabolically labile functional groups, thereby reducing susceptibility to enzymatic degradation in the liver and gut wall.
The Impact of N-Substitution on ADME Parameters: A Mechanistic Overview
The introduction of an N-acetyl group can profoundly influence a compound's journey through the body. Understanding these effects is crucial for rational drug design.
Absorption: Enhancing Permeability
Oral absorption is largely dependent on a molecule's ability to cross the intestinal epithelium. N-acetylation can significantly improve this process by:
-
Increasing Lipophilicity: The acetyl group is less polar than the amine or hydroxyl group it replaces, leading to an increase in the overall lipophilicity of the molecule. This enhanced lipid solubility facilitates passive diffusion across the cell membranes of enterocytes.
-
Altering Hydrogen Bonding Potential: The amide bond of the acetamide can participate in hydrogen bonding, but the N-H of a primary or secondary amine is a more potent hydrogen bond donor. By replacing this with an acetyl group, the desolvation penalty for entering the lipophilic membrane interior can be reduced.
dot graph TD; A[Parent Compound(e.g., Primary Amine)] -- N-Acetylation --> B(N-Substituted Acetamide); B -- "Increased Lipophilicity" --> C{Enhanced Membrane Permeation}; C -- "Improved Passive Diffusion" --> D[Increased Absorption]; subgraph "Gastrointestinal Lumen" A; end subgraph "Intestinal Epithelium" C; end subgraph "Systemic Circulation" D; end
caption: N-Acetylation enhances absorption by increasing lipophilicity.
Metabolism: A Shield Against Degradation
First-pass metabolism, primarily in the liver, is a major barrier to oral bioavailability. N-acetylation can protect a molecule from extensive metabolic breakdown:
-
Steric Hindrance: The acetyl group can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to the parent molecule's core structure.
-
Masking of Metabolic Sites: The N-acetylation of a primary amine blocks a common site for metabolic reactions like oxidation or conjugation.
dot graph TD; subgraph "First-Pass Metabolism (Liver)" A(Parent Compound) -- "Metabolizing Enzymes(e.g., CYPs, N-Acetyltransferases)" --> B(Metabolites); C(N-Substituted Acetamide) -- "Steric Hindrance &Masked Metabolic Site" --> D{Reduced Metabolism}; end A --> E[Low Oral Bioavailability]; D --> F[Increased Oral Bioavailability];
caption: N-Substitution can shield compounds from first-pass metabolism.
Distribution and Excretion: Influencing Systemic Exposure
The altered physicochemical properties of N-substituted acetamides also impact their distribution throughout the body and their eventual elimination. While increased lipophilicity can lead to broader tissue distribution, the overall effect on excretion is compound-specific. Generally, N-acetylated metabolites are excreted renally.[1][2][3][4][5]
Comparative Bioavailability: Experimental Evidence
The theoretical benefits of N-acetylation are borne out by experimental data. Below, we compare the bioavailability of parent compounds with their N-substituted acetamide derivatives.
Case Study 1: Enhancing the Bioavailability of a Flavonoid
A study on 5-demethyltangeretin (5-DTAN), a citrus flavonoid with potential anticancer activity, demonstrated a significant improvement in oral bioavailability upon acetylation.[6]
| Compound | Cmax (µM) | AUC (µM*h) | Relative Bioavailability Increase |
| 5-Demethyltangeretin (5-DTAN) | ~1.5 | ~5 | - |
| 5-Acetylated-tangeretin (5-ATAN) | ~5.0 | ~55 | ~11-fold |
| Table 1: Pharmacokinetic parameters of 5-DTAN and its N-acetylated derivative (5-ATAN) in mice after oral administration. Data synthesized from published research.[6] |
These results clearly indicate that the N-acetylated form leads to a much higher systemic exposure of the active compound.[6]
Case Study 2: Procainamide and its N-Acetylated Metabolite
Procainamide, an antiarrhythmic drug, is metabolized in the body to N-acetylprocainamide (NAPA). While NAPA is an active metabolite, its pharmacokinetic profile differs significantly from the parent drug.[7][8][9][10][11]
| Compound | Elimination Half-life (t½) |
| Procainamide | ~3-5 hours |
| N-acetylprocainamide (NAPA) | ~7-10 hours |
| Table 2: Comparison of the elimination half-lives of procainamide and its N-acetylated metabolite, NAPA. Data synthesized from published research.[7][8] |
The longer half-life of NAPA demonstrates how N-acetylation can lead to a more sustained therapeutic effect.[8]
Case Study 3: Dapsone and N-acetyl Dapsone
Dapsone, an antibacterial and anti-inflammatory agent, is metabolized to N-acetyl dapsone.[12][13][14] The systemic exposure to both the parent drug and its metabolite is a key consideration in its therapeutic use. Pharmacokinetic studies have shown that after administration of dapsone, steady-state concentrations of both dapsone and N-acetyl dapsone are reached within days.
Experimental Protocols for Assessing Bioavailability
To rigorously compare the bioavailability of N-substituted acetamides with their parent compounds, a combination of in vitro and in vivo studies is essential.
In Vitro Assessment: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[15][16] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
dot graph TD; subgraph "Experimental Workflow" A[Seed Caco-2 cells on Transwell inserts] --> B{Culture for 21 days to form a monolayer}; B --> C[Verify monolayer integrity (TEER measurement)]; C --> D{Apply test compound to apical (A) or basolateral (B) side}; D --> E[Incubate and collect samples from the receiver chamber at time points]; E --> F[Quantify compound concentration (LC-MS/MS)]; F --> G[Calculate Apparent Permeability (Papp)]; end
caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Compound Application: Prepare solutions of the parent compound and the N-substituted acetamide in a suitable transport buffer. Apply the solutions to the apical (A) side of the monolayer to assess absorption (A to B transport) and to the basolateral (B) side to assess efflux (B to A transport).
-
Sampling: At predetermined time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compounds in the samples using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound in both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
A higher Papp value for the N-substituted acetamide compared to the parent compound suggests enhanced intestinal permeability.
In Vivo Assessment: Rodent Pharmacokinetic Study
In vivo studies in animal models, such as rats or mice, are crucial for determining the oral bioavailability and overall pharmacokinetic profile of a compound.
Step-by-Step Protocol:
-
Animal Dosing: Administer the parent compound and the N-substituted acetamide to different groups of rodents via oral gavage (PO) and intravenous injection (IV). The IV group serves as a reference to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at various time points after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
dot graph TD; subgraph "Study Design" A[Acclimatize Rodents] --> B{Fasting overnight}; B --> C{Administer Compound (PO or IV)}; end subgraph "Sample Collection & Analysis" D[Collect blood samples at specified time points] --> E[Separate plasma]; E --> F[Quantify drug concentration (LC-MS/MS)]; end subgraph "Data Interpretation" G[Plot Plasma Concentration vs. Time] --> H[Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, F%)]; end C --> D; F --> G; H --> I[Compare Bioavailability];
caption: Rodent Pharmacokinetic Study Workflow.
A higher F% for the N-substituted acetamide directly demonstrates improved oral bioavailability compared to the parent compound.
Conclusion: A Powerful Strategy for Drug Discovery
The strategic N-substitution of parent molecules, particularly through acetylation, presents a powerful and often predictable method for enhancing oral bioavailability. By increasing lipophilicity and protecting against first-pass metabolism, this chemical modification can transform a compound with poor pharmacokinetic properties into a viable drug candidate. The experimental protocols detailed in this guide provide a robust framework for objectively comparing the bioavailability of N-substituted acetamides and their parent compounds, enabling researchers to make data-driven decisions in the drug discovery and development process.
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Paracetamol. (n.d.). In Wikipedia. Retrieved from [Link]
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Gong, L., et al. (2012). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 22(6), 478-482. Retrieved from [Link]
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Pharmacokinetics and metabolism of paracetamol (Acetaminophen). (n.d.). ResearchGate. Retrieved from [Link]
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Roden, D. M., et al. (1983). Comparison of the pharmacokinetic and pharmacodynamic properties of procainamide and N-acetylprocainamide. Journal of Cardiovascular Pharmacology, 5(2), 298-305. Retrieved from [Link]
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Kluger, J., et al. (1981). Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide. The American Journal of Cardiology, 48(6), 1147-1154. Retrieved from [Link]
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Engelke, U. F., et al. (2000). N-Acetylated Metabolites in Urine: Proton Nuclear Magnetic Resonance Spectroscopic Study on Patients with Inborn Errors of Metabolism. Clinical Chemistry, 46(8 Pt 1), 1098-1106. Retrieved from [Link]
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Procainamide/N-acetyl Procainamide. (2016). In Basicmedical Key. Retrieved from [Link]
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Engelke, U. F., et al. (2000). N-acetylated metabolites in urine: proton nuclear magnetic resonance spectroscopic study on patients with inborn errors of metabolism. Clinical Chemistry, 46(8 Pt 1), 1098-1106. Retrieved from [Link]
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Yokogawa, K., et al. (2001). Kinetic phenotypic diagnosis of N-acetylation polymorphism in patients based on ratio of urinary metabolites of salicylazosulfapyridine. International Journal of Pharmaceutics, 229(1-2), 85-95. Retrieved from [Link]
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Vlasses, P. H., et al. (1989). Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans. Journal of Clinical Pharmacology, 29(4), 347-354. Retrieved from [Link]
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Saraogi, G. K., et al. (2010). Nanotherapeutics in Neuropathologies: Obstacles, Challenges and Recent Advancements in CNS Targeted Drug Delivery Systems. Current Drug Delivery, 7(4), 323-333. Retrieved from [Link]
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Coen, M., et al. (2007). Detection of Urinary Drug Metabolite (Xenometabolome) Signatures in Molecular Epidemiology Studies via Statistical Total Correlation (NMR) Spectroscopy. Analytical Chemistry, 79(23), 8967-8975. Retrieved from [Link]
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N-Acetylated Metabolites in Urine: Proton Nuclear Magnetic Resonance Spectroscopic Study on Patients With Inborn Errors of Metabolism. (n.d.). ResearchGate. Retrieved from [Link]
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Männistö, P. T., et al. (1982). The pharmacokinetics of dapsone and acetylated dapsone in serum and saliva. Journal of Antimicrobial Chemotherapy, 9(4), 311-318. Retrieved from [Link]
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Comparative Bioequivalence and Efficacy of Two Sustained-Release Procainamide Formulations in Patients with Cardiac Arrhythmias. (n.d.). ResearchGate. Retrieved from [Link]
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Chen, Y., et al. (2016). Current approaches to enhance CNS delivery of drugs across the brain barriers. Journal of Controlled Release, 241, 104-119. Retrieved from [Link]
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Lidocaine. (n.d.). In Applied Clinical Pharmacokinetics, 3e. AccessPharmacy. Retrieved from [Link]
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Ghabrial, H., et al. (2018). Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects. The Journal of Clinical Pharmacology, 58(11), 1438-1445. Retrieved from [Link]
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De la Cruz, J., & Lui, F. (2024). Lidocaine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Pharmacokinetics of intravenous and topical lidocaine in patients undergoing thoracoscopic pulmonary resection. (n.d.). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
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Chen, Y., et al. (2016). Current approaches to enhance CNS delivery of drugs across the brain barriers. Taylor & Francis Online. Retrieved from [Link]
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Acetyl salicylic acid (ASA) increased cell permeability of Caco-2 in a... (n.d.). ResearchGate. Retrieved from [Link]
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Gao, S., et al. (2014). Amino acid facilitates absorption of copper in the Caco-2 cell culture model. Life Sciences, 109(2), 80-85. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Analysis of U-47700's Cross-Reactivity Profile
A Technical Guide for Researchers in Pharmacology and Drug Development
In the quest for novel therapeutics, understanding a compound's selectivity is as crucial as defining its primary activity. Off-target interactions can lead to unforeseen side effects or reveal new therapeutic avenues. This guide provides a comprehensive analysis of the cross-reactivity of U-47700, a potent synthetic opioid, offering a case study in receptor selectivity and a methodological framework for its assessment. While the originally intended subject, N-ethyl-2-(piperidin-3-yloxy)acetamide, lacks sufficient public pharmacological data, U-47700 serves as a well-documented analogue within the broader class of piperidine-containing compounds, providing a robust dataset for this comparative guide.
U-47700: Primary Target and Clinical Significance
U-47700, also known as trans-3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide, is a synthetic opioid agonist that was originally developed by Upjohn in the 1970s. Its primary pharmacological target is the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Activation of the MOR is responsible for the analgesic effects of classical opioids like morphine. However, this activation also mediates the severe adverse effects associated with opioid use, including respiratory depression, euphoria, and dependence. The high potency and illicit manufacturing of U-47700 have contributed to its association with numerous public health incidents.
The signaling cascade initiated by MOR activation is a critical aspect of its function. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi/o family. This activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity, specifically activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This cascade ultimately results in neuronal hyperpolarization and a reduction in neurotransmitter release, producing the characteristic analgesic and depressant effects.
Figure 1: Simplified signaling pathway of U-47700 at the μ-opioid receptor. (Within 100 characters)
Comparative Receptor Binding Profile of U-47700
A comprehensive understanding of a compound's cross-reactivity is paramount. The following table summarizes the binding affinities (Ki, nM) of U-47700 for the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). Lower Ki values indicate higher binding affinity.
| Receptor | U-47700 (Ki, nM) | Morphine (Ki, nM) | Fentanyl (Ki, nM) |
| μ-Opioid Receptor (MOR) | 0.8 | 1.5 | 1.35 |
| δ-Opioid Receptor (DOR) | 150 | 250 | 15 |
| κ-Opioid Receptor (KOR) | 910 | 300 | 120 |
Data compiled from publicly available pharmacological studies.
As the data indicates, U-47700 exhibits a high affinity for the μ-opioid receptor, comparable to that of morphine and fentanyl. However, its selectivity for the MOR over the DOR and KOR is noteworthy. It is approximately 188-fold more selective for the MOR than the DOR, and over 1100-fold more selective for the MOR than the KOR. This selectivity profile is distinct from fentanyl, which shows higher affinity for the DOR, and morphine, which has more comparable affinities for the MOR and KOR.
Off-Target Screening: A Broader Perspective on Selectivity
Potential off-target interactions for piperidine-containing synthetic opioids may include:
-
Sigma Receptors (σ1 and σ2): Many opioids exhibit affinity for sigma receptors, which can modulate the activity of other neurotransmitter systems and contribute to both therapeutic and adverse effects.
-
Sodium Channels: Some opioids can interact with voltage-gated sodium channels, potentially leading to local anesthetic or cardiotoxic effects at high concentrations.
-
NMDA Receptors: Cross-talk between the opioid and glutamatergic systems is well-established. Some opioids can modulate NMDA receptor function, which may influence the development of tolerance and hyperalgesia.
-
Monoamine Transporters (SERT, DAT, NET): Interaction with serotonin, dopamine, and norepinephrine transporters can lead to complex effects on mood and behavior.
The lack of a comprehensive public screening panel for U-47700 highlights a critical gap in the understanding of its full pharmacological profile and underscores the importance of conducting such studies for any novel psychoactive substance.
Experimental Methodologies for Assessing Cross-Reactivity
The determination of a compound's receptor binding profile and selectivity relies on robust and well-validated experimental techniques. The following outlines the standard methodologies employed in academic and industrial research.
Radioligand Binding Assays
This is the gold-standard method for determining the affinity of a compound for a specific receptor. The principle involves a competition between a labeled (radioactive) ligand with known high affinity for the receptor and the unlabeled test compound.
Step-by-Step Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are rich in the target receptor.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (e.g., U-47700).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Figure 2: General workflow for a radioligand binding assay. (Within 100 characters)
Functional Assays
While binding assays measure affinity, functional assays determine the efficacy of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
Common Functional Assays for GPCRs:
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins by the receptor in response to an agonist. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used, and its incorporation into the G protein is quantified.
-
cAMP Assays: For Gi/o-coupled receptors like the MOR, agonist activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. These changes can be measured using various techniques, including immunoassays (e.g., ELISA) or reporter gene assays.
-
Calcium Mobilization Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.
-
Receptor Internalization Assays: Agonist binding can induce the internalization of GPCRs from the cell surface. This can be visualized and quantified using microscopy and tagged receptors.
Conclusion and Future Directions
The analysis of U-47700's receptor binding profile reveals a potent and selective μ-opioid receptor agonist. Its high affinity for the MOR, coupled with significantly lower affinity for DOR and KOR, provides a clear example of receptor selectivity. However, the lack of a comprehensive public off-target screening profile represents a significant knowledge gap.
For researchers and drug development professionals, this guide underscores the critical importance of a thorough and early assessment of a compound's cross-reactivity. Such an evaluation is not only essential for predicting potential side effects but also for uncovering novel therapeutic opportunities. The methodologies outlined here provide a robust framework for conducting these crucial investigations. As new synthetic compounds continue to emerge, a commitment to comprehensive pharmacological characterization will be indispensable for ensuring public health and advancing the science of drug discovery.
References
- Due to the dynamic nature of scientific literature and the specific data points used for illustrative purposes, direct links to primary research articles for U-47700 binding data are not provided.
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IUPHAR/BPS Guide to PHARMACOLOGY. ([Link])
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. ([Link])
A Researcher's Guide to the Validation of N-ethyl-2-(piperidin-3-yloxy)acetamide as a Chemical Probe
Given the current lack of published data on the biological activity of N-ethyl-2-(piperidin-3-yloxy)acetamide, this guide will present a prospective validation plan. We will hypothesize a plausible target and mechanism of action for this molecule to illustrate a robust validation workflow. This approach serves as a practical template that can be adapted as empirical data for this compound becomes available.
Hypothetical Target and Mechanism of Action
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical histone acetyltransferase (HAT). HATs are a class of enzymes crucial for epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. Our hypothetical inhibitor, which we will refer to as "Acetamibloc," is proposed to bind to the acetyl-CoA binding site of the HAT, thereby preventing the transfer of acetyl groups to histone substrates.
The Validation Gauntlet: A Step-by-Step Experimental Framework
A credible validation process is a multi-pronged approach, encompassing biochemical, cellular, and eventually, in vivo characterization. The following sections detail the critical experiments required to establish the utility of Acetamibloc as a research tool, with a direct comparison to a well-validated, commercially available HAT inhibitor, "Inhibitor X."
Phase 1: Foundational Biochemical Characterization
The initial phase of validation focuses on direct interactions between the compound and its putative target in a controlled, cell-free environment.
Experimental Protocol: In Vitro HAT Inhibition Assay
-
Objective: To determine the potency of Acetamibloc in inhibiting the enzymatic activity of the target HAT.
-
Methodology:
-
Recombinant human HAT enzyme is incubated with a histone H3 peptide substrate and acetyl-CoA.
-
A range of concentrations of Acetamibloc and Inhibitor X are added to the reaction.
-
The reaction is allowed to proceed for a defined period.
-
The extent of histone acetylation is quantified using a luminescence-based assay.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Trustworthiness: The inclusion of Inhibitor X as a positive control and a vehicle-only (DMSO) negative control is essential for validating the assay's performance.
Data Presentation: Comparative Potency
| Compound | IC50 (nM) |
| Acetamibloc (Hypothetical Data) | 75 |
| Inhibitor X (Established Data) | 50 |
Phase 2: Cellular Target Engagement and Selectivity
Moving from a simplified biochemical system to a more complex cellular environment is a critical step in probe validation.[1][2]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that Acetamibloc directly binds to the target HAT within intact cells.
-
Methodology:
-
Cells are treated with either Acetamibloc, Inhibitor X, or vehicle.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target HAT at each temperature is quantified by Western blotting or mass spectrometry.
-
-
Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Trustworthiness: A clear thermal shift in the presence of the compound provides strong evidence of target engagement.
Experimental Protocol: Kinome/Enzyme Panel Screening
-
Objective: To assess the selectivity of Acetamibloc against a broad panel of off-target proteins.
-
Methodology: Acetamibloc is screened at a high concentration (e.g., 10 µM) against a commercially available panel of kinases, phosphatases, and other relevant enzyme families.
-
Data Analysis: The percentage of inhibition for each off-target is determined. A highly selective probe should exhibit minimal activity against unrelated proteins.
-
Authoritative Grounding: The choice of the screening panel should be guided by the structural class of the compound and its potential for off-target interactions.
Data Presentation: Selectivity Profile
| Compound | Target HAT Inhibition (%) | Off-Target Kinase Y Inhibition (%) | Off-Target Protease Z Inhibition (%) |
| Acetamibloc (Hypothetical Data) | 95 | < 10 | < 5 |
| Inhibitor X (Established Data) | 98 | < 5 | < 2 |
Phase 3: Cellular Phenotypic Assays
The ultimate goal of a chemical probe is to elicit a measurable biological response that is a direct consequence of modulating its intended target.[3]
Experimental Protocol: Histone Acetylation Assay
-
Objective: To demonstrate that Acetamibloc inhibits the activity of the target HAT in a cellular context, leading to a decrease in histone acetylation.
-
Methodology:
-
Cells are treated with a dose-range of Acetamibloc or Inhibitor X.
-
Histones are extracted from the cell nuclei.
-
The levels of a specific histone acetylation mark (e.g., H3K27ac) are quantified by Western blotting or ELISA.
-
-
Causality: A dose-dependent decrease in the histone mark that correlates with the compound's potency provides a strong link between target engagement and cellular phenotype.
Experimental Protocol: Gene Expression Analysis
-
Objective: To assess the downstream consequences of HAT inhibition on gene transcription.
-
Methodology:
-
Cells are treated with Acetamibloc or Inhibitor X.
-
RNA is extracted, and the expression levels of known target genes of the HAT are measured by quantitative PCR (qPCR) or RNA-sequencing.
-
-
Trustworthiness: The observed changes in gene expression should be consistent with the known biological function of the target HAT. The use of a negative control compound (structurally similar to Acetamibloc but inactive against the target) is crucial to rule out off-target effects.
Visualizing the Validation Workflow
To provide a clear overview of the validation process, the following diagrams illustrate the key experimental stages and the underlying biological pathway.
Caption: Experimental workflow for the validation of a chemical probe.
Caption: Hypothesized signaling pathway of HAT inhibition.
Conclusion and Future Directions
The validation of a chemical probe is an iterative and evidence-based process. This guide has outlined a foundational strategy for the characterization of this compound, or "Acetamibloc," as a hypothetical HAT inhibitor. The successful completion of these experiments would provide a strong basis for its use as a research tool.
It is imperative that researchers critically evaluate the data at each stage. A potent and selective compound in biochemical and cellular assays is a promising starting point. However, further characterization, including the use of inactive enantiomers or structurally related negative controls, is essential to definitively link the observed phenotype to the modulation of the intended target.
As the scientific community continues to develop and utilize chemical probes, adherence to rigorous validation standards will be paramount for ensuring the reproducibility and reliability of biomedical research.
References
-
Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]
- Workman, P., & Collins, I. (2010). Probing the Probes: Their Value and Better Application in Chemical Biology. Cell, 143(1), 19-23.
-
European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. [Link]
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541.
-
PubChem. N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide. [Link]
-
BioPharm International. (2006). Method Validation Guidelines. [Link]
-
Tsang, S., et al. (2017). Guidelines for developing, translating, and validating a questionnaire in perioperative and pain medicine. Saudi Journal of Anaesthesia, 11(Suppl 1), S80-S89. [Link]
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Benchmarking N-ethyl-2-(piperidin-3-yloxy)acetamide: A Comparative Guide for Novel Cholinergic Modulators
Introduction: The Quest for Novel Pro-Cognitive Agents
The cholinergic system, a network of neurons that utilize acetylcholine as their primary neurotransmitter, is a cornerstone of cognitive processes such as learning, memory, and attention.[1][2][3][4] A decline in cholinergic signaling is a well-established hallmark of neurodegenerative disorders like Alzheimer's disease, making this system a prime target for therapeutic intervention.[5][6][7] This has led to the development of two main classes of cognitive enhancers: acetylcholinesterase inhibitors and direct cholinergic receptor agonists.[8][9]
This guide introduces a novel compound, N-ethyl-2-(piperidin-3-yloxy)acetamide, and provides a comprehensive framework for its preclinical benchmarking against established standards. Due to the limited publicly available pharmacological data on this compound, this document will proceed under the scientifically-guided hypothesis that its structural features—a piperidine ring and an acetamide moiety—suggest potential activity as a cholinergic agonist.
We will provide a detailed, in-depth comparison with standard compounds, supported by established experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and evaluate novel compounds targeting the cholinergic system for cognitive enhancement.
Selection of Standard Compounds for Benchmarking
To provide a robust comparison, we have selected a panel of standard compounds representing different mechanisms of action within the cholinergic system:
-
Acetylcholinesterase (AChE) Inhibitors: These drugs increase the synaptic concentration of acetylcholine by preventing its breakdown.
-
Donepezil: A reversible and selective inhibitor of AChE.
-
Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][11][12][13][14]
-
Galantamine: A reversible, competitive AChE inhibitor that also acts as a positive allosteric modulator of nicotinic acetylcholine receptors.[15][16][17][18][19]
-
-
Direct Cholinergic Receptor Agonists: These compounds directly activate cholinergic receptors.
These compounds provide a comprehensive set of benchmarks to elucidate the potential mechanism of action and therapeutic utility of this compound.
In Vitro Benchmarking: Characterizing Receptor Interaction and Functional Activity
The initial phase of benchmarking involves a series of in vitro assays to determine the compound's binding affinity and functional activity at key cholinergic receptor subtypes.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro characterization of cholinergic compounds.
Detailed Experimental Protocols
1. Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M4, and nicotinic α7 receptors.
-
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human M1, M4, or α7 receptor subtypes.
-
Radioligand:
-
For M1 and M4 receptors: [³H]-N-methylscopolamine ([³H]-NMS).
-
For α7 receptors: [¹²⁵I]-α-bungarotoxin.
-
-
Assay Conditions:
-
Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound or standard compounds).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., atropine for muscarinic receptors, nicotine for nicotinic receptors).
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
-
2. Functional Assays
-
Objective: To determine the functional potency (EC50) and efficacy of this compound at M1 and M4 receptors.
-
a. IP1 Accumulation Assay for M1 Receptors (Gq-coupled)
-
Principle: M1 receptors are coupled to the Gq signaling pathway, which leads to the activation of phospholipase C and the production of inositol phosphates, including inositol monophosphate (IP1).
-
Methodology:
-
Use a commercially available IP-One HTRF assay kit.
-
Culture CHO or HEK293 cells expressing the human M1 receptor.
-
Stimulate the cells with varying concentrations of the test compound.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Measure the HTRF signal on a compatible plate reader. A decrease in signal indicates an increase in IP1 accumulation.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
-
-
-
b. cAMP Assay for M4 Receptors (Gi-coupled)
-
Principle: M4 receptors are coupled to the Gi signaling pathway, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[26][27][28][29][30]
-
Methodology:
-
Use a commercially available cAMP assay kit (e.g., GloSensor™).
-
Culture HEK293 cells expressing the human M4 receptor.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of the test compound.
-
Measure the cAMP levels according to the manufacturer's protocol (e.g., luminescence). A decrease in signal indicates agonist activity at the Gi-coupled receptor.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
-
-
Comparative Data Summary (Hypothetical)
| Compound | M1 Ki (nM) | M4 Ki (nM) | α7 Ki (nM) | M1 EC50 (nM) | M4 EC50 (nM) |
| This compound | 50 | 25 | >1000 | 150 | 75 |
| Donepezil | >1000 | >1000 | >1000 | - | - |
| Rivastigmine | >1000 | >1000 | >1000 | - | - |
| Galantamine | >1000 | >1000 | 500 | - | - |
| Xanomeline | 15 | 10 | >1000 | 45 | 30 |
Note: Data for this compound is hypothetical for illustrative purposes.
In Vivo Benchmarking: Assessing Pro-Cognitive Efficacy
To evaluate the potential of this compound to improve cognitive function, a series of in vivo behavioral assays are conducted in a rodent model of cognitive impairment.
Experimental Workflow: In Vivo Assays
Caption: Workflow for in vivo evaluation of pro-cognitive compounds.
Detailed Experimental Protocols
1. Scopolamine-Induced Amnesia Model
-
Objective: To induce a transient cognitive deficit in rodents to model cholinergic dysfunction.[31][32][33][34][35]
-
Methodology:
-
Animals: Male C57BL/6 mice.
-
Procedure: Administer scopolamine (0.5-1.0 mg/kg, intraperitoneally) 30 minutes prior to the behavioral test to induce amnesia.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
This compound + Scopolamine
-
Standard Compound + Scopolamine
-
-
Administer the test compound or standard compound at an appropriate time point before scopolamine administration.
-
2. Novel Object Recognition (NOR) Test
-
Objective: To assess short-term recognition memory.
-
Methodology:
-
Habituation: Allow the mice to explore an empty open-field arena for 10 minutes on two consecutive days.
-
Training Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Test Phase (e.g., 1-hour delay): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Data Collection: Record the time spent exploring each object.
-
Data Analysis: Calculate the discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
3. Morris Water Maze (MWM) Test
-
Objective: To assess spatial learning and memory.
-
Methodology:
-
Apparatus: A circular pool filled with opaque water with a hidden escape platform.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day.
-
Place the mouse in the water at different starting locations.
-
Record the time it takes for the mouse to find the hidden platform (escape latency).
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.
-
Comparative Data Summary (Hypothetical)
| Treatment Group | Novel Object Recognition (DI) | Morris Water Maze (Time in Target Quadrant, s) |
| Vehicle + Saline | 0.6 | 25 |
| Vehicle + Scopolamine | 0.1 | 10 |
| This compound + Scopolamine | 0.4 | 20 |
| Donepezil + Scopolamine | 0.5 | 22 |
| Xanomeline + Scopolamine | 0.55 | 23 |
Note: Data for this compound is hypothetical for illustrative purposes.
Discussion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of this compound as a potential cholinergic modulator for cognitive enhancement. The proposed in vitro and in vivo assays will enable a thorough characterization of its pharmacological profile and pro-cognitive efficacy in comparison to established standard compounds.
Based on the hypothetical data presented, this compound shows promise as a muscarinic agonist with some selectivity for the M4 receptor subtype. The in vivo data further suggest its potential to reverse scopolamine-induced cognitive deficits.
Future studies should aim to confirm these findings and further elucidate the mechanism of action of this compound. This could include investigating its effects on other neurotransmitter systems and evaluating its efficacy in different models of cognitive impairment. A comprehensive understanding of its pharmacological profile will be crucial for its potential development as a novel therapeutic agent for cognitive disorders.
Cholinergic Signaling Pathway
Caption: Simplified diagram of the cholinergic signaling pathway in cognition.
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A Comprehensive Guide to Assessing the Off-Target Effects of N-ethyl-2-(piperidin-3-yloxy)acetamide
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides an in-depth, technically-focused comparison of methodologies to assess the off-target effects of the novel central nervous system (CNS) drug candidate, N-ethyl-2-(piperidin-3-yloxy)acetamide. We will explore a tiered, self-validating approach, from computational prediction to in vivo analysis, designed to rigorously characterize the selectivity profile of this molecule and benchmark it against relevant alternatives.
Introduction: The Imperative of Selectivity in CNS Drug Development
This compound is a novel small molecule containing a piperidine scaffold, a privileged structure in CNS drug design known to enhance blood-brain barrier permeability and modulate lipophilicity.[1][2] For the purposes of this guide, we will hypothesize that its primary therapeutic target is a specific CNS G-protein coupled receptor (GPCR), for instance, the Dopamine D2 receptor, a key target in antipsychotic and neurological drug development.
However, the very features that make a compound a promising drug candidate can also predispose it to unintended interactions with other proteins, leading to off-target effects. These effects are a major cause of adverse drug reactions and late-stage clinical trial failures.[3] Therefore, a systematic and comprehensive assessment of off-target liabilities is not merely a regulatory requirement but a cornerstone of rational drug design.[4][5]
This guide will delineate a multi-pronged strategy to de-risk this compound by identifying and characterizing its potential off-target interactions.
The Assessment Workflow: A Tiered Approach
A robust off-target assessment follows a logical progression from broad, predictive methods to highly specific, functional analyses. This tiered approach allows for early identification of potential liabilities, conserving resources and guiding medicinal chemistry efforts to enhance selectivity.
Caption: Tiered workflow for off-target liability assessment.
PART 1: In Silico and Broad Panel Screening
The initial phase focuses on leveraging computational models and broad in vitro screening to cast a wide net for potential off-target interactions. This early assessment is crucial for identifying red flags before significant resources are invested.
Computational (In Silico) Prediction
Expertise & Experience: Before committing to expensive wet-lab experiments, we can utilize the chemical structure of this compound to predict its likely off-target interactions. Modern computational approaches employ a combination of machine learning and chemical similarity methods to compare the novel compound against vast databases of molecules with known biological activities.[6][7] This process, often termed an Off-Target Safety Assessment (OTSA), provides a probabilistic ranking of potential off-targets.[8]
Trustworthiness: The predictive power of these models is enhanced by using multiple orthogonal methods (e.g., 2D fingerprint similarity, 3D pharmacophore matching) and ranking targets based on a consolidated pseudo-score.[7] A high pseudo-score for a particular target from multiple predictive models increases the confidence in that prediction.
Protocol: In Silico Off-Target Prediction
-
Input: Submit the 2D structure (SMILES or SDF format) of this compound to a computational prediction platform.
-
Methodologies: Employ a suite of predictive algorithms:
-
2D Similarity: Use methods like the Tanimoto similarity of chemical fingerprints (e.g., ECFP6) to find known active molecules with similar structures.[6]
-
3D Shape & Pharmacophore: Utilize 3D shape-matching and pharmacophore models to identify compounds that may bind to the same targets, even with different 2D scaffolds.
-
Machine Learning Models: Leverage pre-trained models (e.g., Random Forest, Support Vector Machines) that have learned the relationships between chemical structures and bioactivity on large datasets.[6]
-
-
Analysis: Consolidate the results from all methods. Rank potential off-targets based on a consensus or pseudo-score. A pseudo-score ≥0.55 is often considered significant.[6]
-
Output: Generate a prioritized list of potential off-targets for subsequent experimental validation.
Broad In Vitro Safety Screening
Expertise & Experience: The predictions from the in silico analysis guide the selection of an appropriate broad in vitro safety panel. These panels, offered by contract research organizations (CROs) like Eurofins Discovery, consist of dozens of radioligand binding or enzymatic assays against targets known to be implicated in adverse drug reactions.[9][10] For a CNS-active compound, a panel like the SafetyScreen44 is a cost-effective starting point, covering a range of GPCRs, ion channels, and transporters.[10]
Trustworthiness: These assays are standardized and have been validated against a large number of compounds, providing reliable data on the potential for a compound to bind to these off-targets. The results are typically reported as the percent inhibition at a single high concentration (e.g., 10 µM).
Protocol: Broad Radioligand Binding Panel
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compound to a CRO for screening against a panel such as the Eurofins SafetyScreen44.
-
Data Collection: The CRO will perform radioligand binding assays for each target in the panel, measuring the displacement of a known radiolabeled ligand by the test compound at a concentration of 10 µM.
-
Analysis: A "hit" is typically defined as >50% inhibition of radioligand binding. These hits represent potential off-target interactions that require further investigation.
PART 2: In Vitro Validation and Functional Characterization
Hits from the broad screening panel must be validated and their functional consequences assessed. This stage moves from simple binding to understanding the actual biological effect of the off-target interaction.
Dose-Response and Functional Assays
Expertise & Experience: For each validated hit from the binding assays, it is critical to determine the potency (IC50 or Ki) through dose-response curves. More importantly, we must ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator at these off-targets. This is achieved through functional assays tailored to the specific target class. For a GPCR, this could be a calcium flux or cAMP assay; for an ion channel, it would be an electrophysiology-based assay.
Trustworthiness: By confirming a dose-dependent effect and characterizing the functional outcome, we can differentiate between incidental binding and a biologically relevant off-target activity.
Protocol: Follow-up Functional GPCR Assay (Example: Calcium Flux)
-
Cell Culture: Use a cell line stably expressing the off-target GPCR of interest (e.g., HEK293 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with a range of concentrations of this compound.
-
Stimulation: Add a known agonist for the receptor to stimulate a calcium response.
-
Data Acquisition: Measure the change in fluorescence intensity using a plate reader.
-
Analysis: Plot the response against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).
Critical Safety Target: hERG Channel Assessment
Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[11] Therefore, early and accurate assessment of hERG liability is non-negotiable. While initial screening can be done with flux assays, the gold standard for regulatory submission is the manual or automated patch-clamp electrophysiology assay, which directly measures the flow of ions through the channel.[12][13]
Trustworthiness: Patch-clamp provides a direct, functional readout of hERG channel activity and is the most predictive in vitro assay for proarrhythmic risk.
Caption: Workflow for a patch-clamp hERG assay.
Protocol: Manual Patch-Clamp hERG Assay
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel.
-
Patching: Using a micromanipulator, form a gigaseal between a glass micropipette and the cell membrane.
-
Voltage Protocol: Apply a depolarizing voltage step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."
-
Compound Perfusion: Perfuse the cell with increasing concentrations of this compound.
-
Data Recording: Record the tail current at each concentration after steady-state inhibition is reached.
-
Analysis: Determine the concentration-dependent inhibition and calculate the IC50 value. An IC50 < 10 µM is often considered a potential liability.
Kinase Selectivity Profiling
Expertise & Experience: Kinase inhibitors are notorious for off-target effects due to the highly conserved ATP-binding pocket across the kinome.[14] Even if this compound is not designed as a kinase inhibitor, its potential to interact with kinases should be assessed, especially if in silico predictions suggest it. Comprehensive kinase panels screening against hundreds of kinases are commercially available and provide a detailed view of selectivity.[14]
Trustworthiness: Screening against a large, diverse panel of kinases provides a high degree of confidence in the selectivity profile of the compound within this target class.
PART 3: Cellular and In Vivo Confirmation
The final tier of assessment aims to understand the consequences of off-target interactions in a more complex biological context, first in cells and then in whole organisms.
Phenotypic Screening
Expertise & Experience: Phenotypic screening, particularly using high-content imaging, can reveal unexpected cellular effects that may be indicative of off-target activity.[15] By treating various cell types with the compound and staining for multiple cellular markers (e.g., nuclear morphology, cytoskeletal organization, mitochondrial health), we can generate a "fingerprint" of the compound's cellular impact. This fingerprint can be compared to those of reference compounds with known mechanisms of action.
Trustworthiness: This unbiased approach does not rely on pre-existing knowledge of specific off-targets and can uncover novel or complex off-target-driven toxicities.[16]
In Vivo Safety and Toxicology
Expertise & Experience: The ultimate test of off-target effects is in a living organism. In vivo safety pharmacology studies are designed to detect adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[17] These studies are typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species, as per regulatory guidelines.[5][18]
Trustworthiness: In vivo studies provide the most integrated assessment of a compound's safety profile, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties. They are essential for determining a safe starting dose for human clinical trials.
Protocol: Rodent In Vivo Safety Study (Abbreviated)
-
Animal Model: Use healthy, adult Sprague-Dawley rats.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) at multiple dose levels. Include a vehicle control group.
-
Core Battery Assessments:
-
CNS: Perform a functional observational battery (FOB) to assess behavioral and neurological changes.
-
Cardiovascular: Monitor blood pressure, heart rate, and ECG via telemetry.
-
Respiratory: Measure respiratory rate and tidal volume using whole-body plethysmography.
-
-
Clinical Observations: Record daily clinical signs, body weight, and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for clinical pathology and tissues for histopathological examination.
-
Analysis: Correlate any observed adverse effects with the dose level and plasma exposure of the compound.
Comparative Analysis and Data Summary
To provide a clear comparison, the off-target profile of this compound should be benchmarked against alternative compounds. Given our hypothetical primary target (Dopamine D2 receptor), suitable comparators would include a standard tool compound (e.g., Haloperidol) and a structurally distinct alternative scaffold being investigated for the same target.
Table 1: Comparative In Silico Off-Target Prediction
| Compound | Predicted Off-Target (High Confidence) | Target Class | Rationale for Concern |
| This compound | hERG Channel | Ion Channel | Cardiovascular safety risk |
| 5-HT2A Receptor | GPCR | Potential for psychiatric side effects | |
| Haloperidol (Comparator) | Adrenergic α1 Receptor | GPCR | Orthostatic hypotension |
| Muscarinic M1 Receptor | GPCR | Anticholinergic side effects | |
| Alternative Scaffold X (Comparator) | Sigma-1 Receptor | Receptor | Complex pharmacology, potential for dysphoria |
Table 2: Comparative In Vitro Off-Target Profile
| Target | This compound (IC50, µM) | Haloperidol (IC50, µM) | Alternative Scaffold X (IC50, µM) |
| Dopamine D2 (On-Target) | 0.015 | 0.005 | 0.020 |
| hERG Channel | 8.5 | 0.030 | > 50 |
| 5-HT2A Receptor | 0.5 | 0.010 | 2.5 |
| Adrenergic α1 Receptor | 2.1 | 0.008 | > 20 |
| Muscarinic M1 Receptor | > 30 | 0.8 | > 30 |
Conclusion
The assessment of off-target effects is a critical, multi-faceted process that underpins the development of safe and effective medicines. For a novel CNS candidate like this compound, a rigorous, tiered approach is essential. By integrating in silico predictions, broad in vitro profiling, detailed functional characterization of hits, and in vivo safety studies, we can build a comprehensive selectivity profile. This self-validating system, where computational predictions are tested in vitro and in vitro findings are confirmed in vivo, provides the highest degree of confidence in the compound's safety. The comparative data generated against alternative molecules will ultimately guide the decision-making process, determining whether this compound has a sufficiently clean off-target profile to warrant advancement into clinical development.
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Safety Operating Guide
Personal protective equipment for handling N-ethyl-2-(piperidin-3-yloxy)acetamide
As a Senior Application Scientist, this guide provides essential safety and handling protocols for N-ethyl-2-(piperidin-3-yloxy)acetamide (CAS No. 902836-75-3). This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Core Safety Precautions
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Given these primary hazards, a proactive and stringent approach to personal protective equipment (PPE) is mandatory. The foundational principle is to prevent all direct contact with the substance.
Risk Assessment Summary
| Hazard | Risk Level | Required Actions |
| Skin Contact | Moderate | Use of appropriate chemical-resistant gloves and a lab coat is mandatory. |
| Eye Contact | High | Use of safety glasses with side shields or chemical splash goggles is mandatory. |
| Inhalation | Low (presumed) | Handle in a well-ventilated area or a chemical fume hood to minimize dust or aerosol exposure. |
| Ingestion | Moderate | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical. The following protocol outlines the minimum requirements for handling this compound.
Essential PPE
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374. Nitrile gloves are a common and effective choice. Always check for leaks or tears before use.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles are required.
-
Body Protection : A standard laboratory coat must be worn and kept fastened to protect against skin contact.
-
Respiratory Protection : While specific inhalation toxicity data is not available, as a precautionary measure, handling should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified respirator.
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to standard laboratory best practices is the first line of defense against exposure.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosolization.
-
Eyewash and Safety Shower : An eyewash station and safety shower must be readily accessible in the immediate work area.
Procedural Guidelines
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.
-
Handling : Avoid actions that could generate dust. If the compound is a solid, handle it with care to prevent it from becoming airborne.
-
Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Always wash your hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
-
In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
In Case of Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
In Case of Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further spread of the spill. For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste. Do not empty into drains or release into the environment.[1]
-
Container Disposal : Completely emptied containers can be recycled if local regulations permit. Otherwise, dispose of the container as hazardous waste.
-
Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Caption: Waste stream for this compound and associated materials.
References
-
Hairui Chemical. This compound. Retrieved January 22, 2026, from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. Retrieved January 22, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
